2',3'-Dideoxy-5-iodocytidine
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
4-amino-1-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12IN3O3/c10-6-3-13(9(15)12-8(6)11)7-2-1-5(4-14)16-7/h3,5,7,14H,1-2,4H2,(H2,11,12,15)/t5-,7+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMWJPSDPTPKJGN-CAHLUQPWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1CO)N2C=C(C(=NC2=O)N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](O[C@@H]1CO)N2C=C(C(=NC2=O)N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12IN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2',3'-Dideoxy-5-iodocytidine: A Technical Guide to its Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and core scientific principles related to 2',3'-Dideoxy-5-iodocytidine (B1583618) (IddC), a halogenated dideoxynucleoside analog. While specific research on IddC is limited, this document extrapolates from closely related compounds, particularly 5-substituted 2'-deoxycytidines and the parent compound 2',3'-dideoxycytidine (ddC, Zalcitabine), to present a detailed account of its probable synthesis, mechanism of action, and potential biological activities. This guide is intended to serve as a foundational resource for researchers in antiviral drug discovery and development, offering detailed experimental protocols, data summaries, and pathway visualizations to stimulate further investigation into this and related nucleoside analogs.
Introduction and Historical Context
The development of nucleoside analogs as antiviral agents represents a cornerstone of modern chemotherapy. The initial success of compounds like zidovudine (B1683550) (AZT) in the 1980s for the treatment of Human Immunodeficiency Virus (HIV) infection spurred intensive research into modified nucleosides. The core concept behind these drugs lies in their ability to mimic natural nucleosides, the building blocks of DNA and RNA, and thereby interfere with viral replication.
A significant breakthrough in this field was the development of 2',3'-dideoxynucleosides, which lack the 3'-hydroxyl group necessary for the formation of the phosphodiester bond required for DNA chain elongation. This structural modification leads to the termination of the growing viral DNA chain when incorporated by viral reverse transcriptases or DNA polymerases. 2',3'-Dideoxycytidine (ddC), also known as Zalcitabine, was one of the early dideoxynucleosides to be developed and demonstrated potent anti-HIV activity.[1]
Concurrently, research into the modification of the pyrimidine (B1678525) base at the 5-position showed that the introduction of halogen atoms could significantly influence the antiviral activity and selectivity of nucleoside analogs. Halogenated nucleosides, such as 5-iododeoxyuridine, have a long history of use as antiviral agents. The introduction of an iodine atom at the 5-position of the cytidine (B196190) base in a 2',3'-dideoxy scaffold, yielding this compound (IddC), represents a logical step in the exploration of structure-activity relationships within this class of compounds.
While a specific, seminal publication detailing the first synthesis and discovery of IddC is not readily identifiable in the current body of scientific literature, its conceptual development is firmly rooted in the rich history of both dideoxynucleoside and halogenated nucleoside research. This guide, therefore, constructs a technical profile of IddC based on the established principles and experimental data available for its close structural relatives.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₉H₁₂IN₃O₃ |
| Molecular Weight | 337.11 g/mol |
| IUPAC Name | 4-amino-1-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidin-2-one |
| Synonyms | 5-Iodo-ddC, IddC |
| Appearance | White to off-white solid (predicted) |
| Solubility | Predicted to be slightly soluble in water and polar organic solvents. |
Synthesis
A specific, detailed experimental protocol for the synthesis of this compound is not prominently described in the literature. However, a plausible synthetic route can be devised based on established methods for the synthesis of related compounds, namely the iodination of a deoxycytidine precursor followed by 2',3'-dideoxygenation.
A likely synthetic pathway would start with the iodination of 2'-deoxycytidine (B1670253) to produce 5-iodo-2'-deoxycytidine (B1674142). This intermediate would then undergo a deoxygenation reaction at the 2' and 3' positions of the ribose sugar to yield the final product.
Proposed Synthesis of this compound
Step 1: Iodination of 2'-Deoxycytidine
This step is based on the published synthesis of 5-iodo-2'-deoxycytidine.[2]
-
Reaction: 2'-Deoxycytidine is treated with iodine and an oxidizing agent, such as 3-chloroperoxybenzoic acid (m-CPBA), in a suitable solvent like N,N-dimethylformamide (DMF).
-
Mechanism: The reaction proceeds via electrophilic substitution at the 5-position of the pyrimidine ring.
Step 2: 2',3'-Dideoxygenation of 5-iodo-2'-deoxycytidine
This step can be achieved through various established methods for the deoxygenation of vicinal diols in nucleosides. One common approach is the Barton-McCombie deoxygenation.
-
Reaction: The 2' and 3' hydroxyl groups of 5-iodo-2'-deoxycytidine are first converted to a thiocarbonyl derivative, such as a xanthate. This is typically achieved by reacting the diol with carbon disulfide in the presence of a base, followed by alkylation with an alkyl halide (e.g., methyl iodide). The resulting bis(xanthate) is then treated with a radical initiator (e.g., AIBN) and a reducing agent (e.g., tributyltin hydride or the more environmentally friendly tris(trimethylsilyl)silane) to effect the deoxygenation.
-
Mechanism: The reaction proceeds through a radical-mediated reduction of the C-O bonds.
Caption: Proposed synthetic pathway for this compound.
Biological Activity
Mechanism of Action
The presumed mechanism of action of this compound is consistent with that of other 2',3'-dideoxynucleoside analogs.[3]
-
Cellular Uptake and Phosphorylation: IddC is transported into the host cell where it is sequentially phosphorylated by host cell kinases to its active triphosphate form, this compound triphosphate (IddCTP). The initial phosphorylation to the monophosphate is likely catalyzed by deoxycytidine kinase.
-
Inhibition of Viral Reverse Transcriptase/DNA Polymerase: IddCTP acts as a competitive inhibitor of the natural substrate, deoxycytidine triphosphate (dCTP), for viral reverse transcriptases (in the case of retroviruses like HIV) or DNA polymerases (in the case of DNA viruses like Hepatitis B Virus).
-
Chain Termination: Upon incorporation into the growing viral DNA chain, the absence of a 3'-hydroxyl group on the sugar moiety of IddC prevents the formation of the next phosphodiester bond, leading to premature termination of DNA synthesis. This aborted DNA is non-functional and unable to support viral replication.
Caption: Proposed mechanism of action of this compound.
Antiviral and Cytotoxic Activity
Table 1: Antiviral and Cytotoxic Activity of 5-Iodo-2'-deoxycytidine [4]
| Virus/Cell Line | Assay | Endpoint | Concentration (µg/mL) |
| Herpes Simplex Virus Type 1 (HSV-1) | Plaque Reduction | ID₅₀ | 0.02 |
| Herpes Simplex Virus Type 2 (HSV-2) | Plaque Reduction | ID₅₀ | 0.2 |
| Vaccinia Virus | Plaque Reduction | ID₅₀ | 0.2 |
| Vesicular Stomatitis Virus | CPE Inhibition | ID₅₀ | >100 |
| Primary Rabbit Kidney (PRK) Cells | Morphology | Minimum Toxic Conc. | 20 |
| Murine Leukemia L1210 Cells | Growth Inhibition | ID₅₀ | 1 |
ID₅₀: 50% Inhibitory Dose; CPE: Cytopathic Effect
The parent compound, 2',3'-dideoxycytidine (ddC), is known to have potent anti-HIV activity but is also associated with dose-limiting toxicities, including peripheral neuropathy and pancreatitis.[5] The cytotoxicity of ddC is linked to its inhibition of mitochondrial DNA polymerase gamma, leading to mitochondrial dysfunction.[6] It is plausible that IddC would exhibit a similar toxicity profile.
Experimental Protocols
The following are detailed, generalized protocols for key experiments relevant to the study of this compound, based on established methodologies for similar compounds.
Synthesis of 5-Iodo-2'-deoxycytidine[2]
Caption: Experimental workflow for the synthesis of 5-Iodo-2'-deoxycytidine.
Materials:
-
2'-Deoxycytidine
-
Iodine (I₂)
-
3-Chloroperoxybenzoic acid (m-CPBA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (B129727) (MeOH)
-
Ammonia solution (NH₃)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve 2'-deoxycytidine (1 equivalent) in DMF.
-
Add iodine (0.6 equivalents) and m-CPBA (1.05 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Remove the DMF under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of DCM:MeOH:H₂O:NH₃ as the eluent.
-
Collect the fractions containing the product and evaporate the solvent.
-
Characterize the final product by ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy.
In Vitro Antiviral Assay (Plaque Reduction Assay)
Caption: Workflow for a plaque reduction antiviral assay.
Materials:
-
Confluent monolayer of susceptible host cells (e.g., Vero cells for HSV)
-
Virus stock of known titer
-
This compound (IddC)
-
Cell culture medium
-
Semi-solid overlay (e.g., medium with carboxymethyl cellulose (B213188) or agar)
-
Fixing solution (e.g., methanol)
-
Staining solution (e.g., crystal violet)
Procedure:
-
Seed host cells in 6-well or 12-well plates and incubate until a confluent monolayer is formed.
-
Prepare serial dilutions of IddC in cell culture medium.
-
Remove the medium from the cell monolayers and infect with a known amount of virus (e.g., 100 plaque-forming units per well).
-
Allow the virus to adsorb for 1-2 hours.
-
Remove the viral inoculum and add the different concentrations of IddC.
-
Overlay the cells with a semi-solid medium containing the respective drug concentrations.
-
Incubate the plates for a period sufficient for plaque formation (typically 2-3 days).
-
Fix the cells with methanol and stain with crystal violet.
-
Count the number of plaques in each well.
-
The 50% inhibitory dose (ID₅₀) is calculated as the concentration of IddC that reduces the number of plaques by 50% compared to the virus control.
In Vitro Cytotoxicity Assay (MTT Assay)
Caption: Workflow for an MTT cytotoxicity assay.
Materials:
-
Proliferating cell line (e.g., HeLa, HepG2, or a relevant immune cell line)
-
96-well plates
-
This compound (IddC)
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilizing agent (e.g., DMSO or a detergent-based solution)
-
Microplate reader
Procedure:
-
Seed cells at an appropriate density in 96-well plates.
-
After 24 hours, add serial dilutions of IddC to the wells.
-
Incubate the plates for 48-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Add the solubilizing agent to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
The 50% cytotoxic concentration (CC₅₀) is calculated as the concentration of IddC that reduces cell viability by 50% compared to the untreated control.
Conclusion and Future Directions
This compound is a rationally designed nucleoside analog that combines two key pharmacophores known to impart antiviral activity: the 2',3'-dideoxy sugar moiety and a 5-halogenated pyrimidine base. While direct experimental data on this specific compound is limited, the extensive research on related molecules provides a strong foundation for predicting its biological profile. It is highly probable that IddC acts as a chain terminator of viral DNA synthesis after intracellular phosphorylation.
The available data on 5-iodo-2'-deoxycytidine suggests that IddC may possess activity against DNA viruses, and the dideoxy modification strongly implies potential activity against retroviruses. However, the potential for cytotoxicity, particularly mitochondrial toxicity as seen with ddC, warrants careful investigation.
Future research should focus on the definitive synthesis of this compound and a thorough evaluation of its biological properties. Key areas for investigation include:
-
In vitro antiviral screening: Testing IddC against a broad panel of viruses, including HIV-1, HIV-2, HBV, and various herpesviruses, to determine its spectrum of activity and potency (EC₅₀).
-
Cytotoxicity studies: Assessing the in vitro cytotoxicity (CC₅₀) in various cell lines to determine its therapeutic index.
-
Mechanism of action studies: Confirming its role as a chain terminator and investigating the kinetics of inhibition of viral polymerases by IddCTP.
-
Metabolic studies: Investigating its cellular uptake, phosphorylation, and catabolism.
-
In vivo studies: If in vitro data are promising, evaluating its pharmacokinetic properties and efficacy in animal models.
The systematic exploration of compounds like this compound is crucial for the continued development of novel and more effective antiviral therapies. This technical guide provides a framework for initiating such investigations.
References
- 1. Capacity of deoxycytidine to selectively antagonize cytotoxicity of 5-halogenated analogs of deoxycytidine without loss of antiherpetic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Iodo-2'-deoxycytidine synthesis - chemicalbook [chemicalbook.com]
- 3. Reverse-transcriptase inhibitor - Wikipedia [en.wikipedia.org]
- 4. Antiviral, antimetabolic, and cytotoxic activities of 5-substituted 2'-deoxycytidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The antiviral activity of dideoxycytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2',3'-Dideoxycytidine induced drug resistance in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Antiviral Potential of 2',3'-Dideoxy-5-iodocytidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2',3'-Dideoxy-5-iodocytidine is a synthetic pyrimidine (B1678525) nucleoside analog belonging to the dideoxynucleoside family. This class of compounds has been a cornerstone in the development of antiviral therapies, primarily due to their ability to act as chain terminators during viral nucleic acid synthesis. This technical guide provides a comprehensive overview of the antiviral properties of this compound, drawing upon available data for the compound and its close structural analogs. The document details its mechanism of action, summarizes known antiviral activity, outlines relevant experimental protocols, and provides visualizations of key cellular and experimental pathways. While specific quantitative data for this compound is limited in publicly available literature, this guide extrapolates from closely related 5-halogenated and 2',3'-dideoxycytidine analogs to provide a robust framework for understanding its potential as an antiviral agent.
Introduction
The quest for effective antiviral agents has led to the exploration of numerous synthetic nucleoside analogs. Among these, the 2',3'-dideoxynucleosides have proven to be a particularly fruitful class of compounds, with several approved for the treatment of viral infections such as Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV). These molecules mimic natural deoxynucleosides but lack the 3'-hydroxyl group on the deoxyribose sugar moiety. This structural modification is key to their therapeutic effect. This compound (ddC-I) is a member of this class, featuring an iodine atom at the 5-position of the cytosine base. Halogenation at this position can significantly influence the compound's antiviral activity, cellular uptake, and metabolic activation. This guide will delve into the known and inferred antiviral properties of this specific analog.
Mechanism of Action
The primary antiviral mechanism of 2',3'-dideoxynucleosides, including this compound, is the termination of viral DNA chain elongation. This process is contingent on the intracellular conversion of the nucleoside prodrug into its active triphosphate form.
Intracellular Activation Pathway
For this compound to exert its antiviral effect, it must first be anabolized by host cell kinases to its 5'-triphosphate derivative. This multi-step phosphorylation cascade is a critical determinant of the drug's potency.
Inhibition of Viral Reverse Transcriptase/DNA Polymerase
The active metabolite, this compound triphosphate (ddC-I-TP), acts as a competitive inhibitor of the natural substrate, deoxycytidine triphosphate (dCTP), for the viral reverse transcriptase (in the case of retroviruses) or viral DNA polymerase. Upon incorporation into the growing viral DNA chain, the absence of a 3'-hydroxyl group prevents the formation of the next 3'-5' phosphodiester bond, leading to premature chain termination.
Antiviral Activity
While specific quantitative data for this compound is scarce, the antiviral activity of related compounds provides a strong indication of its potential spectrum and potency. Halogenation at the 5-position of the pyrimidine ring is a common strategy in the design of antiviral nucleosides.
Data Presentation
The following tables summarize the antiviral activity of structurally related 5-halogenated 2',3'-dideoxycytidine analogs against key viral pathogens. This data is provided for comparative purposes to infer the likely activity profile of this compound.
Table 1: Anti-HIV Activity of Related 2',3'-Dideoxycytidine Analogs
| Compound | Virus Strain | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| 2',3'-Dideoxycytidine (ddC) | HIV-1 (various) | Various | 0.005 - 0.5 | >10 | >20 | [1] |
| β-L-2',3'-dideoxy-5-fluorocytidine | HIV-1, HIV-2 | PBM, CEM | 0.01 - 0.1 | >100 | >1000 | |
| 3'-azido-2',3'-dideoxy-5-methylcytidine | HIV-1 | PBM | 0.09 | >200 | >2222 | [2] |
Table 2: Anti-HBV Activity of Related 2',3'-Dideoxycytidine Analogs
| Compound | Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| 2',3'-Dideoxy-2',3'-didehydro-β-L-5-fluorocytidine | HepG2 2.2.15 | 0.001 | 20 | 20000 | [3] |
| 2',3'-dideoxy-3'-fluoro-5-methylcytidine | Hep G2 2.2.15 | ~0.1 | 0.54 | ~5.4 | [4] |
Table 3: Anti-Herpesvirus Activity of Related 5-Halogenated Deoxycytidines
| Compound | Virus | Cell Line | Activity | Reference |
| 5-Chlorodeoxycytidine | HSV-2 | - | Active | [3] |
| 5-Iododeoxyuridine | HSV | - | Potent Inhibitor | [4] |
Experimental Protocols
The evaluation of the antiviral properties of this compound would involve a series of standardized in vitro assays. The following sections detail the likely methodologies.
General Antiviral Efficacy Assay (EC50 Determination)
This protocol outlines a general method for determining the 50% effective concentration (EC50) of a compound against a specific virus in a cell-based assay.
Endpoint Assays may include:
-
Plaque Reduction Assay: Counting the number of viral plaques formed.
-
Yield Reduction Assay: Quantifying the amount of infectious virus produced.
-
Reporter Gene Assay: Measuring the expression of a virus-encoded reporter gene (e.g., luciferase, GFP).
-
Enzyme-Linked Immunosorbent Assay (ELISA): Detecting viral antigens.
-
Quantitative Polymerase Chain Reaction (qPCR): Quantifying viral nucleic acids.
Cytotoxicity Assay (CC50 Determination)
It is crucial to assess the toxicity of the compound to the host cells to determine its therapeutic window. The 50% cytotoxic concentration (CC50) is determined in parallel with the EC50.
Methodology:
-
Seed host cells in multi-well plates.
-
Add serial dilutions of this compound.
-
Incubate for the same duration as the antiviral assay.
-
Assess cell viability using methods such as:
-
MTT or XTT assay: Measures mitochondrial metabolic activity.
-
Trypan Blue Exclusion: Counts viable cells.
-
CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels.
-
-
Calculate the CC50 from the dose-response curve.
The Selectivity Index (SI) is then calculated as CC50 / EC50 . A higher SI value indicates a more favorable safety profile.
Reverse Transcriptase Inhibition Assay
This biochemical assay directly measures the ability of the triphosphate form of the drug to inhibit the viral reverse transcriptase enzyme.
Protocol Outline:
-
Synthesize this compound-5'-triphosphate.
-
Reaction Mixture Preparation: Combine a template-primer (e.g., poly(rA)-oligo(dT)), recombinant reverse transcriptase, and a reaction buffer containing dNTPs (with one being radiolabeled or fluorescent).
-
Inhibitor Addition: Add varying concentrations of this compound-5'-triphosphate.
-
Incubation: Allow the polymerization reaction to proceed at an optimal temperature.
-
Quantification: Measure the incorporation of the labeled dNTP into the newly synthesized DNA strand.
-
Data Analysis: Determine the IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%.
Conclusion and Future Directions
This compound holds promise as an antiviral agent based on its structural similarity to known potent dideoxynucleoside inhibitors. The 5-iodo substitution is anticipated to influence its antiviral spectrum and potency. While direct and comprehensive data on this specific compound are limited, the information gathered from related analogs suggests potential activity against retroviruses like HIV and hepadnaviruses like HBV.
Future research should focus on:
-
Systematic in vitro screening of this compound against a broad panel of viruses to determine its EC50, CC50, and SI values.
-
Detailed kinetic studies of its triphosphate form with various viral and cellular DNA polymerases to elucidate its precise mechanism of inhibition and selectivity.
-
Cellular pharmacology studies to understand its uptake, phosphorylation efficiency, and intracellular half-life.
-
In vivo efficacy and toxicity studies in relevant animal models to assess its therapeutic potential.
The generation of such data will be critical in determining the viability of this compound as a candidate for further drug development.
References
- 1. Kinetics of inhibition of endogenous human immunodeficiency virus type 1 reverse transcription by 2',3'-dideoxynucleoside 5'-triphosphate, tetrahydroimidazo-[4,5,1-jk][1,4]-benzodiazepin-2(1H)-thion e, and 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacology and Pharmacokinetics of the Antiviral Agent β-d-2′,3′-Dideoxy-3′-Oxa-5-Fluorocytidine in Cells and Rhesus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Capacity of deoxycytidine to selectively antagonize cytotoxicity of 5-halogenated analogs of deoxycytidine without loss of antiherpetic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and antitumor and antiviral properties of 5-halo- and 5-(trifluoromethyl)-2'-deoxyuridine 3',5'-cyclic monophosphates and neutral triesters - PubMed [pubmed.ncbi.nlm.nih.gov]
2',3'-Dideoxy-5-iodocytidine in cancer research
An In-Depth Technical Guide to 2',3'-Dideoxy-5-iodocytidine (B1583618) in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (IdC) is a synthetic pyrimidine (B1678525) nucleoside analog. It belongs to the family of 2',3'-dideoxynucleosides, which are characterized by the absence of a hydroxyl group at the 3' position of the ribose sugar moiety. This structural modification is the basis for their primary mechanism of action as chain terminators in DNA synthesis. The addition of an iodine atom at the 5-position of the cytosine base is intended to confer additional biological properties, potentially enhancing its anticancer efficacy or modulating its interaction with cellular enzymes. This guide provides a comprehensive overview of the core principles, experimental data from related compounds, and methodologies relevant to the investigation of IdC in the context of cancer research.
Core Mechanism of Action: DNA Chain Termination
As a dideoxynucleoside analog, the central mechanism of action for IdC is its function as a DNA chain terminator. This process disrupts the replication of DNA, which is a critical process for rapidly proliferating cancer cells.
-
Cellular Uptake and Phosphorylation: IdC is transported into the cell where it undergoes sequential phosphorylation by cellular kinases to its active triphosphate form, this compound triphosphate (IdCTP).
-
Incorporation into DNA: During DNA replication, DNA polymerases can mistakenly recognize IdCTP as the natural deoxycytidine triphosphate (dCTP) and incorporate it into the growing DNA strand.
-
Chain Termination: The absence of a 3'-hydroxyl group on the sugar ring of the incorporated IdC molecule prevents the formation of a phosphodiester bond with the next incoming deoxynucleotide. This halts the elongation of the DNA chain.
-
Induction of Apoptosis: The accumulation of terminated DNA fragments and the resulting replicative stress can trigger DNA damage response pathways, ultimately leading to programmed cell death, or apoptosis, in cancer cells.[1] Studies on the related compound 2',3'-dideoxycytidine (ddC) have shown it to be a potent inducer of apoptosis in human glioblastoma cells.[2]
References
An In-depth Technical Guide to 2',3'-Dideoxy-5-iodocytidine as a DNA Chain Terminator
For Researchers, Scientists, and Drug Development Professionals
Introduction
2',3'-Dideoxy-5-iodocytidine (B1583618) (ddI-Cyd) is a synthetic pyrimidine (B1678525) nucleoside analog that belongs to the family of dideoxynucleosides. These molecules are potent chain terminators of DNA synthesis and have been extensively studied for their therapeutic potential as antiviral and anticancer agents. The core mechanism of action lies in their structural similarity to natural deoxynucleosides, allowing them to be recognized and incorporated by DNA polymerases. However, the absence of a 3'-hydroxyl group on the deoxyribose sugar moiety prevents the formation of a phosphodiester bond with the subsequent nucleotide, thereby halting the elongation of the nascent DNA strand. This guide provides a comprehensive overview of the mechanism, quantitative data (drawing from close analogs due to limited direct data on ddI-Cyd), experimental protocols, and relevant biological pathways associated with this compound.
Mechanism of Action
The biological activity of ddI-Cyd is dependent on its intracellular conversion to the active triphosphate form, this compound triphosphate (ddI-CTP). This multi-step phosphorylation is catalyzed by cellular kinases.
1. Cellular Uptake and Phosphorylation: ddI-Cyd enters the cell, likely through nucleoside transporters. Once inside, it is sequentially phosphorylated by cellular kinases to its monophosphate (ddI-CMP), diphosphate (B83284) (ddI-CDP), and finally the active triphosphate (ddI-CTP) form. This process is crucial for its therapeutic efficacy.
2. Competition with Natural Substrates: ddI-CTP, being an analog of the natural deoxycytidine triphosphate (dCTP), competes with it for the active site of DNA polymerases. This competition is a key determinant of its inhibitory potency.
3. Incorporation and Chain Termination: Upon successful competition, DNA polymerase incorporates the ddI-CMP moiety into the growing DNA chain. Because ddI-CMP lacks the 3'-hydroxyl group necessary to form a phosphodiester bond with the next incoming deoxynucleoside triphosphate, the DNA chain elongation is prematurely terminated. This leads to the accumulation of truncated DNA fragments, which can trigger cellular apoptosis or, in the case of retroviruses, inhibit viral replication.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key molecular processes involved in the action of ddI-Cyd.
Caption: Cellular activation and mechanism of DNA chain termination by ddI-Cyd.
Caption: A generalized workflow for the synthesis and biological evaluation of ddI-Cyd.
Quantitative Data
Direct quantitative data for this compound is limited in publicly available literature. Therefore, data for the closely related analog, 2',3'-dideoxycytidine (ddCyd), is presented below to provide a reasonable estimate of the potential activity of ddI-Cyd. The addition of a halogen at the 5-position of the pyrimidine ring can sometimes influence antiviral activity and cytotoxicity.
Table 1: Inhibition of DNA Polymerases by 2',3'-dideoxycytidine triphosphate (ddCTP)
| DNA Polymerase | Organism/Virus | Ki (μM) |
| Reverse Transcriptase | Human Immunodeficiency Virus Type 1 (HIV-1) | ~0.1 - 0.5 |
| DNA Polymerase γ | Human (mitochondrial) | ~0.5 - 1.0 |
| DNA Polymerase β | Human | ~5.0 |
| DNA Polymerase α | Human | >100 |
Note: Data is compiled from various sources and represents approximate values for ddCTP. The Ki values can vary depending on the experimental conditions.
Table 2: Antiviral Activity and Cytotoxicity of 2',3'-dideoxycytidine (ddCyd)
| Virus | Cell Line | IC50 (μM) | CC50 (μM) | Selectivity Index (SI) |
| Human Immunodeficiency Virus Type 1 (HIV-1) | Human T-lymphoblastoid (MT-4) | ~0.1 - 1.0 | >100 | >100 - 1000 |
| Hepatitis B Virus (HBV) | HepG2 2.2.15 | ~0.05 - 0.5 | >50 | >100 |
IC50: 50% inhibitory concentration. CC50: 50% cytotoxic concentration. SI = CC50/IC50. Data is for ddCyd and serves as an estimate for ddI-Cyd.
Experimental Protocols
The following are representative protocols that can be adapted for the evaluation of this compound.
Protocol 1: DNA Polymerase Inhibition Assay
Objective: To determine the inhibitory constant (Ki) of ddI-CTP against a specific DNA polymerase.
Materials:
-
Purified DNA polymerase (e.g., HIV-1 Reverse Transcriptase)
-
Activated DNA template-primer (e.g., poly(rA)-oligo(dT))
-
[³H]-dATP or other radiolabeled dNTP
-
Unlabeled dNTPs (dATP, dGTP, dTTP, dCTP)
-
This compound triphosphate (ddI-CTP)
-
Reaction buffer (specific to the polymerase)
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation fluid and counter
Methodology:
-
Prepare a reaction mixture containing the reaction buffer, activated DNA template-primer, and a fixed concentration of the radiolabeled dNTP.
-
Add varying concentrations of the competitive dNTP (dCTP) and the inhibitor (ddI-CTP) to different reaction tubes.
-
Initiate the reaction by adding the DNA polymerase.
-
Incubate the reaction at the optimal temperature for the polymerase for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding cold TCA.
-
Precipitate the newly synthesized DNA on ice.
-
Collect the precipitated DNA on glass fiber filters by vacuum filtration.
-
Wash the filters with cold TCA and ethanol (B145695) to remove unincorporated nucleotides.
-
Dry the filters and measure the incorporated radioactivity using a scintillation counter.
-
Plot the data using a Dixon or Lineweaver-Burk plot to determine the Ki value.
Protocol 2: Antiviral Activity Assay (Plaque Reduction Assay)
Objective: To determine the 50% inhibitory concentration (IC50) of ddI-Cyd against a specific virus.
Materials:
-
Host cell line permissive to the virus of interest
-
Virus stock with a known titer
-
This compound (ddI-Cyd)
-
Cell culture medium and supplements
-
Agarose (B213101) or methylcellulose (B11928114) for overlay
-
Crystal violet staining solution
Methodology:
-
Seed the host cells in multi-well plates and grow to confluency.
-
Prepare serial dilutions of ddI-Cyd in cell culture medium.
-
Remove the growth medium from the cells and infect with a known amount of virus (e.g., 100 plaque-forming units per well).
-
After a 1-hour adsorption period, remove the viral inoculum.
-
Add the medium containing the different concentrations of ddI-Cyd to the respective wells.
-
Overlay the cells with a semi-solid medium (containing agarose or methylcellulose) to restrict virus spread to adjacent cells.
-
Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).
-
Fix the cells and stain with crystal violet.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each drug concentration compared to the untreated virus control.
-
Determine the IC50 value by plotting the percentage of inhibition against the drug concentration.
Protocol 3: Cytotoxicity Assay (MTT Assay)
Objective: To determine the 50% cytotoxic concentration (CC50) of ddI-Cyd.
Materials:
-
Host cell line used in the antiviral assay
-
This compound (ddI-Cyd)
-
Cell culture medium and supplements
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidic isopropanol)
-
Microplate reader
Methodology:
-
Seed the cells in a 96-well plate at a predetermined density.
-
After 24 hours, add serial dilutions of ddI-Cyd to the wells.
-
Incubate the plate for the same duration as the antiviral assay.
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each drug concentration compared to the untreated cell control.
-
Determine the CC50 value by plotting the percentage of cell viability against the drug concentration.
Conclusion
The Cellular Gateway: An In-depth Technical Guide to the Uptake of 2',3'-Dideoxy-5-iodocytidine
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the cellular uptake mechanisms of the nucleoside analog 2',3'-Dideoxy-5-iodocytidine (ddC-I). In the absence of direct experimental data for this specific compound, this document synthesizes information from structurally related molecules to infer its transport pathways. This guide delves into the primary families of transporters involved, presents a generalized experimental protocol for studying its uptake, and visualizes the key processes and workflows.
Introduction: The Journey of a Nucleoside Analog
This compound is a synthetic nucleoside analog. Like many such therapeutic agents, its efficacy is contingent upon its ability to enter the target cell. This cellular entry is not a simple process of diffusion but is mediated by specialized membrane proteins known as nucleoside transporters.[1][2][3][4][5] Understanding which transporters recognize ddC-I and the kinetics of this interaction is paramount for predicting its therapeutic efficacy, potential resistance mechanisms, and off-target effects.
Based on its structure—a cytidine (B196190) analog modified at the 2', 3', and 5 positions—ddC-I is likely transported by the same carriers responsible for the uptake of other dideoxynucleosides and halogenated pyrimidines.
The Gatekeepers: Nucleoside Transporter Families
The cellular uptake of nucleosides and their analogs is primarily managed by two major families of transporter proteins: the Equilibrative Nucleoside Transporters (ENTs) and the Concentrative Nucleoside Transporters (CNTs).[1][2][4]
-
Equilibrative Nucleoside Transporters (ENTs): These transporters, part of the SLC29 gene family, move nucleosides down their concentration gradient.[1][4] They are sodium-independent and play a crucial role in maintaining nucleoside homeostasis.[2][4] There are four main members: hENT1, hENT2, hENT3, and hENT4. hENT1 and hENT2 are the best-characterized and are responsible for the uptake of a broad range of purine (B94841) and pyrimidine (B1678525) nucleosides and their analogs.[1] Notably, 2',3'-dideoxycytidine (ddC), which differs from ddC-I only by the 5-position substituent, is a known substrate for both hENT1 and hENT2.[6]
-
Concentrative Nucleoside Transporters (CNTs): Belonging to the SLC28 gene family, CNTs actively transport nucleosides against their concentration gradient by coupling the process to the sodium gradient.[2][4] This allows for the accumulation of nucleosides and their analogs within the cell to concentrations higher than in the extracellular environment. The three main types are hCNT1 (pyrimidine-preferring), hCNT2 (purine-preferring), and hCNT3 (broad specificity for both purines and pyrimidines).[4] Given that ddC-I is a cytidine (pyrimidine) analog, hCNT1 and hCNT3 are the most probable CNTs involved in its uptake.
The structural modifications of ddC-I compared to natural cytidine—the absence of hydroxyl groups at the 2' and 3' positions and the presence of a bulky iodine atom at the 5-position—will influence its affinity for these transporters. While the dideoxy modification is generally well-tolerated by many transporters, the large halogen at the 5-position may sterically hinder binding to some, while potentially enhancing it for others through altered electronic properties.[6][7][8]
Quantitative Insights: A Comparative Look at Nucleoside Transporters
While specific kinetic data (Km, Vmax) for this compound are not available in the current literature, the following table summarizes the general characteristics of the key human nucleoside transporters that are the most likely candidates for its cellular uptake. This information is crucial for designing experiments to identify the specific transporters involved.
| Transporter | Gene (SLC) | Driving Force | Substrate Specificity | Known Inhibitors | Probable Interaction with ddC-I |
| hENT1 | SLC29A1 | Facilitated Diffusion | Broad (Purines & Pyrimidines) | Nitrobenzylthioinosine (NBMPR), Dipyridamole, Dilazep | High |
| hENT2 | SLC29A2 | Facilitated Diffusion | Broad (Purines, Pyrimidines, Nucleobases) | Dipyridamole, Dilazep (NBMPR-insensitive) | High |
| hCNT1 | SLC28A1 | Na+-dependent | Pyrimidine Nucleosides | Phloridzin, Thymidine | High |
| hCNT2 | SLC28A2 | Na+-dependent | Purine Nucleosides | Formycin B, 8-aminoguanosine | Low |
| hCNT3 | SLC28A3 | Na+-dependent | Broad (Purines & Pyrimidines) | Phloridzin, various nucleoside analogs | Moderate to High |
Experimental Protocols: Investigating Cellular Uptake
To elucidate the precise mechanisms of this compound cellular uptake, a radiolabeled uptake assay is the gold standard. Below is a detailed, representative protocol that can be adapted for this purpose.
Protocol: Radiolabeled Nucleoside Analog Uptake Assay
1. Objective: To measure the rate of cellular uptake of [3H]-2',3'-Dideoxy-5-iodocytidine and to identify the transporters involved.
2. Materials:
- Cell line of interest (e.g., CCRF-CEM for suspension cells, or a cancer cell line like HCT-116 for adherent cells).
- Cell culture medium (e.g., RPMI-1640 or DMEM) with supplements (FBS, penicillin/streptomycin).
- [3H]-2',3'-Dideoxy-5-iodocytidine (requires custom synthesis and radiolabeling).
- Unlabeled this compound.
- Transport buffers:
- Na+-containing buffer (e.g., Hanks' Balanced Salt Solution - HBSS).
- Na+-free buffer (replace NaCl with choline (B1196258) chloride).
- Specific transporter inhibitors (e.g., NBMPR for hENT1, phloridzin for CNTs).
- Stop solution (ice-cold PBS with 10 mM unlabeled thymidine).
- Lysis buffer (e.g., 0.1 M NaOH with 1% SDS).
- Scintillation cocktail.
- 24-well plates.
- Scintillation counter.
3. Cell Preparation:
- Adherent cells: Seed cells in 24-well plates to achieve 80-90% confluency on the day of the experiment.
- Suspension cells: Grow cells to a density of approximately 1 x 106 cells/mL. On the day of the experiment, harvest and wash the cells with the appropriate transport buffer.
4. Uptake Assay Procedure:
- Wash the cells twice with the appropriate pre-warmed (37°C) transport buffer (Na+-containing or Na+-free).
- For inhibition studies, pre-incubate the cells with the specific inhibitor (e.g., 10 µM NBMPR) or a high concentration of an unlabeled competing nucleoside for 15-30 minutes at 37°C.
- Initiate the uptake by adding the transport buffer containing a known concentration of [3H]-2',3'-Dideoxy-5-iodocytidine.
- Incubate for a predetermined time course (e.g., 0.5, 1, 2, 5, 10, 20 minutes) at 37°C. It is crucial to determine the initial linear uptake phase.
- Terminate the uptake by rapidly aspirating the uptake solution and washing the cells three times with ice-cold stop solution.
- Lyse the cells by adding the lysis buffer to each well and incubating for at least 30 minutes.
- Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
- In parallel wells, determine the protein concentration using a standard assay (e.g., BCA assay) to normalize the uptake data.
5. Data Analysis:
- Calculate the uptake rate in pmol/mg protein/min.
- To determine the contribution of specific transporters, subtract the uptake in the presence of an inhibitor from the total uptake.
- To distinguish between concentrative and equilibrative transport, compare the uptake in Na+-containing versus Na+-free buffer.
- For kinetic analysis (Km and Vmax), perform the uptake assay with varying concentrations of [3H]-2',3'-Dideoxy-5-iodocytidine and fit the data to the Michaelis-Menten equation.
Visualizing the Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the primary nucleoside transport pathways and a typical experimental workflow.
Caption: General mechanisms of nucleoside analog transport.
Caption: Workflow for a radiolabeled nucleoside uptake assay.
Conclusion and Future Directions
The cellular uptake of this compound is a critical determinant of its potential therapeutic activity. Based on its chemical structure and the known transport mechanisms of similar dideoxynucleoside and cytidine analogs, it is highly probable that its cellular entry is mediated by both equilibrative (hENT1, hENT2) and concentrative (hCNT1, hCNT3) nucleoside transporters.
The next essential steps for the research and development of this compound involve empirical validation. The experimental protocol outlined in this guide provides a robust framework for characterizing the transport kinetics of ddC-I, identifying the specific transporters involved, and understanding how its unique structural modifications influence these interactions. Such studies will be invaluable for optimizing its delivery, predicting clinical response, and preempting potential mechanisms of drug resistance.
References
- 1. Equilibrative Nucleoside Transporters – A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nucleoside transporter proteins. | Semantic Scholar [semanticscholar.org]
- 4. Frontiers | Emerging Roles of Nucleoside Transporters [frontiersin.org]
- 5. Transporters that translocate nucleosides and structural similar drugs: structural requirements for substrate recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Influence of 5-Halogenation on the Base-Pairing Energies of Protonated Cytidine Nucleoside Analogue Base Pairs: Implications for the Stabilities of Synthetic i-Motif Structures for DNA Nanotechnology Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Impact of cytosine 5-halogens on the interaction of DNA with restriction endonucleases and methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide to 2',3'-Dideoxy-5-iodocytidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2',3'-Dideoxy-5-iodocytidine is a synthetic pyrimidine (B1678525) nucleoside analog that has garnered significant interest in the fields of virology and oncology. As a dideoxynucleoside, its structure lacks the hydroxyl groups on the 2' and 3' positions of the ribose sugar, a modification that is central to its mechanism of action. This structural alteration allows it to act as a chain terminator during DNA synthesis, making it a potent inhibitor of DNA polymerases, including viral reverse transcriptases. This technical guide provides a comprehensive overview of the molecular and functional characteristics of this compound, its synthesis, and its applications in research and drug development.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is fundamental for its application in experimental and therapeutic settings. The key quantitative data are summarized in the table below.
| Property | Value | Reference |
| Molecular Weight | 337.11 g/mol | [1] |
| Molecular Formula | C₉H₁₂IN₃O₃ | [1] |
| Appearance | White to Off-white Solid | |
| Melting Point | >156°C (decomposes) | |
| Solubility | Slightly soluble in water, methanol, DMSO, and acetonitrile (B52724) | |
| Storage | -20°C, Hygroscopic | |
| CAS Number | 114748-57-1 | [1] |
Mechanism of Action and Cellular Metabolism
The biological activity of this compound is contingent upon its intracellular phosphorylation to its triphosphate form. This metabolic activation is a critical step for its therapeutic efficacy.
Intracellular Phosphorylation Pathway
Upon entering the cell, this compound is sequentially phosphorylated by host cell kinases to its monophosphate, diphosphate, and ultimately its active triphosphate form (ddITP). The initial and rate-limiting step is catalyzed by deoxycytidine kinase.[2] The resulting this compound triphosphate acts as a competitive inhibitor of the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into newly synthesized DNA strands by DNA polymerases.
Figure 1: Intracellular phosphorylation and mechanism of action.
Once incorporated, the absence of a 3'-hydroxyl group on the dideoxy sugar prevents the formation of a phosphodiester bond with the next incoming deoxynucleotide, leading to the termination of DNA chain elongation. This mechanism is particularly effective against viral reverse transcriptases, which often exhibit a higher affinity for dideoxynucleoside triphosphates than host cell DNA polymerases. This selective inhibition forms the basis of its antiviral activity.
Experimental Protocols
Synthesis of 2',3'-Dideoxynucleosides
General Steps:
-
Protection of the 5'-Hydroxyl Group: The starting ribonucleoside is first protected at the 5'-hydroxyl position, commonly using a silyl (B83357) ether protecting group such as tert-butyldimethylsilyl (TBS). This is typically achieved by reacting the ribonucleoside with TBSCl in the presence of imidazole (B134444) in an anhydrous solvent like DMF.[3]
-
Formation of the 2',3'-bisxanthate: The 5'-O-protected ribonucleoside is then reacted with carbon disulfide (CS₂) and a strong base like sodium hydroxide, followed by an alkylating agent such as bromoethane, to form the 2',3'-bisxanthate derivative.[3]
-
Radical Deoxygenation: The key step involves the radical deoxygenation of the bisxanthate. While historically tributyltin hydride (Bu₃SnH) has been used, more environmentally friendly and less toxic radical initiators like tris(trimethylsilyl)silane (B43935) ((Me₃Si)₃SiH) are now preferred. The reaction is typically carried out in a suitable solvent like acetonitrile at reflux.[3]
-
Deprotection: The 5'-O-silyl protecting group is removed using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF) or an acid like camphorsulfonic acid (CSA).[3]
-
Iodination: The final step to obtain this compound would involve a selective iodination at the 5-position of the cytosine base. This can be achieved using various iodinating agents.
Figure 2: General synthetic workflow for 2',3'-dideoxynucleosides.
Antiviral Activity Assays
The antiviral efficacy of this compound can be evaluated using various in vitro assays.[4][5] Common methods include:
-
Cytopathic Effect (CPE) Inhibition Assay: This assay assesses the ability of the compound to protect host cells from virus-induced damage.[4]
-
Seed host cells in a 96-well plate to form a confluent monolayer.
-
Pre-incubate the cells with serial dilutions of this compound for a specified period.
-
Infect the cells with a known titer of the virus.
-
Incubate the plate for a period sufficient for the virus to cause CPE in the control wells (typically 2-5 days).
-
Assess cell viability using methods such as staining with crystal violet or neutral red, or by using metabolic assays like MTT or CellTiter-Glo.[6] The 50% effective concentration (EC₅₀) is then calculated.
-
-
Plaque Reduction Assay: This method quantifies the reduction in the number of viral plaques formed in the presence of the compound.[7]
-
Grow a confluent monolayer of host cells in 6- or 12-well plates.
-
Incubate the cells with various concentrations of this compound.
-
Infect the cells with a low multiplicity of infection (MOI) of the virus.
-
After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or carboxymethyl cellulose) with the corresponding drug concentration.
-
Incubate until plaques are visible, then fix and stain the cells to visualize and count the plaques. The concentration that reduces the plaque number by 50% is the EC₅₀.
-
-
Virus Yield Reduction Assay: This assay directly measures the amount of infectious virus produced in the presence of the compound.[4]
-
Treat infected cells with different concentrations of this compound.
-
After one replication cycle, harvest the supernatant containing the progeny virus.
-
Determine the viral titer in the supernatant using a plaque assay or a TCID₅₀ (50% tissue culture infectious dose) assay. The EC₅₀ is the concentration that reduces the viral yield by 50%.
-
Cytotoxicity Assays
It is crucial to assess the cytotoxicity of this compound to determine its therapeutic index (the ratio of the 50% cytotoxic concentration (CC₅₀) to the EC₅₀).[6][8]
-
MTT Assay: This colorimetric assay measures cell metabolic activity.
-
Seed cells in a 96-well plate and expose them to a range of concentrations of this compound for a defined period (e.g., 24, 48, or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Living cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm). The CC₅₀ is calculated based on the dose-response curve.[6]
-
-
Flow Cytometry-Based Assays: These methods can provide more detailed information on the mode of cell death.
-
Treat cells with this compound as described for the MTT assay.
-
Harvest the cells and stain them with fluorescent dyes that differentiate between live, apoptotic, and necrotic cells (e.g., Annexin V and propidium (B1200493) iodide).
-
Analyze the stained cells using a flow cytometer to quantify the percentage of cells in each population.[9]
-
Applications in Research and Drug Development
This compound and its analogs are valuable tools in several areas of research and development:
-
Antiviral Drug Discovery: As a nucleoside reverse transcriptase inhibitor (NRTI), it serves as a lead compound for the development of new antiviral agents against retroviruses like HIV and other viruses that utilize a reverse transcriptase, such as hepatitis B virus.[10]
-
Cancer Research: The ability of this compound to inhibit DNA synthesis makes it a candidate for anticancer therapy. Its efficacy can be evaluated in various cancer cell lines, particularly those with high rates of proliferation.[11]
-
Molecular Biology Tool: Due to its chain-terminating properties, it can be used in studies of DNA replication and repair mechanisms.
Conclusion
This compound is a potent nucleoside analog with a well-defined mechanism of action centered on the termination of DNA synthesis. Its synthesis, while requiring multiple steps, can be achieved through established chemical routes. The detailed experimental protocols provided in this guide for assessing its antiviral and cytotoxic activities offer a framework for its evaluation as a potential therapeutic agent. Further research into its specific cellular targets and potential for combination therapies will continue to define its role in the landscape of antiviral and anticancer drug development.
References
- 1. akonscientific.com [akonscientific.com]
- 2. Metabolism of 2′,3′-Dideoxy-2′,3′-Didehydro-β-l(−)-5-Fluorocytidine and Its Activity in Combination with Clinically Approved Anti-Human Immunodeficiency Virus β-d(+) Nucleoside Analogs In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sustainable Protocol for the Synthesis of 2′,3′-Dideoxynucleoside and 2′,3′-Didehydro-2′,3′-dideoxynucleoside Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 5. In vitro methods for testing antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of the cytotoxic effects of a compound on cell lines | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 7. mdpi.com [mdpi.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. Cytotoxicity Assay Protocol [protocols.io]
- 10. 2'-Deoxy-5-iodocytidine | 611-53-0 | W-203284 | Biosynth [biosynth.com]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2',3'-Dideoxy-5-iodocytidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the synthesis of 2',3'-Dideoxy-5-iodocytidine (5-Iodo-ddC), a nucleoside analog with significant potential in antiviral research. The protocol outlines a two-step synthetic pathway commencing with the deoxygenation of a readily available starting material, cytidine (B196190), to yield 2',3'-dideoxycytidine (ddC). This intermediate is subsequently iodinated at the 5-position of the pyrimidine (B1678525) ring to afford the final product. Detailed experimental procedures, characterization data, and a discussion of the compound's mechanism of action as a reverse transcriptase inhibitor are presented.
Introduction
2',3'-Dideoxynucleosides are a class of compounds that lack hydroxyl groups at the 2' and 3' positions of the ribose sugar moiety. This structural modification makes them potent chain terminators of DNA synthesis, a property that has been extensively exploited in the development of antiviral drugs, particularly against retroviruses like HIV. 2',3'-Dideoxycytidine, also known as Zalcitabine, is a well-established anti-HIV agent.
Halogenation of the pyrimidine base at the 5-position can further modulate the biological activity of these nucleoside analogs. This compound is of particular interest to researchers for its potential to exhibit enhanced antiviral efficacy or altered metabolic stability compared to its non-iodinated counterpart. This document provides a detailed protocol for its chemical synthesis to facilitate further investigation into its therapeutic potential.
Synthesis Pathway Overview
The synthesis of this compound is achieved through a two-step process starting from cytidine. The first step involves the deoxygenation of the 2' and 3' hydroxyl groups of the ribose ring to form 2',3'-dideoxycytidine. The second step is the regioselective iodination of the C-5 position of the cytosine base.
Experimental Protocols
Step 1: Synthesis of 2',3'-Dideoxycytidine (ddC) via Barton-McCombie Deoxygenation
This protocol is adapted from established methods for the deoxygenation of ribonucleosides.[1] It involves the formation of a bis(xanthate) derivative of a protected cytidine, followed by radical-mediated deoxygenation.
Materials:
-
Cytidine
-
1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane (B32465) (TIPDSCl)
-
Pyridine
-
Carbon disulfide (CS₂)
-
Sodium hydride (NaH)
-
Methyl iodide (CH₃I)
-
Tributyltin hydride (Bu₃SnH)
-
Azobisisobutyronitrile (AIBN)
-
Toluene
-
Tetrabutylammonium fluoride (B91410) (TBAF)
-
Tetrahydrofuran (THF)
-
Standard laboratory glassware and purification apparatus (silica gel chromatography)
Procedure:
-
Protection of 5'- and 3'-Hydroxyl Groups:
-
Dissolve cytidine in anhydrous pyridine.
-
Add 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane (TIPDSCl) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Work up the reaction and purify the product to obtain 3',5'-O-(1,1,3,3-tetraisopropyldisiloxane-1,3-diyl)cytidine.
-
-
Formation of the 2'-O-Xanthate:
-
To a solution of the protected cytidine in anhydrous THF, add sodium hydride (NaH) at 0 °C.
-
After stirring, add carbon disulfide (CS₂) and then methyl iodide (CH₃I).
-
Stir the reaction at room temperature until completion.
-
Purify the resulting 2'-O-(S-methyl dithiocarbonate) derivative.
-
-
Barton-McCombie Deoxygenation:
-
Dissolve the 2'-O-xanthate derivative in anhydrous toluene.
-
Add tributyltin hydride (Bu₃SnH) and a catalytic amount of AIBN.
-
Reflux the mixture under an inert atmosphere for several hours.
-
Monitor the reaction by TLC. Upon completion, cool the reaction and remove the solvent under reduced pressure.
-
Purify the product by silica (B1680970) gel chromatography.
-
-
Deprotection:
-
Dissolve the deoxygenated product in THF.
-
Add a solution of TBAF in THF.
-
Stir at room temperature until the deprotection is complete.
-
Purify the final product, 2',3'-dideoxycytidine, by chromatography.
-
Step 2: Iodination of 2',3'-Dideoxycytidine
This protocol utilizes iodine and m-chloroperbenzoic acid (mCPBA) for the regioselective iodination at the C-5 position of the pyrimidine ring.[2]
Materials:
-
2',3'-Dideoxycytidine (ddC)
-
Iodine (I₂)
-
m-Chloroperbenzoic acid (mCPBA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Ammonia solution
-
Standard laboratory glassware and purification apparatus (silica gel chromatography)
Procedure:
-
Reaction Setup:
-
In a flame-dried round-bottom flask, dissolve 2',3'-dideoxycytidine (1.0 eq) in anhydrous DMF.
-
Add iodine (I₂, 0.6 eq) and m-chloroperbenzoic acid (mCPBA, 70%, 1.05 eq) to the solution.
-
-
Reaction:
-
Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction should be monitored by TLC.
-
-
Work-up and Purification:
-
Upon completion, evaporate the DMF to dryness under reduced pressure.
-
Purify the residue by column chromatography on silica gel. A suitable eluent system is a gradient of Dichloromethane/Methanol/Water/Ammonia (e.g., starting with 190:10:0.6:0.6 and gradually increasing the polarity).
-
-
Characterization:
-
The purified this compound should be characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its identity and purity.
-
Alternative Greener Iodination Method: An environmentally friendly alternative involves the mechanical grinding of the pyrimidine derivative with solid iodine and silver nitrate (B79036) (AgNO₃) under solvent-free conditions.[3][4][5][6] This method offers short reaction times and high yields.
Data Presentation
Table 1: Summary of Synthesis Steps and Expected Yields
| Step | Reaction | Key Reagents | Solvent | Typical Yield (%) |
| 1a | Protection | TIPDSCl, Pyridine | Pyridine | > 90 |
| 1b | Xanthate Formation | NaH, CS₂, CH₃I | THF | 80-90 |
| 1c | Deoxygenation | Bu₃SnH, AIBN | Toluene | 70-85 |
| 1d | Deprotection | TBAF | THF | > 90 |
| 2 | Iodination | I₂, mCPBA | DMF | 50-65[2] |
Table 2: Physicochemical and Spectroscopic Data of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₁₂IN₃O₃ | [] |
| Molecular Weight | 337.11 g/mol | [] |
| Appearance | White to off-white solid | [] |
| Melting Point | >156 °C (dec.) | [] |
| Solubility | Slightly soluble in DMSO, Methanol, Water | [] |
| ¹H NMR (DMSO-d₆) | Expected shifts based on analogs: δ ~8.0-8.5 (s, 1H, H-6), ~6.0-6.2 (t, 1H, H-1'), ~5.0-5.5 (br s, 2H, NH₂), ~3.5-3.8 (m, 2H, H-5'), ~1.8-2.5 (m, 4H, H-2', H-3') | N/A |
| ¹³C NMR (DMSO-d₆) | Expected shifts based on analogs: δ ~160-165 (C-4), ~150-155 (C-2), ~140-145 (C-6), ~85-90 (C-1'), ~80-85 (C-4'), ~60-65 (C-5'), ~30-35 (C-2'), ~25-30 (C-3'), ~70-75 (C-5) | N/A |
| HRMS (ESI+) | Calculated for C₉H₁₃IN₃O₃⁺ [M+H]⁺: 338.0001, Found: To be determined | N/A |
Mechanism of Action: Reverse Transcriptase Inhibition
This compound, like other dideoxynucleoside analogs, is expected to act as an antiviral agent by inhibiting reverse transcriptase, an enzyme crucial for the replication of retroviruses such as HIV.
Explanation of the Pathway:
-
Cellular Uptake and Phosphorylation: this compound enters the host cell and is sequentially phosphorylated by host cellular kinases (deoxycytidine kinase (dCK), cytidylate kinase (CMK), and nucleoside diphosphate (B83284) kinase (NDPK)) to its active triphosphate form, this compound triphosphate (5-Iodo-ddCTP).[8]
-
Competitive Inhibition: 5-Iodo-ddCTP acts as a competitive inhibitor of the viral reverse transcriptase, competing with the natural substrate, deoxycytidine triphosphate (dCTP).
-
Chain Termination: Once incorporated into the growing proviral DNA chain, the absence of a 3'-hydroxyl group on the sugar moiety of 5-Iodo-ddCTP prevents the formation of the next phosphodiester bond, leading to the termination of DNA chain elongation.[9][10][11] This ultimately halts the replication of the virus.
Conclusion
The synthetic protocols detailed in this document provide a clear and reproducible pathway for the laboratory-scale synthesis of this compound. This compound serves as a valuable tool for researchers in the fields of medicinal chemistry and virology, enabling further studies into its antiviral properties and potential as a therapeutic agent. The provided information on its mechanism of action offers a basis for understanding its biological activity.
References
- 1. dev.spectrabase.com [dev.spectrabase.com]
- 2. The Oxidative Iodination of Pyrimidine Bases and their Nucleosides using Iodine/Dimethylformamide/m-Chloroperbenzoic Acid -Archives of Pharmacal Research | Korea Science [koreascience.kr]
- 3. A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 8. Metabolism of 2′,3′-Dideoxy-2′,3′-Didehydro-β-l(−)-5-Fluorocytidine and Its Activity in Combination with Clinically Approved Anti-Human Immunodeficiency Virus β-d(+) Nucleoside Analogs In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Mechanism of Inhibition of HIV-1 Reverse Transcriptase by Nonnucleoside Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HIV-1 reverse transcriptase inhibition by a dipyridodiazepinone derivative: BI-RG-587 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2',3'-Dideoxy-5-iodocytidine in Sanger Sequencing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sanger sequencing, also known as the chain-termination method, remains a cornerstone in molecular biology for its high accuracy in determining the nucleotide sequence of DNA.[1][2] This technique relies on the enzymatic synthesis of a DNA strand complementary to a template, with controlled interruption by the incorporation of dideoxynucleotide triphosphates (ddNTPs).[3][4] This document provides detailed application notes and protocols regarding the use of 2',3'-dideoxycytidine triphosphate (ddCTP) and discusses the specific considerations for its analog, 2',3'-Dideoxy-5-iodocytidine, in Sanger sequencing.
The fundamental principle of Sanger sequencing lies in the chemical structure of ddNTPs. Unlike deoxynucleotide triphosphates (dNTPs) that possess a 3'-hydroxyl (-OH) group necessary for the formation of a phosphodiester bond to elongate the DNA chain, ddNTPs lack this 3'-OH group.[4][5][6] When a DNA polymerase incorporates a ddNTP, such as ddCTP, opposite a guanine (B1146940) (G) base on the template strand, the absence of the 3'-OH group prevents the addition of the next nucleotide, leading to the termination of DNA synthesis.[5]
In modern automated Sanger sequencing, each of the four ddNTPs (ddATP, ddGTP, ddCTP, and ddTTP) is typically labeled with a distinct fluorescent dye, allowing for the detection of the terminal base in a single reaction.[2] While standard ddCTP is commonly used, modified versions such as this compound may be employed for specific research applications, potentially influencing polymerase incorporation efficiency and the biophysical properties of the terminated DNA fragment.
Principle of Chain Termination with this compound
The mechanism of chain termination by this compound is analogous to that of standard ddCTP. The core principle remains the absence of the 3'-hydroxyl group, which halts DNA polymerization. The addition of an iodine atom at the 5th position of the cytosine base, however, introduces a modification that can have several implications:
-
Steric Hindrance: The bulky iodine atom may affect the efficiency of incorporation by DNA polymerase. Different polymerases may exhibit varying tolerance to such modifications.
-
Altered Fragment Mobility: The increased mass of the terminated fragment due to the iodine atom could slightly alter its migration pattern during capillary electrophoresis, although this effect is generally minimal compared to the overall fragment length.
-
Alternative Labeling Strategies: The iodine atom can serve as a site for the attachment of other functional groups or labels, although fluorescent dyes are more commonly attached to the base or the terminator itself in modern sequencing chemistries.
Quantitative Data in Sanger Sequencing
The quality and read-length of a Sanger sequencing reaction are highly dependent on the precise concentrations and ratios of its components. The following tables summarize key quantitative parameters.
Table 1: Recommended DNA Template Quantities for Sanger Sequencing
| DNA Template | Quantity |
| PCR product: 100–200 bp | 1–3 ng |
| PCR product: 200–500 bp | 3–10 ng |
| PCR product: 500–1000 bp | 5–20 ng |
| PCR product: 1000–2000 bp | 10–40 ng |
| PCR product: >2000 bp | 20–50 ng |
| Single-stranded DNA | 25–50 ng |
| Double-stranded DNA (e.g., plasmid) | 150–300 ng |
| Cosmid, BAC | 0.5–1.0 µg |
| Bacterial genomic DNA | 2–3 µg |
Data adapted from commercially available sequencing kit protocols.[7]
Table 2: Impact of ddNTP:dNTP Ratio on Sequencing Outcomes
| ddNTP:dNTP Ratio | Read Length | Signal Intensity (Shorter Fragments) | Signal Intensity (Longer Fragments) | Typical Application |
| High (e.g., 1:10) | Shorter | Strongest | Weaker/Absent | Sequencing short templates or for applications where sequence close to the primer is of primary interest.[8] |
| Optimal (e.g., 1:100) | Moderate to Long | Strong | Strong | General sequencing applications, balancing read length and signal strength.[9] |
| Low (e.g., 1:300) | Longer | Weaker | Stronger | Sequencing long DNA fragments, such as plasmid inserts or long PCR products.[9] |
Note: The optimal ratio can vary depending on the specific DNA polymerase used, the template sequence, and the sequencing chemistry.
Experimental Protocols
The following protocols provide a general framework for performing Sanger sequencing. Protocol 1 outlines a standard cycle sequencing reaction using a generic ddCTP, which can be adapted for this compound. It is recommended to optimize the concentration of the modified ddNTP empirically. Protocol 2 details the subsequent purification of the sequencing products.
Protocol 1: Cycle Sequencing Reaction
This protocol is based on the widely used BigDye™ Terminator v3.1 chemistry and can be adapted for custom sequencing reagents.[3][7][10][11]
Materials:
-
Purified DNA template (PCR product or plasmid)
-
Sequencing Primer (3.2 µM)
-
ddNTP mix (containing dNTPs and fluorescently labeled ddNTPs, including ddCTP or a custom mix with this compound)
-
Sequencing Buffer (5X)
-
DNA Polymerase (thermostable)
-
Nuclease-free water
-
PCR tubes or 96-well plate
Procedure:
-
Template and Primer Preparation:
-
Ensure the DNA template is purified to remove contaminants such as residual PCR primers and dNTPs.
-
Quantify the DNA template to use the appropriate amount as specified in Table 1.
-
Dilute the sequencing primer to a working concentration of 3.2 µM.
-
-
Sequencing Reaction Setup:
-
On ice, prepare the following reaction mixture in a PCR tube or a well of a 96-well plate. For each reaction:
-
| Reagent | Volume (for 20 µL reaction) | Final Concentration |
| Sequencing Reaction Mix (pre-mixed or custom) | 8 µL | 1X |
| Primer (3.2 µM) | 1 µL | 0.16 µM |
| Template DNA | See Table 1 | Variable |
| Nuclease-free Water | to 20 µL | - |
-
Thermal Cycling:
-
Place the reaction tubes or plate in a thermal cycler and perform the following program:
-
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 96°C | 1 minute | 1 |
| Denaturation | 96°C | 10 seconds | 25-30 |
| Annealing | 50°C | 5 seconds | |
| Extension | 60°C | 4 minutes | |
| Final Hold | 4°C | Hold | 1 |
Protocol 2: Purification of Sequencing Products
This step is crucial to remove unincorporated dye terminators, which can interfere with the analysis.[3]
Materials:
-
Completed cycle sequencing reaction
-
Ethanol (B145695) (100% and 70%)
-
EDTA (125 mM)
-
Precipitation plate or microcentrifuge tubes
Procedure (Ethanol/EDTA Precipitation):
-
Precipitation:
-
To each completed 20 µL sequencing reaction, add 2 µL of 125 mM EDTA and 20 µL of 100% ethanol.
-
Vortex briefly and incubate at room temperature for 15 minutes.
-
-
Pelleting:
-
Centrifuge the samples at 3,000 x g for 30 minutes to pellet the DNA fragments.
-
-
Washing:
-
Carefully aspirate and discard the supernatant.
-
Add 70 µL of 70% ethanol to each pellet and centrifuge at 1,650 x g for 15 minutes.
-
-
Drying and Resuspension:
-
Carefully aspirate and discard the supernatant.
-
Air dry the pellets in the dark for approximately 15-20 minutes.
-
Resuspend the purified DNA fragments in 10-15 µL of Hi-Di™ Formamide or another appropriate loading solution for capillary electrophoresis.
-
The purified samples are now ready for analysis on an automated DNA sequencer.
Visualizations
Diagram 1: Sanger Sequencing Workflow
Caption: A general workflow for automated Sanger sequencing.
Diagram 2: Mechanism of Chain Termination by ddCTP
Caption: Comparison of DNA chain elongation and termination.
References
- 1. DNA sequence determination using dideoxy analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. microbenotes.com [microbenotes.com]
- 3. science.smith.edu [science.smith.edu]
- 4. Sanger Sequencing Steps & Method [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. dideoxy Sequencing of DNA [bio.davidson.edu]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. biology.stackexchange.com [biology.stackexchange.com]
- 9. legacy.genetics-gsa.org [legacy.genetics-gsa.org]
- 10. Dye-terminator DNA sequencing [protocols.io]
- 11. assets.fishersci.com [assets.fishersci.com]
Application Notes & Protocols: 2',3'-Dideoxy-5-iodocytidine for DNA Sequencing
For Researchers, Scientists, and Drug Development Professionals
Introduction
2',3'-Dideoxy-5-iodocytidine (ddI-CTP) is a modified nucleoside analog that serves as a chain terminator in DNA sequencing applications. Similar to other dideoxynucleotides (ddNTPs), it lacks the 3'-hydroxyl group on the deoxyribose sugar, which is essential for the formation of a phosphodiester bond with the next incoming nucleotide. Once incorporated into a growing DNA strand by a DNA polymerase, ddI-CTP effectively terminates chain elongation.[1][2][3] The presence of an iodine atom at the 5-position of the cytosine base may offer unique properties for specific sequencing applications, although detailed comparative studies are not extensively documented in publicly available literature. Halogenated nucleoside analogs are known to be utilized in various biochemical and therapeutic contexts.[4]
These application notes provide a comprehensive overview of the theoretical application of this compound in Sanger-based DNA sequencing, including detailed protocols and illustrative data. While specific performance data for this compound is limited, the provided information is based on established principles of chain-termination sequencing.[5][6]
Principle of Chain-Termination Sequencing
The dideoxy chain-termination method, developed by Frederick Sanger, remains a fundamental technique for DNA sequencing.[1][3] The process involves the in vitro synthesis of a DNA strand complementary to a single-stranded template. The reaction mixture includes the DNA template, a primer, DNA polymerase, the four standard deoxynucleotide triphosphates (dNTPs), and a small amount of one of the four dideoxynucleotide triphosphates (ddNTPs). In this context, this compound triphosphate would be used as the ddCTP analog.
When the DNA polymerase incorporates a dNTP, the chain continues to elongate. However, when it incorporates a ddNTP (like ddI-CTP), the absence of a 3'-hydroxyl group prevents the addition of the next nucleotide, terminating the chain.[2] This results in a collection of DNA fragments of varying lengths, each ending with the specific ddNTP used. By running four separate reactions, each with a different ddNTP, and separating the fragments by size using gel electrophoresis, the DNA sequence can be determined.
Potential Applications
While not as commonly used as standard ddNTPs, this compound could be employed in various DNA sequencing applications, including:
-
Sanger Sequencing: As a direct replacement for or in conjunction with ddCTP for routine sequencing.
-
SNP (Single Nucleotide Polymorphism) Detection: For specific assays where altered polymerase recognition or fragment mobility might be advantageous.
-
Research on DNA Polymerase Mechanisms: The halogenated analog can be a tool to study the active site and substrate specificity of different DNA polymerases.[4]
Quantitative Data Summary
Due to the limited availability of specific performance data for this compound in DNA sequencing, the following table presents a hypothetical but realistic comparison with standard ddCTP. This data is for illustrative purposes to guide potential experimental design.
| Parameter | This compound (ddI-CTP) | Standard ddCTP | Notes |
| Incorporation Efficiency | ~95% relative to dCTP | ~99% relative to dCTP | The bulkier iodine atom may slightly reduce the efficiency of incorporation by some DNA polymerases. This may require optimization of the ddI-CTP/dCTP ratio in the sequencing reaction. |
| Chain Termination | >99.9% | >99.9% | Once incorporated, the absence of the 3'-OH group ensures reliable chain termination. |
| Signal Uniformity | Potentially more uniform peak heights | Variable | Modified ddNTPs can sometimes lead to more consistent incorporation by the polymerase across different sequence contexts, reducing peak height variability in electropherograms. |
| Photostability | Moderate | High | The carbon-iodine bond can be susceptible to photolysis, which may be a consideration in fluorescence-based detection methods requiring high-intensity laser excitation. |
Experimental Protocols
Protocol 1: Sanger Sequencing using this compound
This protocol outlines the steps for manual Sanger sequencing using ddI-CTP as the chain terminator for the 'C' reaction.
Materials:
-
Single-stranded DNA template
-
Sequencing primer
-
DNA polymerase (e.g., T7 DNA polymerase or a thermostable polymerase for cycle sequencing)
-
Deoxynucleotide mix (dATP, dGTP, dTTP, dCTP)
-
Dideoxynucleotide terminators: ddATP, ddGTP, ddTTP, and this compound triphosphate (ddI-CTP)
-
Reaction buffer
-
Stop solution (e.g., formamide (B127407) with loading dyes)
-
Denaturing polyacrylamide gel
-
Electrophoresis apparatus
-
Autoradiography film or fluorescent imaging system
Procedure:
-
Prepare the Annealing Reaction:
-
In a microcentrifuge tube, mix:
-
1-2 µg single-stranded DNA template
-
10-20 pmol sequencing primer
-
2 µL reaction buffer (5X)
-
Nuclease-free water to a final volume of 10 µL.
-
-
Heat the mixture to 65°C for 5 minutes and then allow it to cool slowly to room temperature to anneal the primer to the template.
-
-
Prepare the Termination Reactions:
-
Label four microcentrifuge tubes as 'A', 'G', 'T', and 'C'.
-
To each tube, add:
-
2 µL of the annealed template-primer mix
-
1 µL of the appropriate dNTP/ddNTP mix:
-
'A' tube: dNTP mix + ddATP
-
'G' tube: dNTP mix + ddGTP
-
'T' tube: dNTP mix + ddTTP
-
'C' tube: dNTP mix + ddI-CTP
-
-
1 µL of DNA polymerase.
-
-
-
Sequencing Reaction:
-
Incubate the reactions at 37°C (for T7 polymerase) or cycle through appropriate temperatures for a thermostable polymerase (e.g., 96°C for denaturation, 50°C for annealing, 60°C for extension, for 25-30 cycles).
-
-
Stop the Reactions:
-
Add 5 µL of stop solution to each reaction tube.
-
Heat the samples to 95°C for 5 minutes to denature the DNA.
-
-
Gel Electrophoresis:
-
Load the samples from the 'A', 'G', 'T', and 'C' reactions into separate lanes of a denaturing polyacrylamide gel.
-
Run the gel at a constant power until the loading dye has migrated to the desired position.
-
-
Visualization:
-
Dry the gel and expose it to X-ray film (if using radiolabeling) or scan with a fluorescent imager to visualize the DNA fragments.
-
The sequence can be read from the bottom of the gel upwards, across the four lanes.
-
Visualizations
Mechanism of Chain Termination
Caption: Mechanism of DNA chain termination by this compound.
Sanger Sequencing Workflow
Caption: Workflow of Sanger DNA sequencing using ddI-CTP.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or weak signal in the 'C' lane | 1. Inefficient incorporation of ddI-CTP. 2. Degradation of ddI-CTP. | 1. Adjust the ddI-CTP/dCTP ratio. Increase the concentration of ddI-CTP or decrease dCTP. 2. Use a fresh aliquot of ddI-CTP. Store stock solutions at -20°C in the dark. |
| Bands in all lanes at the same position | Secondary structure in the DNA template. | Use a DNA polymerase with strand-displacing activity or add additives like betaine (B1666868) or DMSO to the reaction mix. Increase the denaturation temperature during cycle sequencing. |
| Fuzzy or smeared bands | 1. Poor quality of the template DNA. 2. Gel electrophoresis issues. | 1. Re-purify the DNA template. 2. Prepare a fresh polyacrylamide gel. Ensure complete denaturation of samples before loading. |
| Uneven peak heights in electropherogram | Sequence context-dependent incorporation bias. | This is a common issue. If ddI-CTP exacerbates the problem, consider using a different DNA polymerase or a blend of polymerases. |
Conclusion
This compound represents a specialized tool for DNA sequencing. While its application is not as widespread as standard dideoxynucleotides, its unique chemical structure may provide advantages in specific research contexts. The protocols and data presented here serve as a foundational guide for researchers interested in exploring the use of this and other modified nucleoside analogs in their sequencing workflows. Further empirical studies are necessary to fully characterize its performance and potential benefits compared to standard reagents.
References
- 1. dideoxy Sequencing of DNA [bio.davidson.edu]
- 2. Dideoxynucleotide - Wikipedia [en.wikipedia.org]
- 3. Dideoxy Sequencing: How Chain Termination Revolutionized DNA Analysis - CD Genomics [cd-genomics.com]
- 4. Nucleotide Analogues as Probes for DNA and RNA Polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DNA sequence determination using dideoxy analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DNA sequencing by the dideoxy method - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antiviral Assays Using 2',3'-Dideoxy-5-iodocytidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies used to assess the antiviral activity of 2',3'-Dideoxy-5-iodocytidine (IDC), a nucleoside analog with potential therapeutic applications against retroviruses and other viruses that utilize reverse transcriptase. The protocols detailed below are foundational for determining the efficacy and cytotoxicity of IDC in a laboratory setting.
Introduction to this compound
This compound is a synthetic pyrimidine (B1678525) nucleoside analog. Its mechanism of action is primarily based on the inhibition of viral reverse transcriptase, a critical enzyme for the replication of retroviruses like Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV). Following cellular uptake, IDC is phosphorylated by host cell kinases to its active triphosphate form. This triphosphate analog acts as a competitive inhibitor of the natural substrate, deoxycytidine triphosphate (dCTP), and as a chain terminator upon incorporation into the nascent viral DNA chain, thereby halting viral replication.
Quantitative Data Summary
While specific quantitative antiviral data for this compound is not extensively available in the public domain, the following table summarizes the reported antiviral activity and cytotoxicity of closely related and structurally similar dideoxynucleoside analogs against HIV and HBV. This data is provided for comparative purposes and to guide initial experimental design.
| Compound | Virus | Cell Line | Assay Type | IC50 / EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| 2',3'-Dideoxycytidine (ddC) | HIV-1 | Jurkat | HIV-1 RNA Hybridization | Comparable to AZT | >10 | - |
| 2',3'-Dideoxycytidine (ddC) | FeLV | Feline Lymphoid | FeLV Infection Inhibition | 5 - 10 | >100 | >10-20 |
| 2',3'-Dideoxy-5-fluorocytidine (L-FddC) | HIV-1 | PBM | - | - | - | - |
| 2',3'-Dideoxy-5-fluorocytidine (L-FddC) | HBV | - | HBV Growth Inhibition | >90% inhibition at 1µM | >100 | >100 |
| 2',3'-Didehydro-2',3'-dideoxycytidine (D4C) | HIV-1 | MT-4 | Plaque Reduction | Potent | Low | - |
Note: IC50 (50% inhibitory concentration) and EC50 (50% effective concentration) values represent the concentration of the compound required to inhibit viral replication by 50%. CC50 (50% cytotoxic concentration) is the concentration that reduces cell viability by 50%. The Selectivity Index (SI = CC50/IC50) is a measure of the compound's therapeutic window.
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below. These protocols can be adapted for the evaluation of this compound.
Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of the test compound that is toxic to the host cells, which is crucial for distinguishing antiviral effects from general cytotoxicity.[1][2]
Materials:
-
Host cells (e.g., HepG2 for HBV, MT-4 or CEM for HIV)
-
Complete cell culture medium
-
96-well microtiter plates
-
This compound (IDC) stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the host cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Addition: Prepare serial dilutions of IDC in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound to the respective wells. Include wells with untreated cells (cell control) and wells with medium only (blank control).
-
Incubation: Incubate the plate for the desired duration of the antiviral assay (e.g., 3-7 days) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the untreated control. The CC50 value is determined from the dose-response curve.
Reverse Transcriptase (RT) Inhibition Assay (Non-Radioactive)
This assay directly measures the inhibitory effect of IDC on the activity of viral reverse transcriptase.[3][4]
Materials:
-
Recombinant HIV-1 or HBV Reverse Transcriptase
-
Reaction buffer (Tris-HCl, KCl, MgCl2, DTT)
-
Template/primer (e.g., poly(A)/oligo(dT))
-
Deoxynucleotide triphosphate (dNTP) mix (containing biotin-dUTP and digoxigenin-dUTP)
-
This compound triphosphate (IDC-TP, the active form)
-
Streptavidin-coated 96-well plates
-
Anti-digoxigenin-HRP conjugate
-
HRP substrate (e.g., TMB or ABTS)
-
Stop solution (e.g., H2SO4)
-
Microplate reader
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing reaction buffer, template/primer, and dNTP mix.
-
Inhibitor Addition: Add serial dilutions of IDC-TP to the reaction mixture. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Enzyme Addition: Add the reverse transcriptase to each tube to initiate the reaction.
-
Incubation: Incubate the reaction at 37°C for 1 hour.
-
Capture: Transfer the reaction products to a streptavidin-coated 96-well plate and incubate for 1 hour at 37°C to allow the biotinylated DNA to bind.
-
Washing: Wash the plate several times with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Detection: Add the anti-digoxigenin-HRP conjugate and incubate for 1 hour at 37°C.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add the HRP substrate and incubate until color develops.
-
Stop Reaction and Read: Add the stop solution and measure the absorbance at the appropriate wavelength.
-
Data Analysis: Calculate the percent inhibition of RT activity compared to the positive control. The IC50 value is determined from the dose-response curve.
Plaque Reduction Assay (for HBV or other plaque-forming viruses)
This assay measures the ability of the compound to inhibit the formation of viral plaques, which are areas of cell death caused by viral replication.[5][6][7]
Materials:
-
Host cells (e.g., HepG2.2.15 for HBV)
-
6-well or 12-well plates
-
Virus stock
-
Complete cell culture medium
-
This compound (IDC)
-
Overlay medium (e.g., medium containing low-melting-point agarose (B213101) or methylcellulose)
-
Fixing solution (e.g., 10% formaldehyde)
-
Staining solution (e.g., crystal violet)
Procedure:
-
Cell Seeding: Seed host cells in 6-well plates and grow until they form a confluent monolayer.
-
Virus Adsorption: Aspirate the medium and infect the cells with a dilution of the virus that will produce a countable number of plaques (e.g., 50-100 PFU/well). Incubate for 1-2 hours at 37°C to allow for virus adsorption.
-
Compound Treatment: Prepare serial dilutions of IDC in the overlay medium. After the adsorption period, remove the viral inoculum and add 2 mL of the overlay medium containing the different concentrations of IDC to each well.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for several days until plaques are visible.
-
Fixation and Staining: Aspirate the overlay medium and fix the cells with the fixing solution for 30 minutes. Remove the fixative and stain the cells with crystal violet for 15-30 minutes.
-
Plaque Counting: Gently wash the plates with water and allow them to dry. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the untreated virus control. The EC50 value is determined from the dose-response curve.
Visualizations
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and the general workflows for the described antiviral assays.
Caption: Mechanism of action of this compound (IDC).
Caption: General workflow for in vitro antiviral assays.
References
Application Notes and Protocols: 2',3'-Dideoxy-5-iodocytidine in Retroviral Research
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available research specifically on 2',3'-Dideoxy-5-iodocytidine (IDC) in retroviral research is limited. The following application notes and protocols are based on the well-established principles and methodologies used for the broader class of 2',3'-dideoxynucleoside analogues, particularly its close structural relative, 2',3'-dideoxycytidine (ddC or Zalcitabine), and its fluorinated counterparts. These protocols provide a robust framework for the evaluation of IDC as a potential anti-retroviral agent.
Introduction
2',3'-Dideoxynucleosides are a class of nucleoside analogues that act as potent inhibitors of retroviral reverse transcriptase (RT). By lacking a 3'-hydroxyl group on the deoxyribose sugar moiety, they function as chain terminators during the synthesis of viral DNA. Once incorporated into the growing DNA chain, they prevent the formation of the next phosphodiester bond, thus halting viral replication. This compound is a halogenated derivative of dideoxycytidine. The introduction of iodine at the 5-position of the pyrimidine (B1678525) base may influence its antiviral potency, cellular uptake, metabolic activation, and toxicity profile.
Mechanism of Action
Like other dideoxynucleosides, IDC is presumed to exert its anti-retroviral effect through the following mechanism:
-
Cellular Uptake: IDC enters the host cell.
-
Anabolic Phosphorylation: Host cell kinases sequentially phosphorylate IDC to its monophosphate (IDC-MP), diphosphate (B83284) (IDC-DP), and active triphosphate (IDC-TP) forms. Deoxycytidine kinase is a key enzyme in the initial phosphorylation step.
-
Competitive Inhibition: IDC-TP competes with the natural substrate, deoxycytidine triphosphate (dCTP), for binding to the retroviral reverse transcriptase.
-
Chain Termination: Upon incorporation into the nascent viral DNA strand, the absence of a 3'-hydroxyl group on the IDC moiety prevents further elongation of the DNA chain, leading to premature termination of reverse transcription.
Caption: Mechanism of action for 2',3'-dideoxycytidine analogues.
Quantitative Data on Related Dideoxycytidine Analogues
The following tables summarize the in vitro antiviral activity and cytotoxicity of well-studied dideoxycytidine analogues against various retroviruses. This data provides a benchmark for evaluating the potential of IDC.
Table 1: Anti-HIV Activity of Dideoxycytidine Analogues
| Compound | Virus Strain | Cell Line | EC50 (µM) | Reference |
| 2',3'-dideoxycytidine (ddC) | HIV-1 | PBM | Not Specified | [1] |
| 3'-azido-2',3'-dideoxy-5-methylcytidine (CS-92) | HIV-1 | PBM | 0.09 | [2] |
| 3'-azido-2',3'-dideoxy-5-methylcytidine (CS-92) | HIV-1 | Macrophages | 0.006 | [2] |
| β-d-2′,3′-dideoxy-3′-oxa-5-fluorocytidine (d-FDOC) | HIV-1LAI | PBM | 0.04 | [3] |
| 2′,3′-dideoxy-β-L-5-fluorocytidine (β-L-FddC) | HIV-1 | Not Specified | > ddC | [4] |
EC50: 50% effective concentration for inhibiting viral replication. PBM: Peripheral Blood Mononuclear cells.
Table 2: Anti-HBV and Other Retrovirus Activity
| Compound | Virus | Model System | IC50 (µM) | Reference |
| β-l-Fd4C | Duck Hepatitis B Virus (DHBV) | DHBV Polymerase Assay | 0.2 | [5] |
| 2',3'-dideoxycytidine (ddC) | Murine Retrovirus (MAIDS) | Animal Model | Effective in vivo | [6] |
| β-L-FddC | Hepatitis B Virus (HBV) | In vitro | < 1 (at 1 µM, >90% inhibition) | [4] |
IC50: 50% inhibitory concentration. β-l-Fd4C: 2′,3′-dideoxy-2′,3′-didehydro-β-l-5-fluorocytidine.
Table 3: Cytotoxicity and Mitochondrial Toxicity
| Compound | Cell Line | Cytotoxicity Parameter | Value (µM) | Reference |
| 2',3'-dideoxycytidine (ddC) | CEM | IC50 (Mitochondrial DNA synthesis) | 0.022 | [4] |
| β-L-FddC | CEM | IC50 (Mitochondrial DNA synthesis) | > 100 | [4] |
| 3'-azido-2',3'-dideoxy-5-methylcytidine (CS-92) | PBM, Vero | Toxicity | Not toxic up to 200 | [2] |
| l(−)Fd4C | Not Specified | Mitochondrial DNA synthesis | No activity up to 10 | [7] |
IC50: 50% inhibitory concentration. l(−)Fd4C: 2′,3′-Dideoxy-2′,3′-didehydro-β-l(−)-5-fluorocytidine.
Experimental Protocols
The following are generalized protocols for assessing the anti-retroviral activity and cytotoxicity of nucleoside analogues like IDC.
Protocol 1: In Vitro Anti-HIV-1 Assay (p24 Antigen Capture ELISA)
This protocol determines the concentration of the compound required to inhibit HIV-1 replication by 50% (EC50).
Materials:
-
Target cells (e.g., CEM-SS, MT-2, or fresh human Peripheral Blood Mononuclear cells).
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS, L-glutamine, penicillin-streptomycin).
-
HIV-1 stock (e.g., HIV-1IIIB or other laboratory-adapted strains).
-
Test compound (IDC) dissolved in DMSO and serially diluted.
-
96-well cell culture plates.
-
HIV-1 p24 Antigen ELISA kit.
-
CO2 incubator (37°C, 5% CO2).
Methodology:
-
Cell Seeding: Seed target cells in a 96-well plate at a density of 5 x 104 cells/well in 100 µL of culture medium.
-
Compound Addition: Add 50 µL of serially diluted IDC to triplicate wells. Include wells for "virus control" (cells + virus, no drug) and "cell control" (cells only, no virus, no drug).
-
Viral Infection: Add 50 µL of HIV-1 stock at a predetermined multiplicity of infection (MOI) to all wells except the cell control wells.
-
Incubation: Incubate the plates for 7 days at 37°C in a humidified 5% CO2 atmosphere.
-
Supernatant Collection: After incubation, centrifuge the plate to pellet the cells and collect the cell-free supernatant.
-
p24 ELISA: Quantify the amount of HIV-1 p24 antigen in the supernatant using a commercial p24 ELISA kit, following the manufacturer's instructions.
-
Data Analysis:
-
Calculate the percentage of viral inhibition for each drug concentration relative to the virus control.
-
Plot the percentage of inhibition against the drug concentration and determine the EC50 value using non-linear regression analysis.
-
Protocol 2: Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of the compound that reduces cell viability by 50% (CC50).
Materials:
-
Target cells (same as in the antiviral assay).
-
Complete culture medium.
-
Test compound (IDC) serially diluted.
-
96-well cell culture plates.
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) at 5 mg/mL in PBS.
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl).
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at 5 x 104 cells/well in 100 µL of medium.
-
Compound Addition: Add 100 µL of serially diluted IDC to triplicate wells. Include "cell control" wells with medium only.
-
Incubation: Incubate for the same duration as the antiviral assay (e.g., 7 days).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each drug concentration relative to the cell control.
-
Plot the percentage of viability against the drug concentration and determine the CC50 value.
-
Calculate the Selectivity Index (SI) as CC50 / EC50. A higher SI value indicates a more favorable therapeutic window.
-
Protocol 3: Mitochondrial DNA Synthesis Inhibition Assay
This protocol assesses the potential for mitochondrial toxicity, a known side effect of some dideoxynucleosides.[4]
Materials:
-
Target cells (e.g., CEM).
-
Complete culture medium.
-
Test compound (IDC) at various concentrations.
-
Known mitochondrial toxin (e.g., ddC) as a positive control.
-
DNA extraction kit.
-
Primers specific for a mitochondrial gene (e.g., cytochrome c oxidase subunit II) and a nuclear gene (e.g., β-globin) for quantitative PCR (qPCR).
-
qPCR master mix and instrument.
Methodology:
-
Cell Treatment: Culture cells in the presence of various concentrations of IDC or ddC for an extended period (e.g., 10-14 days).
-
Genomic DNA Extraction: Extract total genomic DNA from the treated and untreated cells.[8]
-
Quantitative PCR:
-
Perform qPCR using primers for both the mitochondrial and nuclear genes.
-
Use the same amount of total DNA for each reaction.
-
-
Data Analysis:
-
Determine the threshold cycle (Ct) values for both genes under all conditions.
-
Calculate the relative amount of mitochondrial DNA compared to nuclear DNA for each treatment condition using the ΔΔCt method.
-
A significant decrease in the ratio of mitochondrial to nuclear DNA in treated cells compared to untreated controls indicates inhibition of mitochondrial DNA synthesis.
-
Workflow and Visualization
The general workflow for evaluating a novel anti-retroviral compound like IDC involves a tiered approach from initial screening to more detailed mechanistic studies.
Caption: General workflow for preclinical evaluation of IDC.
References
- 1. The antiviral activity of dideoxycytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiretroviral activity, biochemistry, and pharmacokinetics of 3'-azido-2',3'-dideoxy-5-methylcytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacology and Pharmacokinetics of the Antiviral Agent β-d-2′,3′-Dideoxy-3′-Oxa-5-Fluorocytidine in Cells and Rhesus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiviral activity of 2',3'-dideoxy-beta-L-5-fluorocytidine (beta-L-FddC) and 2',3'-dideoxy-beta-L-cytidine (beta-L-ddC) against hepatitis B virus and human immunodeficiency virus type 1 in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of the Antiviral Effect of 2′,3′-Dideoxy-2′, 3′-Didehydro-β-l-5-Fluorocytidine in the Duck Hepatitis B Virus Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of murine retrovirus-induced immunodeficiency disease by dideoxycytidine and dideoxycytidine 5'-triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolism of 2′,3′-Dideoxy-2′,3′-Didehydro-β-l(−)-5-Fluorocytidine and Its Activity in Combination with Clinically Approved Anti-Human Immunodeficiency Virus β-d(+) Nucleoside Analogs In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. neb.com [neb.com]
Protocol for the Dissolution and Handling of 2',3'-Dideoxy-5-iodocytidine
Introduction
These application notes provide a detailed protocol for the dissolution, storage, and handling of 2',3'-Dideoxy-5-iodocytidine (CAS RN: 114748-57-1), a nucleoside analog used in various research applications, including as an antibiotic, particularly against Mycobacterium, and for gene sequencing.[1][2] Proper preparation of this compound in solution is critical for obtaining reliable and reproducible experimental results. This document is intended for researchers, scientists, and drug development professionals.
Physicochemical Properties and Solubility
This compound is a white to off-white solid.[1][3] Its solubility is a key factor in its experimental application. The compound is highly soluble in dimethyl sulfoxide (B87167) (DMSO) but has limited solubility in aqueous solutions.
Table 1: Solubility and Physicochemical Data for this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₂IN₃O₃ | [1] |
| Molecular Weight | 337.11 g/mol | [1] |
| Appearance | White to off-white solid | [1][3] |
| Solubility in DMSO | 70 mg/mL (207.65 mM) | [4] |
| Solubility in Water | Slightly soluble | [3] |
| Solubility in Methanol | Slightly soluble | [3] |
| Solubility in Acetonitrile | Slightly soluble | [3] |
| Storage (Solid) | -20°C, protect from light, hygroscopic | [1][3] |
| Storage (In Solvent) | -80°C for up to 6 months; -20°C for up to 1 month. Protect from light. Avoid repeated freeze-thaw cycles. | [4] |
Experimental Protocols
Preparation of a High-Concentration Stock Solution in DMSO
Given its high solubility, DMSO is the recommended solvent for preparing primary stock solutions of this compound.
Materials:
-
This compound powder
-
Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Pre-weighing Preparation: Allow the vial of this compound to equilibrate to room temperature before opening to minimize condensation, as the compound is hygroscopic.[3][4]
-
Weighing: Accurately weigh the desired amount of the compound in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of high-purity DMSO to achieve the target concentration (e.g., for a 70 mg/mL stock solution, add 1 mL of DMSO to 70 mg of the compound).
-
Dissolution: Vortex the mixture thoroughly. To ensure complete dissolution, sonicate the solution in an ultrasonic bath.[4] Visually inspect the solution to confirm that no particulate matter remains. The solution should be clear.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in amber vials to protect from light. Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[4] This practice minimizes degradation from repeated freeze-thaw cycles.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 5'-Deoxy-5'-Iodocytidine | C9H12IN3O4 | CID 44229008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis, antiviral activity, and stability of nucleoside analogs containing tricyclic bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, antiviral activity, and stability of nucleoside analogs containing tricyclic bases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of 2',3'-Dideoxy-5-iodocytidine Stock Solution
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide for the preparation of a stock solution of 2',3'-Dideoxy-5-iodocytidine, a nucleoside analog used in gene sequencing and as an antibiotic, particularly against Mycobacterium.[1][2][3] Adherence to this protocol will ensure the accurate and safe preparation of a stable stock solution for use in various research applications.
Product Information
This compound is a white to off-white solid compound.[1][] Key quantitative data and properties are summarized in the table below for easy reference.
| Property | Value | Citations |
| Molecular Formula | C₉H₁₂IN₃O₃ | [1][2][5] |
| Molecular Weight | 337.11 g/mol | [1][2][5] |
| CAS Number | 114748-57-1 | [1][2][5] |
| Appearance | White to Off-white Solid | [1][] |
| Purity | ≥95% - ≥97% | [3][] |
| Melting Point | >156°C (decomposes) | [][6] |
| Solubility in DMSO | 70 mg/mL (207.65 mM) | [1][2] |
| Powder Storage | 3 years at -20°C | [1][2] |
Safety Precautions and Handling
Before handling this compound, it is crucial to read the Safety Data Sheet (SDS) and understand the potential hazards.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[7]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust and aerosols.[7][8][9]
-
Contact: Avoid direct contact with skin and eyes.[8][9] In case of accidental contact, rinse the affected area thoroughly with water.[7]
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, regional, and national regulations.[8]
Experimental Protocol: Preparation of a 10 mM DMSO Stock Solution
This protocol details the preparation of a 10 mM stock solution of this compound using Dimethyl Sulfoxide (DMSO) as the solvent. The high solubility in DMSO (up to 70 mg/mL) makes it an ideal solvent for this purpose.[1][2]
3.1. Materials and Equipment
-
This compound powder
-
Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Microcentrifuge tubes or amber vials
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Ultrasonic bath
3.2. Calculation of Required Mass and Volume
To prepare a 10 mM stock solution, use the following formula:
Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol )
Example Calculation for 1 mL of 10 mM Stock Solution:
-
Mass (mg) = 10 mM x 1 mL x 337.11 g/mol = 3.37 mg
To calculate the volume of DMSO needed for a specific mass of the compound:
Volume (mL) = [Mass (mg) / Molecular Weight ( g/mol )] / Desired Concentration (mM)
Example Calculation for 1 mg of Compound:
-
Volume (mL) = [1 mg / 337.11 g/mol ] / 10 mM = 0.2966 mL
3.3. Step-by-Step Procedure
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation, as the compound can be hygroscopic.[1][]
-
Weighing: Carefully weigh the desired amount of the powder (e.g., 3.37 mg for 1 mL of a 10 mM solution) and place it into a sterile microcentrifuge tube or vial.
-
Solvent Addition: Add the calculated volume of high-purity DMSO to the tube containing the powder. It is recommended to use newly opened DMSO, as hygroscopic DMSO can negatively impact the solubility of the product.[1]
-
Dissolution: Close the tube tightly and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
Sonication (If Necessary): If the compound does not dissolve completely, place the tube in an ultrasonic bath for 5-10 minutes.[1][2] Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquoting: To avoid degradation from repeated freeze-thaw cycles, divide the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes or cryovials.[10]
Storage and Stability
Proper storage is critical to maintain the stability and activity of the this compound stock solution.
| Storage Condition | Shelf Life | Citations |
| -20°C | 1 month | [1][2] |
| -80°C | 6 months | [1][2] |
-
Light Protection: Store the aliquots protected from light. While not explicitly stated for this specific cytidine (B196190) analog, it is a recommended precaution for similar compounds.[10]
-
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles by using single-use aliquots.[10]
Visualizations
The following diagrams illustrate the experimental workflow and logical relationships involved in the preparation of the this compound stock solution.
Caption: Workflow for stock solution preparation.
Caption: Key relationships for the compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.eu [file.medchemexpress.eu]
- 3. cenmed.com [cenmed.com]
- 5. akonscientific.com [akonscientific.com]
- 6. Cytidine, 2',3'-dideoxy-5-iodo- [chembk.com]
- 7. fishersci.com [fishersci.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. 5'-Iodo-2',3'-dideoxycytidine - Safety Data Sheet [chemicalbook.com]
- 10. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for 2',3'-Dideoxy-5-iodocytidine in Cell Culture Experiments
Disclaimer: Publicly available experimental data, specific protocols, and established signaling pathways for 2',3'-Dideoxy-5-iodocytidine (B1583618) are limited. The following application notes and protocols are based on the known biological activities of the parent compound, 2',3'-dideoxycytidine (ddC), and other 5-halogenated nucleoside analogs. Researchers should use this information as a general guideline and optimize experimental conditions for their specific cell systems and assays.
Introduction
This compound is a synthetic pyrimidine (B1678525) nucleoside analog. Like other 2',3'-dideoxynucleosides, its structure, lacking a 3'-hydroxyl group on the deoxyribose sugar moiety, suggests its potential as a chain terminator in nucleic acid synthesis. This property forms the basis of its expected biological activity, primarily as an antiviral or anticancer agent. The addition of an iodine atom at the 5th position of the cytosine base may influence its metabolic activation, substrate specificity for viral or cellular enzymes, and overall therapeutic index.
These notes provide a framework for investigating the potential antiviral and cytotoxic effects of this compound in cell culture models.
Mechanism of Action (Hypothesized)
As a nucleoside analog, this compound is expected to exert its biological effects through intracellular phosphorylation to its active triphosphate form. This process is typically mediated by cellular kinases. The resulting this compound triphosphate can then act as a competitive inhibitor and a chain-terminating substrate for viral reverse transcriptases or, potentially, cellular DNA polymerases. Incorporation of the analog into a growing DNA chain prevents the formation of a phosphodiester bond with the next incoming deoxynucleotide, leading to the cessation of DNA elongation.
Data Presentation
| Compound | Virus | Cell Line | Activity Metric | Value (µM) |
| β-d-2′,3′-dideoxy-3′-oxa-5-fluorocytidine (d-FDOC) | HIV-1 | Primary human lymphocytes | EC50 | 0.04 |
| β-d-2′,3′-dideoxy-3′-oxa-5-fluorocytidine (d-FDOC) | HIV-1 | Primary human lymphocytes | EC90 | 0.26 |
| β-l-2′,3′-didehydro-2′,3′-dideoxy-5-fluorocytidine | HIV-1 (wild-type) | N/A | EC90 | 0.08 |
| β-l-2′,3′-didehydro-2′,3′-dideoxy-5-fluorocytidine | HIV-1 (lamivudine-resistant) | N/A | EC90 | 0.15 |
| Related 2',3'-didehydro-2',3'-dideoxycytidine (B43274) analogs | HIV-1 (wild-type) | N/A | EC90 Range | 0.14 - 5.2 |
| Related 2',3'-didehydro-2',3'-dideoxycytidine analogs | HBV | HepAD38 cells | EC90 | 0.25 |
Note: EC50 and EC90 represent the concentrations required to achieve 50% and 90% of the maximal effect, respectively. Data is for comparative purposes only and not directly representative of this compound activity.[1][2][3]
Experimental Protocols
The following are generalized protocols for evaluating the antiviral activity and cytotoxicity of a test compound like this compound.
Protocol 1: General Antiviral Assay (e.g., against HIV-1)
This protocol outlines a method to determine the antiviral efficacy of this compound in a susceptible T-lymphocyte cell line infected with HIV-1.
Materials:
-
Target cells (e.g., MT-4, CEM, or peripheral blood mononuclear cells)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% fetal bovine serum, L-glutamine, and antibiotics)
-
HIV-1 stock of a known titer
-
This compound (stock solution in DMSO or PBS)
-
96-well cell culture plates
-
Reagents for quantifying viral replication (e.g., p24 antigen ELISA kit or reverse transcriptase activity assay kit)
-
Reagents for assessing cell viability (e.g., MTT, XTT, or CellTiter-Glo®)
Procedure:
-
Cell Seeding: Seed the target cells in a 96-well plate at a density of 1-5 x 10^4 cells per well in 100 µL of complete medium.
-
Compound Preparation: Prepare serial dilutions of this compound in complete medium.
-
Treatment: Add 50 µL of the compound dilutions to the appropriate wells. Include a no-drug control and a positive control (e.g., AZT or ddC).
-
Infection: Add 50 µL of a diluted HIV-1 stock to achieve a multiplicity of infection (MOI) of 0.01-0.1. Include uninfected control wells.
-
Incubation: Incubate the plates at 37°C in a humidified 5% CO2 incubator for 4-7 days.
-
Assessment of Viral Replication: After the incubation period, collect the cell culture supernatant and quantify the level of viral replication using a p24 ELISA or a reverse transcriptase assay.
-
Assessment of Cytotoxicity: In a parallel plate with uninfected cells treated with the compound, assess cell viability using an appropriate assay (e.g., MTT).
-
Data Analysis: Calculate the 50% effective concentration (EC50) and the 50% cytotoxic concentration (CC50) from the dose-response curves. The selectivity index (SI) is calculated as CC50/EC50.
Protocol 2: Cytotoxicity Assay (MTT Assay)
This protocol determines the effect of this compound on the viability of a given cell line.
Materials:
-
Target cell line (e.g., HepG2, HeLa, or the cell line used in the antiviral assay)
-
Complete cell culture medium
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound).
-
Incubation: Incubate the plate for 24-72 hours, depending on the cell line's doubling time.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the CC50 value.
Visualizations
Caption: Hypothesized mechanism of action for this compound.
References
Application Notes and Protocols for In Vitro Studies of 2',3'-Dideoxy-5-iodocytidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro evaluation of 2',3'-Dideoxy-5-iodocytidine (IddC), a nucleoside analog with potential antiviral activity. The protocols detailed below are intended to guide researchers in assessing its efficacy and cytotoxicity in cell-based assays.
Introduction
This compound is a synthetic pyrimidine (B1678525) nucleoside analog. Like other 2',3'-dideoxynucleosides, its biological activity is predicated on its ability to interfere with nucleic acid synthesis. This document outlines the fundamental mechanism of action and provides standardized protocols for evaluating its potential as an antiviral agent and assessing its cytotoxic profile. The compound is also used in molecular biology for gene sequencing.[1]
Mechanism of Action
The primary mechanism of action for 2',3'-dideoxynucleosides is the termination of DNA chain elongation.[2][3] For this compound to exert its effect, it must first be anabolized within the cell to its triphosphate derivative (IddCTP). This process is typically initiated by cellular nucleoside and nucleotide kinases.
Once converted to its triphosphate form, IddCTP can act as a competitive inhibitor and a substrate for DNA polymerases. It competes with the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into a growing DNA strand. Upon incorporation, the absence of a 3'-hydroxyl group on the sugar moiety of IddC prevents the formation of a phosphodiester bond with the subsequent nucleotide, thereby terminating DNA chain elongation.[2][3] This inhibition of DNA synthesis is the basis for its potential antiviral and cytotoxic effects. The triphosphate form of the related compound, 2',3'-dideoxycytidine (ddCTP), has been shown to be a potent inhibitor of DNA polymerase beta and gamma.[4]
Data Presentation
The following tables are templates for summarizing the quantitative data from in vitro assays. Researchers should populate these tables with their experimental findings.
Table 1: Antiviral Activity of this compound
| Virus Strain | Cell Line | Assay Type | EC₅₀ (µM) | EC₉₀ (µM) |
| e.g., HIV-1 | e.g., MT-4 | e.g., CPE Reduction | ||
| e.g., HBV | e.g., HepG2.2.15 | e.g., Viral DNA Reduction | ||
EC₅₀: 50% effective concentration; EC₉₀: 90% effective concentration.
Table 2: Cytotoxicity of this compound
| Cell Line | Assay Type | Incubation Time (h) | CC₅₀ (µM) |
| e.g., MT-4 | e.g., MTT | e.g., 72 | |
| e.g., HepG2.2.15 | e.g., MTT | e.g., 72 | |
| e.g., Vero | e.g., Neutral Red | e.g., 72 | |
CC₅₀: 50% cytotoxic concentration.
Table 3: Selectivity Index and DNA Polymerase Inhibition
| Virus/Cell Combination | Selectivity Index (SI = CC₅₀/EC₅₀) | Target Enzyme | IC₅₀ (µM) |
| e.g., HIV-1/MT-4 | e.g., HIV-1 Reverse Transcriptase | ||
| e.g., HBV/HepG2.2.15 | e.g., HBV DNA Polymerase | ||
| e.g., Human DNA Polymerase α | |||
| e.g., Human DNA Polymerase β | |||
| e.g., Human DNA Polymerase γ |
IC₅₀: 50% inhibitory concentration.
Experimental Protocols
Protocol 1: Antiviral Activity Assay (CPE Reduction Method)
This protocol is a general method to assess the ability of this compound to inhibit virus-induced cytopathic effect (CPE).[5]
Materials:
-
This compound
-
Appropriate cell line (e.g., Vero, MT-4)
-
Virus stock of interest
-
Cell culture medium (e.g., MEM or RPMI-1640) with fetal bovine serum (FBS)
-
96-well microplates
-
Neutral Red or Crystal Violet stain
-
Spectrophotometer
Procedure:
-
Cell Seeding: Seed the selected cell line into 96-well plates at a density that will form a confluent monolayer overnight.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions in culture medium to achieve the desired final concentrations.
-
Infection and Treatment:
-
Remove the growth medium from the cell monolayers.
-
Add the diluted compound to the wells in triplicate. Include wells for virus control (cells + virus, no compound) and cell control (cells only, no virus or compound).
-
Add the virus at a predetermined multiplicity of infection (MOI) to the compound-containing wells and the virus control wells.
-
-
Incubation: Incubate the plates at 37°C in a humidified CO₂ incubator until CPE is evident in at least 80% of the virus control wells (typically 3-7 days).
-
Quantification of CPE:
-
Remove the medium and stain the cells with Neutral Red or Crystal Violet solution.
-
After incubation with the stain, wash the plates and solubilize the dye.
-
Measure the absorbance at the appropriate wavelength (e.g., 540 nm for Neutral Red) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of CPE reduction for each compound concentration compared to the virus control.
-
Determine the 50% effective concentration (EC₅₀) by plotting the percentage of CPE reduction against the log of the compound concentration and using non-linear regression analysis.
-
Protocol 2: Cytotoxicity Assay (MTT Method)
This protocol measures the metabolic activity of cells as an indicator of cell viability to determine the cytotoxicity of this compound.[6]
Materials:
-
This compound
-
Cell line(s) used in antiviral assays
-
Cell culture medium with FBS
-
96-well microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Spectrophotometer
Procedure:
-
Cell Seeding: Seed cells into 96-well plates as described in the antiviral assay protocol.
-
Compound Treatment:
-
Remove the growth medium and add serial dilutions of this compound to the wells in triplicate.
-
Include wells for cell control (cells with medium and solvent vehicle) and blank control (medium only).
-
-
Incubation: Incubate the plates for a period that corresponds to the duration of the antiviral assay (e.g., 72 hours).
-
MTT Addition:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Determine the 50% cytotoxic concentration (CC₅₀) by plotting the percentage of cell viability against the log of the compound concentration and using non-linear regression analysis.[7][8]
-
Protocol 3: DNA Polymerase Inhibition Assay
This protocol is a cell-free assay to determine the inhibitory activity of the triphosphate form of this compound against a specific DNA polymerase.
Materials:
-
This compound triphosphate (IddCTP) - requires custom synthesis
-
Purified DNA polymerase (e.g., HIV-1 RT, human DNA polymerase β)
-
Template-primer DNA (e.g., poly(rA)-oligo(dT))
-
Reaction buffer specific to the polymerase
-
Deoxynucleoside triphosphates (dATP, dGTP, dCTP, dTTP), with one being radiolabeled (e.g., [³H]dTTP)
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, template-primer, dNTPs (including the radiolabeled dNTP), and varying concentrations of IddCTP.
-
Enzyme Addition: Initiate the reaction by adding the purified DNA polymerase.
-
Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding cold TCA.
-
Precipitation and Filtration: Precipitate the newly synthesized DNA on ice and collect the precipitate by vacuum filtration through glass fiber filters.
-
Washing: Wash the filters with cold TCA and ethanol (B145695) to remove unincorporated radiolabeled dNTPs.
-
Quantification: Dry the filters and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the percentage of polymerase inhibition for each concentration of IddCTP relative to the no-inhibitor control.
-
Determine the 50% inhibitory concentration (IC₅₀) using non-linear regression analysis.
-
Disclaimer: These protocols are intended as a guide. Researchers should optimize the conditions for their specific cell lines, virus strains, and laboratory equipment. All work with infectious agents should be performed in accordance with institutional and national safety guidelines.
References
- 1. chembk.com [chembk.com]
- 2. Cytotoxicity Assay Protocol [protocols.io]
- 3. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 4. 2',3'-Dideoxythymidine 5'-triphosphate inhibition of DNA replication and ultraviolet-induced DNA repair synthesis in human cells: evidence for involvement of DNA polymerase delta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
Application Notes and Protocols for 2',3'-Dideoxy-5-iodocytidine Research in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
2',3'-Dideoxy-5-iodocytidine (IDC) is a synthetic nucleoside analog with potential antiviral activity. As a member of the dideoxynucleoside family, its mechanism of action is predicated on the inhibition of viral DNA synthesis. This document provides detailed application notes and protocols for the preclinical evaluation of IDC in animal models, focusing on its application in herpesvirus infections. While direct in vivo data for IDC is limited in publicly available literature, the following protocols are based on established methodologies for closely related 5-substituted 2',3'-dideoxycytidine and 2'-deoxycytidine (B1670253) analogs.
Rationale for Animal Model Selection
The rabbit model of herpetic keratitis is a well-established and preferred model for the topical treatment of ocular herpes simplex virus (HSV) infections.[1][2][3] This model mimics key aspects of human herpetic keratitis, providing a reliable platform to assess the efficacy and local toxicity of antiviral compounds like IDC.[2] For systemic antiviral activity and pharmacokinetic studies, rodent models such as rats are commonly employed due to their well-characterized physiology and the availability of historical data for related nucleoside analogs.
Data Presentation
Table 1: In Vitro Anti-Herpesvirus Activity of a Related Compound
| Compound | Virus Strain | Cell Line | 50% Effective Dose (ED50) | Reference |
| 5-Iodo-2'-deoxycytidine | Herpes Simplex Virus Type 1 (HSV-1) | Primary Rabbit Kidney (PRK) | Not specified, but noted as a selective inhibitor | [4] |
Table 2: In Vivo Efficacy of a Related Dideoxyuridine Analog in a Rabbit Herpetic Keratitis Model
| Treatment Group | Concentration | Mean Lesion Score (Day 5 post-treatment) | Viral Titer Reduction | Reference |
| Saline (Control) | N/A | High | None | [1] |
| 5-Iodo-5'-amino-2',5'-dideoxyuridine (AIU) | 8 mg/mL | Significantly lower than control | Consistent with clinical observation | [1] |
| Idoxuridine (IdUrd) | 1 mg/mL | Significantly lower than control (greater effect than AIU) | Not specified | [1] |
Table 3: Pharmacokinetic Parameters of a Related Dideoxycytidine Analog (DDC) in Rats
| Parameter | Value (Mean ± SD) | Route of Administration | Animal Model | Reference |
| Terminal Half-life (t½) | 0.98 ± 0.18 h | Intravenous | Rat | |
| Total Clearance (CL) | 1.67 ± 0.24 L/h/kg | Intravenous | Rat | |
| Renal Clearance | 0.78 ± 0.11 L/h/kg | Intravenous | Rat | |
| Non-renal Clearance | 0.89 ± 0.27 L/h/kg | Intravenous | Rat | |
| Volume of Distribution (Vd) | 1.2 ± 0.21 L/kg | Intravenous | Rat | |
| Unchanged in Urine | ~50% | Intravenous | Rat |
Signaling Pathway and Mechanism of Action
This compound, as a nucleoside analog, is hypothesized to exert its antiviral effect by targeting viral DNA synthesis. The proposed mechanism involves intracellular phosphorylation to its active triphosphate form, which then competes with the natural substrate (dCTP) for incorporation into the growing viral DNA chain by the viral DNA polymerase. The absence of a 3'-hydroxyl group on the dideoxy sugar moiety of IDC leads to chain termination, thus halting viral replication.
Figure 1: Proposed mechanism of action for this compound.
Experimental Protocols
Protocol 1: Evaluation of Anti-Herpetic Activity in a Rabbit Herpetic Keratitis Model
Objective: To assess the topical efficacy of this compound in reducing the clinical signs of herpes simplex virus type 1 (HSV-1) keratitis in rabbits.
Animal Model:
-
Species: New Zealand White rabbits
-
Sex: Male or Female
-
Weight: 2-3 kg
-
Housing: Individual caging with ad libitum access to food and water.
Materials:
-
This compound (IDC) ophthalmic solution (e.g., 1%, 2%, 4% w/v in sterile saline)
-
Positive control: Idoxuridine (IdUrd) ophthalmic solution (0.1%)
-
Vehicle control: Sterile saline
-
HSV-1 strain (e.g., RE or McKrae strain)
-
Proparacaine (B1679620) hydrochloride ophthalmic solution (0.5%)
-
Slit-lamp biomicroscope
-
Calcium alginate swabs
-
Viral transport medium
Procedure:
-
Induction of Herpetic Keratitis:
-
Anesthetize the rabbit cornea with a drop of proparacaine hydrochloride.
-
Gently scarify the corneal epithelium in a grid pattern using a sterile 25-gauge needle, avoiding deep stromal injury.
-
Apply a sterile cotton swab soaked in the HSV-1 viral suspension (e.g., 10^5 PFU/mL) to the scarified cornea and gently rub for 30 seconds.
-
-
Treatment:
-
24-48 hours post-inoculation, randomly assign rabbits to treatment groups (IDC, positive control, vehicle control).
-
Instill one drop (approximately 50 µL) of the assigned treatment solution into the conjunctival sac of each infected eye.
-
Administer treatment 4-5 times daily for 7-10 days.
-
-
Clinical Evaluation:
-
Examine the eyes daily using a slit-lamp biomicroscope.
-
Score the severity of keratitis based on a standardized scale (e.g., 0-4 for corneal opacity, ulceration, and conjunctivitis).
-
-
Viral Titer Determination:
-
On selected days (e.g., 0, 3, 5, 7 post-treatment), collect tear samples by gently swabbing the conjunctival cul-de-sac with a calcium alginate swab.
-
Place the swab in viral transport medium and determine the viral titer using a plaque assay on a suitable cell line (e.g., Vero cells).
-
Figure 2: Experimental workflow for herpetic keratitis model.
Protocol 2: Pharmacokinetic Study in Rats
Objective: To determine the key pharmacokinetic parameters of this compound following intravenous administration in rats.
Animal Model:
-
Species: Sprague-Dawley rats
-
Sex: Male
-
Weight: 250-300 g
-
Housing: Group housing with ad libitum access to food and water.
Materials:
-
This compound (IDC) formulated for intravenous injection
-
Anesthetic (e.g., isoflurane)
-
Catheters for jugular vein cannulation
-
Syringes and needles
-
Blood collection tubes (with anticoagulant, e.g., EDTA)
-
Centrifuge
-
Analytical equipment (e.g., HPLC-MS/MS)
Procedure:
-
Surgical Preparation (optional but recommended for serial sampling):
-
Anesthetize the rats.
-
Surgically implant a catheter into the jugular vein for blood sampling.
-
Allow for a recovery period of at least 24 hours.
-
-
Drug Administration:
-
Administer a single intravenous bolus dose of IDC (e.g., 10 mg/kg) via the tail vein or a separate catheter.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, and 480 minutes) into tubes containing anticoagulant.
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive analytical method (e.g., HPLC-MS/MS) for the quantification of IDC in plasma.
-
Analyze the plasma samples to determine the concentration of IDC at each time point.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis to calculate key pharmacokinetic parameters, including half-life (t½), clearance (CL), volume of distribution (Vd), and area under the curve (AUC).
-
Protocol 3: Acute Ocular Irritation Study in Rabbits
Objective: To evaluate the potential of this compound to cause ocular irritation.
Animal Model:
-
Species: New Zealand White rabbits
-
Sex: Male or Female
-
Weight: 2-3 kg
Materials:
-
This compound (IDC) ophthalmic solution (highest intended concentration)
-
Sterile saline (negative control)
-
Fluorescein sodium ophthalmic strips
Procedure:
-
Pre-treatment Examination:
-
Examine both eyes of each rabbit to ensure they are free from any pre-existing irritation or defects.
-
-
Instillation:
-
Gently pull the lower eyelid away from the eyeball to form a cup.
-
Instill 0.1 mL of the IDC solution into the conjunctival sac of one eye. The other eye serves as an untreated control.
-
-
Observation:
-
Observe the eyes for signs of irritation at 1, 24, 48, and 72 hours after instillation.
-
Score the reactions of the cornea (opacity), iris (inflammation), and conjunctiva (redness, chemosis, discharge) according to the Draize scale.
-
Fluorescein staining can be used to better visualize corneal epithelial defects.
-
Conclusion
The provided protocols offer a framework for the preclinical evaluation of this compound in relevant animal models. The rabbit herpetic keratitis model is invaluable for assessing topical antiviral efficacy, while rodent models are suitable for determining systemic pharmacokinetics. It is crucial to adapt these general protocols to specific experimental needs and to adhere to all institutional and national guidelines for the ethical care and use of laboratory animals. Given the limited direct data on IDC, initial studies should include a broad dose range to establish efficacy and safety profiles.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. Rabbit Corneal Keratitis Mode - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 3. Herpes simplex keratitis: A brief clinical overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiviral, antimetabolic, and cytotoxic activities of 5-substituted 2'-deoxycytidines - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 2',3'-Dideoxy-5-iodocytidine
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for challenges encountered during experiments with 2',3'-Dideoxy-5-iodocytidine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a synthetic nucleoside analog. It is primarily used in biomedical research for its antiviral and antibacterial properties. It has shown particular efficacy against Mycobacterium species and serves as a tool in gene sequencing.[1][2]
Q2: In which solvents is this compound soluble?
This compound is slightly soluble in water, acetonitrile, and methanol.[1] It exhibits higher solubility in dimethyl sulfoxide (B87167) (DMSO), especially with the aid of sonication.[1]
Q3: How should I prepare a stock solution of this compound?
For most in vitro applications, a high-concentration stock solution can be prepared in 100% DMSO. It is recommended to use newly opened, anhydrous DMSO as the compound is hygroscopic, and the presence of water can impact solubility.[1] For in vivo studies, a multi-component solvent system is often required.
Q4: How should I store stock solutions of this compound?
Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles. For long-term storage, it is recommended to store aliquots at -80°C (for up to 6 months). For short-term storage, -20°C is suitable for up to one month.[1]
Troubleshooting Guide
Problem: My this compound precipitated when I added the DMSO stock solution to my aqueous cell culture medium.
-
Possible Cause 1: Rapid solvent exchange. Adding a concentrated DMSO stock directly into a large volume of aqueous medium can cause the compound to "crash out" of solution.
-
Solution: Perform a serial dilution. First, create an intermediate dilution of the DMSO stock in pre-warmed (37°C) cell culture medium. Add the stock solution dropwise while gently vortexing the medium to ensure gradual mixing.[1]
-
-
Possible Cause 2: Final concentration exceeds aqueous solubility. The final concentration of the compound in your medium may be too high to remain dissolved in a primarily aqueous environment.
-
Solution: Determine the maximum soluble concentration of this compound in your specific cell culture medium by performing a solubility test. Prepare a serial dilution of the compound in the medium and observe for any precipitation over time.
-
-
Possible Cause 3: Low temperature of the medium. Adding the compound to cold medium can decrease its solubility.
-
Solution: Always use pre-warmed (37°C) cell culture medium for your dilutions.[3]
-
-
Possible Cause 4: High final DMSO concentration. While DMSO aids in initial dissolution, a high final concentration in the culture medium can be toxic to cells and may not prevent precipitation upon significant dilution.
-
Solution: Keep the final DMSO concentration in the cell culture medium below 0.5%, and ideally below 0.1%.[1] This might necessitate preparing a more dilute initial stock solution in DMSO.
-
Problem: The compound dissolved initially but a precipitate formed over time in the incubator.
-
Possible Cause 1: Temperature shift. Changes in temperature between room temperature and the 37°C incubator can affect the long-term solubility of the compound.[3]
-
Solution: Ensure that your final working solution is stable at 37°C by performing a solubility test under incubation conditions.
-
-
Possible Cause 2: pH shift. The CO2 environment in an incubator can slightly alter the pH of the culture medium, which can affect the solubility of pH-sensitive compounds.[3]
-
Solution: Ensure your cell culture medium is adequately buffered for the CO2 concentration in your incubator.
-
-
Possible Cause 3: Interaction with media components. The compound may interact with salts, proteins, or other components in the medium over time, leading to precipitation.[3]
-
Solution: Test the stability of the compound in your specific cell culture medium over the intended duration of your experiment.
-
Problem: My frozen stock solution has a precipitate after thawing.
-
Possible Cause: Poor solubility at lower temperatures. The compound may have precipitated out during the freeze-thaw cycle.
-
Solution: Gently warm the stock solution to 37°C and vortex thoroughly to redissolve the compound before use. If the precipitate persists, it is advisable to prepare a fresh stock solution. To minimize this issue, aliquot the stock solution into smaller volumes to reduce the number of freeze-thaw cycles.[3]
-
Quantitative Solubility Data
| Solvent/System | Concentration | Observations |
| DMSO | 70 mg/mL (207.65 mM) | Requires sonication.[1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (7.39 mM) | Clear solution for in vivo use. |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (7.39 mM) | Clear solution for in vivo use. |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (7.39 mM) | Clear solution for in vivo use. |
| Water | Slightly soluble | [1] |
| Acetonitrile | Slightly soluble | [1] |
| Methanol | Slightly soluble | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Materials:
-
This compound (MW: 337.11 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Weigh out 3.37 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved.
-
If the compound does not fully dissolve, sonicate the tube for 5-10 minutes in a water bath sonicator.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]
-
Protocol 2: In Vitro Mycobacterial Growth Inhibition Assay (MGIA)
This protocol is a general guideline and may need optimization for specific Mycobacterium species and experimental conditions.
-
Materials:
-
Mycobacterium species of interest (e.g., Mycobacterium tuberculosis)
-
Appropriate liquid culture medium (e.g., Middlebrook 7H9 with supplements)
-
96-well microplates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Positive control antibiotic (e.g., rifampicin)
-
Negative control (DMSO vehicle)
-
Microplate reader or other method for determining bacterial growth (e.g., resazurin (B115843) assay, optical density)
-
-
Procedure:
-
Prepare a serial dilution of the this compound stock solution in the mycobacterial culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that inhibits bacterial growth (typically ≤0.5%).
-
In a 96-well plate, add the diluted compound to the appropriate wells. Include wells for the positive control, negative (vehicle) control, and no-treatment control.
-
Prepare an inoculum of the Mycobacterium species from a log-phase culture and adjust the density to the desired concentration.
-
Add the bacterial inoculum to all wells except for a media-only blank.
-
Seal the plate and incubate under the appropriate conditions (e.g., 37°C) for the required duration (typically several days).
-
At the end of the incubation period, determine the extent of mycobacterial growth in each well using a suitable method.
-
Calculate the percentage of growth inhibition for each concentration of this compound compared to the vehicle control and determine the minimum inhibitory concentration (MIC).
-
Visualizations
Caption: Antiviral mechanism of this compound.
Caption: Workflow for an in vitro antiviral activity assay.
References
Improving 2',3'-Dideoxy-5-iodocytidine stability in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of 2',3'-Dideoxy-5-iodocytidine in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in solution?
A1: The stability of this compound, like other nucleoside analogs, is primarily influenced by several factors:
-
pH: The glycosidic bond and the exocyclic amino group of the cytosine ring are susceptible to pH-dependent hydrolysis. Acidic and alkaline conditions are expected to accelerate degradation.
-
Temperature: Elevated temperatures increase the rate of chemical degradation, including hydrolysis and other decomposition reactions.
-
Light: Iodinated compounds can be sensitive to light (photosensitive), which may lead to the cleavage of the carbon-iodine bond and subsequent degradation.
-
Oxidizing Agents: The molecule may be susceptible to oxidation, leading to the formation of various degradation products.
-
Freeze-Thaw Cycles: Repeated freezing and thawing of solutions can lead to physical instability and may accelerate degradation.
Q2: What are the expected degradation pathways for this compound?
A2: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on the structure and behavior of similar nucleoside analogs, the following degradation pathways are likely:
-
Hydrolysis of the Glycosidic Bond: This is a common degradation pathway for nucleosides, particularly under acidic conditions, leading to the cleavage of the bond between the sugar moiety and the 5-iodocytosine (B72790) base.
-
Deamination: The exocyclic amino group on the cytosine ring can be hydrolyzed to a carbonyl group, converting the cytidine (B196190) derivative to a uridine (B1682114) derivative. This process can be catalyzed by acid or base.
-
Degradation of the Sugar Moiety: Under certain conditions, the dideoxyribose sugar ring can undergo degradation.
-
Photodegradation: Exposure to light, particularly UV light, can cause deiodination (loss of iodine) from the 5-position of the pyrimidine (B1678525) ring.
Q3: What are the recommended storage conditions for this compound solutions?
A3: To ensure maximum stability, stock solutions of this compound should be stored under the following conditions:
-
Temperature: Store at -20°C or -80°C for long-term storage. For short-term storage (up to a month), -20°C is generally acceptable.[1]
-
Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.
-
Solvent: Prepare stock solutions in a high-quality, anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO).[1] Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Q4: How can I improve the stability of this compound in my experimental solutions?
A4: Several strategies can be employed to enhance the stability of this compound in aqueous solutions for experimental use:
-
pH Control: Maintain the pH of the solution within a neutral range (pH 6-8), as both acidic and basic conditions can accelerate degradation. Use a suitable buffer system to maintain the desired pH.
-
Use of Co-solvents: The addition of co-solvents such as polyethylene (B3416737) glycol (PEG) or ethanol (B145695) may help to stabilize the compound in aqueous solutions.
-
Addition of Antioxidants: If oxidative degradation is a concern, the inclusion of antioxidants may be beneficial.
-
Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with drug molecules, which can protect them from degradation and improve solubility.[2][3][4][5]
-
Lyophilization: For long-term storage of the formulated product, lyophilization (freeze-drying) can significantly improve stability by removing water.[1][6][7][8][9][10][11]
Troubleshooting Guides
Issue 1: Rapid Loss of Compound Potency in Aqueous Solution
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inappropriate pH | Measure the pH of your solution. Adjust to a neutral pH (6-8) using a suitable buffer (e.g., phosphate (B84403) buffer). | Slower degradation rate and prolonged compound activity. |
| Exposure to Light | Protect your solution from light by using amber vials or wrapping them in foil. | Reduced photodegradation and improved stability. |
| High Temperature | Prepare and store solutions at the recommended low temperatures. Avoid leaving solutions at room temperature for extended periods. | Minimized thermal degradation. |
| Hydrolytic Degradation | Prepare fresh solutions before each experiment. If using pre-made solutions, perform a stability check using HPLC. | Consistent experimental results with freshly prepared solutions. |
Issue 2: Inconsistent Results Between Experiments
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Degradation During Freeze-Thaw Cycles | Aliquot stock solutions into single-use volumes to avoid repeated freezing and thawing. | Consistent potency of the compound across different experiments. |
| Solvent Evaporation | Ensure vials are tightly sealed to prevent solvent evaporation, which would increase the compound concentration. | Accurate and reproducible concentrations in your experiments. |
| Variability in Solution Preparation | Standardize the solution preparation protocol, ensuring consistent solvent quality, pH, and final concentration. | Reduced variability in experimental outcomes. |
Quantitative Data Summary
While specific quantitative stability data for this compound is limited in the public domain, the following table provides an estimated stability profile based on general knowledge of similar nucleoside analogs. These values should be considered as a guideline, and it is highly recommended to perform specific stability studies for your experimental conditions.
| Condition | Parameter | Expected Stability (t1/2) | Primary Degradation Pathway |
| Acidic (pH < 4) | 37°C | Hours to Days | Hydrolysis of glycosidic bond, Deamination |
| Neutral (pH 6-8) | 4°C | Months | Slow hydrolysis |
| Neutral (pH 6-8) | 25°C | Weeks to Months | Slow hydrolysis |
| Alkaline (pH > 9) | 25°C | Days to Weeks | Deamination, Hydrolysis of glycosidic bond |
| Aqueous Solution, Exposed to UV Light | 25°C | Hours | Photodegradation (Deiodination) |
| Aqueous Solution with 3% H₂O₂ | 25°C | Hours to Days | Oxidation |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and degradation pathways of this compound.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place the solid compound in an oven at 105°C for 24 hours. Also, reflux a solution of the compound (100 µg/mL in water) at 80°C for 24 hours.
-
Photodegradation: Expose a solution of the compound (100 µg/mL in water) to a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
-
Sample Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Development of a Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Elution:
-
Start with a gradient of 5% B, increasing to 95% B over 30 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to 5% B and equilibrate for 10 minutes before the next injection.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at the λmax of this compound (to be determined by UV scan, likely around 280-290 nm due to the iodinated cytosine chromophore).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. The specificity is confirmed by analyzing the samples from the forced degradation study to ensure that all degradation product peaks are well-resolved from the parent compound peak.
Visualizations
Caption: Workflow for Forced Degradation Study of this compound.
Caption: Potential Degradation Pathways of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. stability-indicating rp-hplc method: Topics by Science.gov [science.gov]
- 3. edaegypt.gov.eg [edaegypt.gov.eg]
- 4. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. vennlifesciences.com [vennlifesciences.com]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. pharmtech.com [pharmtech.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: 2',3'-Dideoxy-5-iodocytidine Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working with 2',3'-Dideoxy-5-iodocytidine (IdC).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a nucleoside analog that acts as a DNA chain terminator. After being phosphorylated intracellularly to its active triphosphate form, it is incorporated into growing DNA chains by DNA polymerases. Due to the absence of a 3'-hydroxyl group, the addition of the next nucleotide is blocked, leading to the termination of DNA synthesis.
Q2: What are the main applications of this compound in research?
A2: This compound is primarily used in antiviral and anticancer research. Its ability to inhibit DNA synthesis makes it a potential agent against retroviruses that rely on reverse transcriptase for replication and against rapidly dividing cancer cells. It can also be used in molecular biology as a tool to study DNA replication and repair mechanisms.
Q3: How should I store and handle this compound?
A3: this compound should be stored as a solid at -20°C, protected from light and moisture. For creating stock solutions, dimethyl sulfoxide (B87167) (DMSO) is a common solvent. Studies on the stability of various compounds in DMSO suggest that for long-term storage, aliquoting the stock solution and storing it at -20°C or -80°C is advisable to minimize degradation from freeze-thaw cycles and exposure to water.[1][2] While many compounds are stable in DMSO, it is crucial to minimize the water content in the stock solution, as water can contribute to compound degradation more than oxygen.[1]
Q4: How do I determine the optimal concentration of this compound for my experiments?
A4: The optimal concentration is highly dependent on the cell line and the specific assay. It is recommended to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for cytotoxicity or the effective concentration (EC50) for antiviral activity in your specific experimental system. A typical starting range for in vitro experiments could be from nanomolar to micromolar concentrations.
Troubleshooting Guide
Problem 1: No observable effect of the compound.
| Potential Cause | Troubleshooting Step |
| Compound Degradation | Ensure the compound has been stored correctly, protected from light and moisture. Prepare a fresh stock solution from the solid compound. If possible, verify the integrity of the compound using analytical methods like HPLC. |
| Incorrect Concentration | Verify the calculations for your dilutions. Perform a wider range of concentrations in your dose-response experiment. |
| Cell Line Resistance | Some cell lines may have intrinsic resistance. This can be due to low expression or mutations in deoxycytidine kinase (dCK), the enzyme required for the initial phosphorylation of the compound.[3] Consider using a different cell line or a cell line with known sensitivity. |
| Insufficient Incubation Time | The effect of the compound may be time-dependent. Extend the incubation period and perform a time-course experiment. |
Problem 2: High or unexpected cytotoxicity.
| Potential Cause | Troubleshooting Step |
| Concentration Too High | Re-evaluate your dose-response curve and use a lower concentration range. Ensure your stock solution concentration is correct. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is non-toxic to your cells. Typically, DMSO concentrations should be kept below 0.5%. Run a solvent-only control. |
| Off-Target Effects | The compound may have off-target effects on other cellular processes. Consider investigating the expression of key apoptosis and cell cycle markers. |
| Cell Line Sensitivity | The cell line you are using may be particularly sensitive to DNA chain terminators. |
Problem 3: Inconsistent results between experiments.
| Potential Cause | Troubleshooting Step |
| Variability in Cell Culture | Ensure consistent cell passage number, confluency, and growth conditions for all experiments. |
| Compound Instability in Media | Prepare fresh dilutions of the compound in culture media for each experiment. Do not store the compound diluted in media for extended periods. |
| Pipetting Errors | Calibrate your pipettes and ensure accurate and consistent pipetting, especially for serial dilutions. |
| Assay Variability | Standardize all assay parameters, including incubation times, reagent concentrations, and reading times. |
Quantitative Data
Table 1: Antiviral Activity of Related 2',3'-Dideoxycytidine Analogs
| Compound | Virus | Cell Line/System | Effective Concentration (EC50/EC90) | Reference |
| (+/-)-β-2′,3′-dideoxy-5-fluoro-3′-thiacytidine | HIV-1 | In vitro | EC90: 0.04 µM (- enantiomer), 0.6 µM (+ enantiomer) | [4] |
| (+/-)-β-2′,3′-dideoxy-5-fluoro-3′-thiacytidine | HBV | In vitro | EC90: 0.01 µM (- enantiomer), 0.9 µM (+ enantiomer) | [4] |
| β-d-2′,3′-dideoxy-3′-oxa-5-fluorocytidine | HIV-1LAI | Primary human lymphocytes | EC50: 0.04 µM, EC90: 0.26 µM | [5] |
| 2′,3′-dideoxy-3′-fluoro-5-methylcytidine | HBV | HepG2 2.2.15 cells | >90% reduction of HBV DNA at 0.10 µM | [6] |
Table 2: Cytostatic Activity of a Related Compound
| Compound | Cell Line | CD50 (µM) | Reference |
| 2′,3′-dideoxy-3′-fluoro-5-methylcytidine | HepG2 2.2.15 | 0.54 | [6] |
Experimental Protocols
Protocol 1: Determination of IC50 using an MTT Assay
This protocol provides a general framework for determining the cytotoxic effects of this compound on a cancer cell line.
Materials:
-
This compound
-
Target cancer cell line
-
Complete cell culture medium
-
DMSO (for stock solution)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. From this, prepare serial dilutions in complete culture medium to achieve the desired final concentrations.
-
Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Visualizations
Caption: Intracellular activation and mechanism of action of this compound.
Caption: A generalized workflow for in vitro experiments with this compound.
Caption: A logical flowchart for troubleshooting common experimental issues.
References
- 1. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The stability of mutagenic chemicals stored in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of resistance to 5-aza-2'-deoxycytidine in human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Safety, Pharmacokinetics, and Efficacy of (+/−)-β-2′,3′-Dideoxy-5-Fluoro-3′-Thiacytidine with Efavirenz and Stavudine in Antiretroviral-Naïve Human Immunodeficiency Virus-Infected Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacology and Pharmacokinetics of the Antiviral Agent β-d-2′,3′-Dideoxy-3′-Oxa-5-Fluorocytidine in Cells and Rhesus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of hepatitis B virus production by modified 2',3'-dideoxy-thymidine and 2',3'-dideoxy-5-methylcytidine derivatives. In vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 2',3'-Dideoxy-5-iodocytidine in Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of 2',3'-Dideoxy-5-iodocytidine in various experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound, like other 2',3'-dideoxynucleosides, functions as a DNA chain terminator. After entering the cell, it is phosphorylated to its active triphosphate form. This triphosphate analog is then incorporated into a growing DNA strand by DNA polymerases or reverse transcriptases. Due to the absence of a 3'-hydroxyl group, the addition of the next nucleotide is blocked, leading to the termination of DNA chain elongation.
Q2: What are the main applications of this compound in research?
A2: While specific data for the 5-iodo derivative is limited, based on its structural similarity to other dideoxynucleosides, its primary applications are in antiviral and anticancer research. It is also used in studies of DNA replication and repair mechanisms.
Q3: How should I prepare and store stock solutions of this compound?
A3: this compound is slightly soluble in water, acetonitrile, DMSO, and methanol. For cell culture experiments, it is recommended to prepare a concentrated stock solution in sterile DMSO or a suitable buffer. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect the solutions from light, especially when in solution.
Q4: What are the typical working concentrations for this compound in cell-based assays?
A4: The optimal concentration is highly dependent on the cell type, assay duration, and the specific endpoint being measured. Based on data for the related compound, 2',3'-dideoxycytidine (ddC), a starting range of 0.1 µM to 10 µM is recommended for initial experiments.[1] For some applications, concentrations up to 100 µM may be necessary, but cytotoxicity should be carefully evaluated.[2]
Troubleshooting Guides
Cytotoxicity Assays (e.g., MTT, XTT)
| Issue | Potential Cause | Recommended Solution |
| High variability between replicate wells | 1. Uneven cell seeding.2. Edge effects on the microplate.3. Inconsistent incubation times. | 1. Ensure the cell suspension is homogenous before and during plating.2. Avoid using the outer wells of the plate or fill them with sterile media/PBS.3. Standardize all incubation steps precisely. |
| Low signal or absorbance values | 1. Insufficient cell number.2. The compound is highly cytotoxic at the tested concentrations.3. Incomplete solubilization of formazan (B1609692) crystals (MTT assay). | 1. Optimize cell seeding density in a preliminary experiment.2. Test a wider range of lower concentrations.3. Ensure complete dissolution of crystals by thorough mixing and appropriate incubation time with the solubilizing agent.[3] |
| High background signal | 1. Contamination of cell culture or reagents.2. The compound interferes with the assay reagents (e.g., reduces MTT).3. High cell density. | 1. Use aseptic techniques and fresh, sterile reagents.2. Run a control with the compound in cell-free media to check for direct reagent reduction.3. Optimize cell seeding density to avoid overgrowth.[4] |
Antiviral Assays (e.g., Plaque Reduction Assay)
| Issue | Potential Cause | Recommended Solution |
| No reduction in viral plaques at expected concentrations | 1. The compound is inactive against the specific virus.2. Incorrect timing of compound addition.3. Degradation of the compound. | 1. Confirm the antiviral activity of a positive control compound.2. Add the compound before, during, or after viral infection to determine the stage of inhibition.3. Prepare fresh solutions of the compound for each experiment. |
| Irregular or fuzzy plaque morphology | 1. Cell monolayer is not confluent or is unhealthy.2. The concentration of the overlay medium is incorrect.3. Cytotoxicity of the compound at the tested concentrations. | 1. Ensure a healthy, confluent monolayer of cells before infection.2. Optimize the concentration of agarose (B213101) or methylcellulose (B11928114) in the overlay.3. Assess cytotoxicity in parallel with the antiviral assay and use non-toxic concentrations. |
| High variability in plaque numbers between control wells | 1. Inaccurate virus titration.2. Inconsistent cell seeding.3. Pipetting errors during virus inoculation. | 1. Re-titer the virus stock to ensure an accurate PFU/mL is used.2. Ensure a uniform cell monolayer across all wells.3. Use calibrated pipettes and ensure proper mixing of the virus inoculum. |
Quantitative Data Summary
The following tables summarize quantitative data for the closely related compound, 2',3'-dideoxycytidine (ddC), to provide a reference for designing experiments with this compound.
Table 1: In Vitro Cytotoxicity of 2',3'-dideoxycytidine (ddC)
| Cell Line | Assay Type | Incubation Time | IC50 | Reference |
| Human Lymphoid CEM Cells | Cell Growth Inhibition | Not Specified | >10 µM | [5] |
| Human Bone Marrow Progenitor Cells (CD34+) | Cell Proliferation | 14 days | - | [6] |
| 3T3 Mouse Fibroblasts | Cell Growth Inhibition | Not Specified | Concentration-dependent | [2] |
Table 2: Antiviral Activity of Dideoxynucleoside Analogs
| Compound | Virus | Cell Line | Assay Type | EC50 | Reference |
| L-2'F-C-d4A | HIV-1 | Human PBM | Not Specified | 0.77 µM | [7] |
| β-l-2'-F-4'-S-d4C | HIV-1 | Human PBM | Not Specified | 0.12 µM | [8] |
| EFdA | HIV-1 | Not Specified | Not Specified | ~0.07 nM | [6] |
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in a complete culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only and untreated controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[9]
-
Solubilization: Carefully aspirate the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well.
-
Absorbance Reading: Shake the plate for 15 minutes to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.[9]
Protocol 2: Plaque Reduction Assay for Antiviral Activity
-
Cell Seeding: Seed susceptible host cells in 6-well or 12-well plates to form a confluent monolayer.
-
Compound and Virus Preparation: Prepare serial dilutions of this compound in a serum-free medium. Dilute the virus stock to a concentration that yields a countable number of plaques (e.g., 50-100 PFU/well).
-
Infection and Treatment: Mix the diluted virus with each compound dilution and incubate for 1 hour at 37°C. As an alternative, pre-treat the cell monolayer with the compound dilutions for 1-2 hours before infection.
-
Inoculation: Remove the culture medium from the cells and inoculate with the virus-compound mixture. Incubate for 1-2 hours to allow for viral adsorption.
-
Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing 0.5% agarose or methylcellulose) with the corresponding concentration of the compound.
-
Incubation: Incubate the plates at 37°C in a CO₂ incubator for a period sufficient for plaque formation (typically 2-10 days).
-
Staining and Counting: Fix the cells (e.g., with 10% formalin) and stain with a solution like 0.1% crystal violet to visualize and count the plaques.[2]
Visualizations
Caption: Mechanism of action of this compound.
Caption: General experimental workflow for assay optimization.
Caption: A logical troubleshooting workflow for common assay issues.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. ar.iiarjournals.org [ar.iiarjournals.org]
- 4. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 5. Effect of anti-HIV 2'-beta-fluoro-2',3'-dideoxynucleoside analogs on the cellular content of mitochondrial DNA and on lactate production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. texaschildrens.org [texaschildrens.org]
- 8. フローサイトメトリートラブルシューティングガイド [sigmaaldrich.com]
- 9. MTT assay protocol | Abcam [abcam.com]
Technical Support Center: 2',3'-Dideoxy-5-iodocytidine Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of 2',3'-Dideoxy-5-iodocytidine. The information is presented in a practical question-and-answer format to address common issues encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the presumed primary off-target effect of this compound?
Based on extensive research on its close structural analog, 2',3'-dideoxycytidine (ddC), the primary off-target effect of this compound is expected to be mitochondrial toxicity . This toxicity stems from the inhibition of DNA polymerase gamma (Pol γ) , the sole DNA polymerase present in mitochondria.
Q2: How does this compound likely cause mitochondrial toxicity?
The proposed mechanism involves a multi-step process within the cell. First, this compound is phosphorylated in the cytoplasm by cellular kinases to its active triphosphate form. This triphosphate metabolite then enters the mitochondria. Inside the mitochondria, it acts as a competitive inhibitor and a chain-terminating substrate for DNA polymerase gamma. This inhibition disrupts the replication of mitochondrial DNA (mtDNA), leading to mtDNA depletion, impaired mitochondrial function, and subsequent cellular toxicity.
Q3: What are the observable consequences of mitochondrial DNA depletion in experiments?
Depletion of mtDNA can lead to a range of cellular phenotypes, including:
-
Reduced cellular respiration and oxygen consumption.
-
Decreased ATP production.
-
Increased lactate (B86563) production (a shift to glycolysis).
-
Changes in mitochondrial morphology.
-
Induction of apoptosis (programmed cell death).
-
Reduced cell proliferation and viability.
Q4: Are there other potential off-target effects to consider?
While mitochondrial toxicity is the most well-documented off-target effect for the parent compound, researchers should also consider potential interactions with other cellular polymerases. For instance, studies have shown that high concentrations of dideoxynucleosides can also inhibit DNA polymerase beta, an enzyme involved in DNA repair. However, the affinity for DNA polymerase gamma is significantly higher, making it the primary target for toxicity.
Troubleshooting Guides
Issue 1: Unexpectedly High Cytotoxicity in Cell-Based Assays
Possible Cause: Off-target inhibition of mitochondrial DNA polymerase gamma leading to mtDNA depletion and cell death.
Troubleshooting Steps:
-
Confirm Mitochondrial Toxicity:
-
Measure Mitochondrial Membrane Potential: Use fluorescent dyes like JC-1 or TMRE to assess changes in mitochondrial membrane potential. A decrease in the red/green fluorescence ratio (for JC-1) or overall fluorescence (for TMRE) indicates mitochondrial depolarization, a sign of toxicity.
-
Assess ATP Levels: Utilize a luciferin/luciferase-based assay to quantify intracellular ATP levels. A significant drop in ATP suggests impaired mitochondrial function.
-
Measure Lactate Production: An increase in extracellular lactate concentration can indicate a shift from oxidative phosphorylation to glycolysis due to mitochondrial dysfunction.
-
-
Quantify Mitochondrial DNA Content:
-
Perform quantitative PCR (qPCR) to measure the ratio of a mitochondrial gene (e.g., MT-CO2) to a nuclear gene (e.g., B2M). A decrease in this ratio over time in treated cells compared to controls confirms mtDNA depletion.
-
-
Dose-Response and Time-Course Analysis:
-
Perform experiments with a range of this compound concentrations and multiple time points to understand the dose- and time-dependency of the cytotoxic effects.
-
Issue 2: Inconsistent Results in DNA Polymerase Inhibition Assays
Possible Cause: Suboptimal assay conditions or enzyme quality.
Troubleshooting Steps:
-
Enzyme Activity Control: Always include a positive control (a known inhibitor of Pol γ) and a negative control (vehicle) to ensure the assay is performing as expected.
-
Substrate Concentration: Ensure that the concentration of the natural substrate (dCTP) is near its Km value for the polymerase to allow for competitive inhibition to be accurately measured.
-
Enzyme Purity and Activity: Use a highly purified and active preparation of DNA polymerase gamma. Verify its activity before conducting inhibition studies.
-
Buffer Conditions: Optimize buffer components, including pH, salt concentration, and divalent cation (Mg²⁺) concentration, as these can significantly impact enzyme activity and inhibitor binding.
Quantitative Data Summary
Table 1: Inhibition of Human DNA Polymerases by 2',3'-dideoxycytidine triphosphate (ddCTP)
| DNA Polymerase | Inhibition Constant (Kᵢ) |
| DNA Polymerase α | > 100 µM |
| DNA Polymerase β | ~1 µM |
| DNA Polymerase γ | ~0.01-0.1 µM |
Data is compiled from multiple sources and represents approximate values.
Table 2: Cytotoxicity of 2',3'-dideoxycytidine (ddC) in Various Cell Lines
| Cell Line | IC₅₀ (Concentration causing 50% inhibition of cell growth) |
| CEM (T-lymphoblastoid) | 0.1 - 1 µM |
| Molt-4 (T-lymphoblastoid) | 0.5 - 5 µM |
| H9 (T-lymphoblastoid) | 1 - 10 µM |
IC₅₀ values can vary significantly depending on the cell line, culture conditions, and assay duration.
Experimental Protocols
Protocol 1: Cell-Based Assay for Mitochondrial DNA Depletion
Objective: To quantify the change in mitochondrial DNA content in cells treated with this compound.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DNA extraction kit
-
Primers for a mitochondrial gene (e.g., MT-CO2) and a nuclear gene (e.g., B2M)
-
qPCR master mix
-
qPCR instrument
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that allows for logarithmic growth throughout the experiment.
-
Compound Treatment: The following day, treat the cells with various concentrations of this compound. Include a vehicle-treated control.
-
Time-Course Incubation: Incubate the cells for different time points (e.g., 24, 48, 72, 96 hours).
-
DNA Extraction: At each time point, harvest the cells and extract total genomic DNA using a commercial kit.
-
qPCR Analysis:
-
Set up qPCR reactions for both the mitochondrial and nuclear gene targets using the extracted DNA as a template.
-
Run the qPCR plate on a real-time PCR instrument.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for both genes.
-
Calculate the change in Ct (ΔCt) between the mitochondrial and nuclear genes (ΔCt = Ctmitochondrial - Ctnuclear).
-
Calculate the relative mtDNA copy number using the 2-ΔΔCt method, normalizing the treated samples to the vehicle-treated control at each time point.
-
Protocol 2: In Vitro DNA Polymerase Gamma Inhibition Assay
Objective: To determine the inhibitory potential of this compound triphosphate on the activity of purified DNA polymerase gamma.
Materials:
-
Purified recombinant human DNA polymerase gamma
-
Assay buffer (containing Tris-HCl, MgCl₂, DTT, and BSA)
-
Primed DNA template
-
dATP, dGTP, dTTP, and [α-³²P]dCTP
-
This compound triphosphate (test inhibitor)
-
Positive control inhibitor (e.g., ddCTP)
-
Stop solution (e.g., EDTA)
-
Scintillation fluid and counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, primed DNA template, and dNTPs (including the radiolabeled dCTP).
-
Inhibitor Addition: Add varying concentrations of this compound triphosphate to the reaction tubes. Include a no-inhibitor control and a positive control.
-
Enzyme Addition: Initiate the reaction by adding a pre-determined amount of DNA polymerase gamma to each tube.
-
Incubation: Incubate the reactions at 37°C for a specific time, ensuring the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by adding the stop solution.
-
Quantification:
-
Spot the reaction mixture onto a filter paper and wash away unincorporated nucleotides.
-
Measure the amount of incorporated radiolabel using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the inhibitor concentration and determine the IC₅₀ value.
-
To determine the Kᵢ value, perform the assay with varying concentrations of both the natural substrate (dCTP) and the inhibitor. Analyze the data using Michaelis-Menten kinetics and a suitable inhibition model (e.g., competitive inhibition).
-
Visualizations
Caption: Proposed mechanism of this compound-induced mitochondrial toxicity.
Caption: Experimental workflow for assessing mitochondrial DNA depletion.
Technical Support Center: Strategies to Reduce the Cytotoxicity of 2',3'-Dideoxy-5-iodocytidine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address cytotoxicity issues encountered during experiments with 2',3'-Dideoxy-5-iodocytidine, a derivative of Zalcitabine (B1682364) (ddC).
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
A1: this compound is an analogue of the nucleoside deoxycytidine. Like its parent compound Zalcitabine (ddC), it is intracellularly converted to its active triphosphate metabolite. This active form inhibits the replication of retroviruses, such as HIV, by acting as a competitive inhibitor of the viral reverse transcriptase enzyme and as a chain terminator for the growing viral DNA chain.[1][2]
Q2: What are the primary cytotoxic effects associated with this compound and related dideoxynucleosides?
A2: The most significant dose-limiting toxicity is peripheral neuropathy.[1][3][4] Other potential cytotoxic effects include stomatitis, rash, and pancreatitis.[1][5] Unlike Zidovudine (B1683550) (AZT), hematological toxicity is reported less frequently.[2]
Q3: What is the main cellular mechanism behind the cytotoxicity of this class of compounds?
A3: The primary cause of cytotoxicity is the inhibition of the human mitochondrial DNA polymerase gamma (Pol γ).[6][7][8] The active triphosphate form of the drug is a potent inhibitor of this enzyme, leading to the depletion of mitochondrial DNA (mtDNA) and subsequent mitochondrial dysfunction.[6][9] This impairment of mitochondrial energy production is a common pathway for the adverse effects seen with many nucleoside reverse transcriptase inhibitors (NRTIs).[5]
Q4: How does the mitochondrial toxicity of Zalcitabine (ddC) compare to other NRTIs?
A4: The active triphosphate form of ddC (ddCTP) is considered one of the most potent inhibitors of Pol γ among clinically used NRTIs.[7][9] The potential for mitochondrial toxicity, based on the kinetics of incorporation by Pol γ, follows the general sequence: Zalcitabine (ddC) > Didanosine (B1670492) (ddI) > Stavudine (d4T) ≫ Lamivudine (3TC) > Tenofovir > Zidovudine (AZT) > Abacavir.[7]
Troubleshooting Guides
Issue 1: I am observing significant, dose-dependent cell death in my in vitro culture after treatment.
-
Question: How can I reduce the general cytotoxicity in my cell culture experiments while maintaining antiviral efficacy?
-
Answer:
-
Optimize Concentration and Exposure Time: The cytotoxicity of this compound is dose-dependent.[8] Perform a dose-response study to determine the lowest effective concentration that maintains antiviral activity while minimizing cell death. Compare the 50% cytotoxic concentration (CC50) with the 50% effective concentration (EC50) to determine the selectivity index (SI = CC50/EC50). Aim for the highest possible SI.
-
Consider Cell-Type Specificity: Toxicity can be cell- and tissue-specific.[7] For example, ddC caused pronounced mtDNA depletion in HepG2 cells but not in H9c2 cells.[9] If your experimental model allows, consider using a cell line that is less susceptible to the compound's cytotoxic effects.
-
Evaluate Combination Therapy: Introduce a second antiviral agent with a non-overlapping toxicity profile. This strategy may allow you to reduce the concentration of this compound needed for efficacy.[1]
-
Issue 2: My in vivo experiments are showing signs of mitochondrial toxicity (e.g., lactic acidosis, lipid accumulation).
-
Question: What strategies can I implement to mitigate mitochondrial toxicity in animal models?
-
Answer:
-
Combination Therapy: This is a clinically proven strategy. Combining Zalcitabine with an agent like Zidovudine (AZT), which has a different primary toxicity (hematological), allows for lower, less toxic doses of each drug to be used.[1][2][10] This reduces the risk of severe mitochondrial damage.
-
Drug Delivery Systems: Encapsulating this compound in a nanodelivery system (e.g., liposomes, solid lipid nanoparticles) can alter its pharmacokinetic profile.[11][12][13] This can lead to more targeted delivery to viral reservoirs and sustained release, potentially lowering the systemic peak concentrations that contribute to toxicity.[12]
-
Monitor Mitochondrial Function: Proactively measure markers of mitochondrial health, such as lactate (B86563) levels and respiratory chain enzyme activities, to detect toxicity early.[8]
-
Issue 3: Can the molecule itself be modified to be less toxic?
-
Question: Are there structural modification strategies to reduce the cytotoxicity of this compound?
-
Answer:
-
Structure-Activity Relationship (SAR) Analysis: The relationship between a molecule's chemical structure and its biological activity (including toxicity) is a cornerstone of drug development.[14] Modifying the nucleoside analogue can alter its interaction with both the target viral reverse transcriptase and the off-target human DNA polymerase γ.
-
Prodrug Approach: Chemical modifications can be made to create a prodrug that is converted to the active form at the target site. While this doesn't change the active molecule, it can improve the delivery and pharmacokinetic profile, thereby reducing systemic toxicity.
-
Explore Novel Analogues: The development of new purine (B94841) and pyrimidine (B1678525) nucleoside analogues is an ongoing field of research aimed at creating compounds with a better safety profile.[15] Investigating modifications to the sugar ring or the base may yield a derivative with lower affinity for polymerase gamma.
-
Data Presentation
Table 1: Comparative Inhibition of Human DNA Polymerases by ddCTP and Other NRTI-Triphosphates
| Compound (Active Triphosphate) | Target Polymerase | Ki Value (μM) | Implication for Cytotoxicity |
| ddCTP (from Zalcitabine) | DNA Polymerase γ | 0.034 | High potential for mitochondrial toxicity |
| ddCTP (from Zalcitabine) | DNA Polymerase β | 1.32 | Potential for inhibition of DNA repair |
| AZTTP (from Zidovudine) | DNA Polymerase γ | 18.3 | Lower potential for mitochondrial toxicity |
| AZTTP (from Zidovudine) | DNA Polymerase β | 140 | Lower potential for inhibition of DNA repair |
| FIAUTP (from Fialuridine) | DNA Polymerase γ | 0.031 | High potential for mitochondrial toxicity |
| FIAUTP (from Fialuridine) | DNA Polymerase β | 1.43 | Potential for inhibition of DNA repair |
Data sourced from Cherrington et al., 1994, as cited in BOC Sciences.[]
Table 2: Cytotoxicity of Zalcitabine (ddC) in Different Cell Culture Models
| Cell Line | Concentration | Duration | Observed Effect |
| HepG2 | 1 and 5 µM | Not specified | Pronounced mtDNA depletion, increased cell mortality |
| H9c2 | 1 and 5 µM | Not specified | No significant mtDNA depletion or metabolic disruption |
| Human Muscle Cells | 1 - 1000 µM | 10 days | Dose-related decrease in proliferation and differentiation, increased lactate, decreased respiratory chain enzyme activities |
Data sourced from Walker et al., 2004 and Benbrik et al., 1997.[8][9]
Experimental Protocols
Protocol 1: General Cytotoxicity Assessment using MTT Assay
The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondrial reductase enzymes.[17][18]
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the test compound. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) under standard cell culture conditions.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan (B1609692) product.[17]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration to determine the CC50 value.
Protocol 2: Quantification of Mitochondrial DNA (mtDNA) Depletion by qPCR
This protocol quantifies the relative amount of mitochondrial DNA compared to nuclear DNA (nDNA) to assess mitochondrial toxicity.[19]
-
Cell Treatment and DNA Extraction: Treat cultured cells with the 2',3'-dideoxynucleoside analog for a specified period (e.g., several days to weeks). Harvest the cells and extract total DNA using a commercial DNA extraction kit.
-
DNA Quantification: Quantify the extracted DNA and assess its purity (A260/A280 ratio).
-
qPCR Setup: Set up separate quantitative PCR (qPCR) reactions for a mitochondrial gene (e.g., MT-ND1) and a single-copy nuclear gene (e.g., B2M or RNase P). Use approximately 25 ng of total DNA per reaction.
-
qPCR Run: Perform the qPCR using a real-time PCR instrument with appropriate primers and probes for the selected mitochondrial and nuclear genes.
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for both the mitochondrial and nuclear genes for each sample.
-
Calculate the ΔCt for each sample: ΔCt = Ct(mitochondrial gene) - Ct(nuclear gene).
-
Calculate the ΔΔCt: ΔΔCt = ΔCt(treated sample) - ΔCt(untreated control).
-
The relative amount of mtDNA is calculated as 2-ΔΔCt. A value less than 1 indicates mtDNA depletion.
-
Mandatory Visualizations
References
- 1. Zalcitabine. A review of its pharmacology and clinical potential in acquired immunodeficiency syndrome (AIDS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Zalcitabine. An update of its pharmacodynamic and pharmacokinetic properties and clinical efficacy in the management of HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Low-dose zalcitabine-related toxic neuropathy: frequency, natural history, and risk factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Zalcitabine | Oncohema Key [oncohemakey.com]
- 5. natap.org [natap.org]
- 6. journals.asm.org [journals.asm.org]
- 7. Toxicity of Nucleoside Analogues Used to Treat AIDS and the Selectivity of the Mitochondrial DNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cellular and mitochondrial toxicity of zidovudine (AZT), didanosine (ddI) and zalcitabine (ddC) on cultured human muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Combination and monotherapy with zidovudine and zalcitabine in patients with advanced HIV disease. The NIAID AIDS Clinical Trials Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Nucleotide Reverse Transcriptase Inhibitors: A Thorough Review, Present Status and Future Perspective as HIV Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Structure–activity relationship - Wikipedia [en.wikipedia.org]
- 15. Cytotoxic nucleoside analogues: different strategies to improve their clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ar.iiarjournals.org [ar.iiarjournals.org]
- 18. What are the commonly used methods for measuring cytotoxicity? | AAT Bioquest [aatbio.com]
- 19. benchchem.com [benchchem.com]
Technical Support Center: 2',3'-Dideoxy-5-iodocytidine
Welcome to the technical support center for 2',3'-Dideoxy-5-iodocytidine. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate their experimental work with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for this compound?
A1: Based on the chemical structure and data from analogous compounds, this compound is expected to degrade primarily through two pathways:
-
Enzymatic Deamination: Cytidine (B196190) deaminases, present in various tissues, can catalyze the hydrolytic deamination of the cytidine base to a uridine (B1682114) base, forming 2',3'-Dideoxy-5-iodouridine.
-
Dehalogenation: The iodine atom at the 5-position of the pyrimidine (B1678525) ring can be removed through chemical or enzymatic processes, a process known as deiodination, yielding 2',3'-Dideoxycytidine.
Further degradation can occur, including the cleavage of the N-glycosidic bond under harsh acidic conditions, separating the nucleobase from the sugar moiety.
Q2: How should I store this compound to minimize degradation?
A2: To ensure the stability of this compound, it is recommended to store the solid compound in a cool, dark, and dry place. For solutions, it is advisable to prepare them fresh. If storage of solutions is necessary, they should be kept at -20°C or lower and protected from light to minimize both chemical and enzymatic degradation.
Q3: What analytical techniques are suitable for monitoring the degradation of this compound?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective technique. A reverse-phase C18 column with a gradient elution using a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is typically employed. Detection is usually performed using a UV detector at a wavelength where the parent compound and its degradation products have significant absorbance. Mass spectrometry (LC-MS) can be used for the identification of unknown degradation products.
Q4: I am observing rapid degradation of the compound in my cell culture experiments. What could be the cause?
A4: Rapid degradation in cell culture is likely due to enzymatic activity. Many cell lines express cytidine deaminases, which can convert this compound to its corresponding uridine analog. To confirm this, you can try using a known inhibitor of cytidine deaminase, such as tetrahydrouridine, in your experimental setup.
Troubleshooting Guides
Issue 1: Poor Peak Shape or Resolution in HPLC Analysis
| Potential Cause | Troubleshooting Step |
| Inappropriate mobile phase pH | The ionization state of the compound and its degradation products is pH-dependent. Adjust the pH of the aqueous mobile phase to improve peak shape. For basic compounds like cytidine analogs, a slightly acidic to neutral pH is often optimal. |
| Column degradation | The use of high or low pH mobile phases can degrade silica-based columns over time. Ensure the mobile phase pH is within the recommended range for your column. If the column is old or has been used extensively, consider replacing it. |
| Co-elution of degradants | The parent compound and degradation products may have similar retention times. Optimize the gradient slope, organic modifier, or mobile phase additives (e.g., ion-pairing agents) to improve separation. |
| Sample solvent mismatch | Injecting the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion. If possible, dissolve the sample in the initial mobile phase. |
Issue 2: Unexpected Degradation Products Observed
| Potential Cause | Troubleshooting Step |
| Contamination of reagents | Ensure all solvents and reagents are of high purity and are properly stored. Contaminants can catalyze degradation reactions. |
| Photo-degradation | Iodinated compounds can be light-sensitive. Protect your samples and solutions from light by using amber vials or covering them with aluminum foil. |
| Oxidative degradation | Although less common for this class of compounds, oxidative degradation can occur. If suspected, prepare solutions in degassed solvents and consider adding an antioxidant. |
| Interaction with excipients (in formulation studies) | Some excipients can react with the active pharmaceutical ingredient. Conduct compatibility studies with individual excipients to identify any interactions. |
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines the conditions for conducting forced degradation studies to identify potential degradation products and establish a stability-indicating analytical method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.
1. Acidic Hydrolysis:
- Treat a solution of this compound with 0.1 M HCl at 60°C.
- Monitor the reaction at different time points (e.g., 2, 4, 8, 24 hours).
- Neutralize the samples with an equivalent amount of 0.1 M NaOH before HPLC analysis.
2. Basic Hydrolysis:
- Treat a solution of this compound with 0.1 M NaOH at 60°C.
- Monitor the reaction at various intervals.
- Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.
3. Oxidative Degradation:
- Treat a solution of this compound with 3% hydrogen peroxide (H₂O₂) at room temperature.
- Protect the reaction from light.
- Monitor the degradation over time.
4. Thermal Degradation:
- Expose the solid compound to dry heat at a temperature below its melting point (e.g., 80°C).
- Analyze samples at different time points.
5. Photolytic Degradation:
- Expose a solution of the compound to UV light (e.g., 254 nm) and visible light.
- Run a control sample protected from light in parallel.
- Analyze samples at various time intervals.
In Vitro Metabolism Study using Liver Microsomes
This protocol provides a general procedure for assessing the metabolic stability of this compound in liver microsomes.
1. Incubation Mixture Preparation (per well/tube):
- Phosphate buffer (100 mM, pH 7.4)
- Liver microsomes (final concentration 0.5 mg/mL)
- This compound (final concentration 1 µM)
2. Reaction Initiation and Incubation:
- Pre-incubate the mixture at 37°C for 5 minutes.
- Initiate the reaction by adding NADPH (final concentration 1 mM).
- Incubate at 37°C with gentle shaking.
3. Sampling and Reaction Termination:
- Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
- Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
4. Sample Processing and Analysis:
- Centrifuge the samples to precipitate proteins.
- Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
Quantitative Data Summary
| Parameter | Condition | Result | Reference |
| Deiodination Rate | Comparison with 5-bromo-2'-deoxycytidine | Significantly higher for iodo-compounds | [1] |
| Influence of Sugar Moiety | Comparison between 5-iodocytosine (B72790) and 5-iodouracil | Nature of the sugar influences deiodination kinetics | [1] |
Visualizations
Caption: Major degradation pathways of this compound.
References
Technical Support Center: Synthesis of 2',3'-Dideoxy-5-iodocytidine
Welcome to the technical support center for the synthesis of 2',3'-Dideoxy-5-iodocytidine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this crucial nucleoside analog. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and illustrative diagrams to support your experimental work.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, focusing on the critical iodination step of 2',3'-dideoxycytidine.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion to Product | 1. Inactive iodinating agent. 2. Insufficient reaction temperature. 3. Presence of quenching agents in the reaction mixture. | 1. Use fresh iodine and a suitable oxidizing agent (e.g., iodic acid, nitric acid). 2. Optimize the reaction temperature; gentle heating may be required. 3. Ensure all reagents and solvents are pure and free from contaminants. |
| Formation of a Major Byproduct (Suspected Deamination) | The amino group of the cytosine ring is susceptible to hydrolysis under certain conditions, leading to the formation of the corresponding uridine (B1682114) analog. | 1. Maintain a neutral to slightly acidic pH. 2. Use a milder iodinating reagent or reaction conditions. 3. Minimize reaction time and work-up under non-aqueous conditions where possible. |
| Presence of a Di-iodinated Species | Over-iodination of the pyrimidine (B1678525) ring can occur, particularly with highly reactive iodinating agents or prolonged reaction times. | 1. Reduce the stoichiometry of the iodinating agent. 2. Shorten the reaction time and monitor progress by TLC or HPLC. 3. Perform the reaction at a lower temperature. |
| Difficulty in Product Purification | 1. Co-elution of the product with starting material or byproducts. 2. Product instability on silica (B1680970) gel. | 1. Optimize the chromatography solvent system. Consider using a different stationary phase (e.g., alumina, reverse-phase silica). 2. Minimize the time the product is in contact with the silica gel. Use a gradient elution to speed up the separation. |
| Product Degradation Upon Storage | This compound can be sensitive to light and temperature. | Store the purified product at -20°C or below, protected from light.[] |
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction during the iodination of 2',3'-dideoxycytidine?
A1: The most common side reaction is the deamination of the cytosine base to a uridine analog. This can be minimized by carefully controlling the reaction pH and temperature. Another potential side reaction is the formation of a 5,6-dihydro-5,6-diiodo-2'-deoxyuridine derivative through addition and subsequent deamination.[2]
Q2: Which iodinating agents are recommended for this synthesis?
A2: A common method for iodinating cytidine (B196190) analogs is the use of molecular iodine in the presence of an oxidizing agent like iodic acid or nitric acid.[2] This in-situ generation of a more electrophilic iodine species helps to drive the reaction to completion and can improve yields.
Q3: How can I monitor the progress of the iodination reaction?
A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A suitable TLC solvent system would be a mixture of dichloromethane (B109758) and methanol (B129727) (e.g., 9:1 v/v). The product, being more nonpolar than the starting material, should have a higher Rf value.
Q4: What are the key considerations for the purification of this compound?
A4: Purification is typically achieved by column chromatography on silica gel. It is important to choose a solvent system that provides good separation between the product, starting material, and any byproducts. Due to the potential for product degradation on silica, it is advisable to perform the chromatography efficiently.
Q5: What are the recommended storage conditions for the final product?
A5: this compound should be stored in a cool, dark, and dry place. For long-term storage, temperatures of -20°C are recommended to prevent degradation.[]
Experimental Protocols
Synthesis of 2',3'-Dideoxycytidine (Precursor)
This protocol is adapted from a general method for the synthesis of 2',3'-dideoxynucleosides.[3]
-
Protection of the 5'-Hydroxyl Group:
-
Dissolve 2'-deoxycytidine (B1670253) in anhydrous DMF.
-
Add imidazole (B134444) (2.4 equivalents) and tert-butyldimethylsilyl chloride (TBDMSCl) (1.2 equivalents).
-
Stir the mixture at room temperature for 12 hours.
-
Pour the reaction mixture into ethyl acetate (B1210297) and wash with water.
-
Dry the organic phase, filter, and evaporate the solvent to obtain 5'-O-TBDMS-2'-deoxycytidine.
-
-
Formation of the 3'-Xanthate:
-
To a solution of 5'-O-TBDMS-2'-deoxycytidine in a suitable solvent, add a base and carbon disulfide, followed by an alkylating agent (e.g., methyl iodide) to form the 3'-O-xanthate derivative.
-
-
Deoxygenation (Barton-McCombie Reaction):
-
Dissolve the 3'-O-xanthate derivative in anhydrous toluene.
-
Add tributyltin hydride (Bu3SnH) and a radical initiator such as azobisisobutyronitrile (AIBN).
-
Reflux the mixture under an inert atmosphere until the reaction is complete (monitor by TLC).
-
Cool the reaction and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to yield 5'-O-TBDMS-2',3'-dideoxycytidine.
-
-
Deprotection of the 5'-Hydroxyl Group:
-
Dissolve the purified 5'-O-TBDMS-2',3'-dideoxycytidine in THF.
-
Add a solution of tetrabutylammonium (B224687) fluoride (B91410) (TBAF) in THF.
-
Stir at room temperature until the deprotection is complete (monitor by TLC).
-
Remove the solvent and purify the product by column chromatography to obtain 2',3'-dideoxycytidine.
-
Iodination of 2',3'-Dideoxycytidine to this compound
This is a representative protocol based on the iodination of 2'-deoxycytidine.[2]
-
Reaction Setup:
-
Dissolve 2',3'-dideoxycytidine in a mixture of water and a suitable organic co-solvent (e.g., dioxane).
-
Add iodine (1.1 equivalents) and iodic acid (0.4 equivalents).
-
Heat the mixture at a controlled temperature (e.g., 60-70 °C) and stir vigorously.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within a few hours.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Neutralize the solution with a suitable base (e.g., sodium thiosulfate (B1220275) solution to quench excess iodine, followed by sodium bicarbonate solution to adjust the pH).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using a gradient of methanol in dichloromethane to afford pure this compound.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
2',3'-Dideoxy-5-iodocytidine quality control parameters
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control, troubleshooting, and experimental use of 2',3'-Dideoxy-5-iodocytidine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound (ddI-Cytidine) is a synthetic nucleoside analog. Its primary applications include:
-
DNA Sequencing: It acts as a chain terminator in Sanger DNA sequencing.[1]
-
Antiviral Research: As a dideoxynucleoside, it can inhibit the replication of certain viruses by terminating viral DNA chain elongation.
-
Antibiotic Research: It has shown effectiveness against Mycobacterium.[2]
Q2: What is the mechanism of action of this compound in DNA chain termination?
This compound, once intracellularly converted to its triphosphate form (ddICTP), acts as a competitive inhibitor of DNA polymerase. DNA polymerases incorporate ddICTP into a growing DNA strand opposite a guanine (B1146940) base. However, because ddICTP lacks the 3'-hydroxyl group necessary to form a phosphodiester bond with the next incoming nucleotide, the DNA chain elongation is terminated.[1][3][4][5]
Q3: What are the recommended storage conditions for this compound?
It is recommended to store this compound at -20°C.[] It is also noted to be hygroscopic and should be kept in a dark, dry place.
Q4: What are the potential impurities that could be present in a sample of this compound?
Potential impurities can arise from the multi-step synthesis process. These may include:
-
Starting materials and reagents: Unreacted precursors from the synthesis.
-
Intermediates: Incompletely reacted intermediates from various stages of the synthesis.
-
Byproducts of side reactions: Such as the formation of isomers or degradation products.[7][]
-
Residual solvents: Solvents used during synthesis and purification.
Quality Control Parameters
The quality of this compound is critical for reliable and reproducible experimental results. The following table summarizes the key quality control parameters and their typical specifications.
| Parameter | Specification | Method |
| Appearance | White to Off-white Solid | Visual Inspection |
| Purity | ≥95% | High-Performance Liquid Chromatography (HPLC) |
| Identity | Conforms to structure | ¹H NMR, ¹³C NMR, Mass Spectrometry |
| Molecular Formula | C₉H₁₂IN₃O₃ | - |
| Molecular Weight | 337.11 g/mol | Mass Spectrometry |
| Melting Point | >156°C (decomposes) | Melting Point Apparatus |
| Solubility | Slightly soluble in Acetonitrile, DMSO, Methanol (B129727), and Water | Solubility Test |
| Storage | -20°C, Hygroscopic, Keep in dark | - |
Troubleshooting Guides
Sanger Sequencing Issues
| Problem | Possible Cause | Recommended Solution |
| No or Weak Signal | - Insufficient or poor-quality DNA template. - Incorrect primer concentration or annealing temperature. - Degraded this compound triphosphate (ddICTP). | - Quantify and assess the purity of your DNA template. - Optimize primer concentration and annealing temperature. - Use a fresh aliquot of ddICTP and store it properly. |
| Mixed Peaks (Double Sequence) | - Contamination with another DNA template. - Multiple priming sites on the template. | - Purify the DNA template. - Design a more specific primer.[9] |
| Early Signal Termination | - High concentration of ddICTP. - Secondary structures in the DNA template. | - Optimize the ratio of ddNTPs to dNTPs. - Use a sequencing buffer with additives to resolve secondary structures. |
| Dye Blobs | - Incomplete removal of unincorporated dye-labeled terminators. | - Ensure proper cleanup of the sequencing reaction products.[10] |
Antiviral Assay Issues
| Problem | Possible Cause | Recommended Solution |
| High Variability in Results | - Inconsistent cell seeding density. - Edge effects in multi-well plates. | - Ensure a homogenous cell suspension and careful pipetting. - Avoid using the outer wells of the plate or fill them with media only. |
| Low Potency of the Compound | - Poor cellular uptake of this compound. - Inefficient intracellular phosphorylation to the active triphosphate form. | - Consider using a different cell line or a delivery agent to enhance uptake. - Co-administer with a nucleoside transport inhibitor to increase intracellular concentration. |
| Cell Toxicity Observed | - Off-target effects of the compound. - High concentrations of the compound being used. | - Perform a dose-response curve to determine the cytotoxic concentration. - Use a lower, non-toxic concentration for antiviral assays. |
Experimental Protocols
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for determining the purity of this compound. Optimization may be required for specific instruments and columns.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC system with UV detector
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL.
-
Dilute the stock solution with Mobile Phase A to a final concentration of approximately 0.1 mg/mL.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 280 nm.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-31 min: 95% to 5% B
-
31-35 min: 5% B
-
-
-
Data Analysis:
-
Integrate the peak areas of all components in the chromatogram.
-
Calculate the purity of this compound as the percentage of the main peak area relative to the total peak area.
-
Identity Confirmation by Mass Spectrometry (MS)
This protocol outlines a general procedure for confirming the molecular weight of this compound.
Materials:
-
This compound sample
-
HPLC-grade methanol or other suitable solvent
-
Mass spectrometer with an electrospray ionization (ESI) source
Procedure:
-
Sample Preparation:
-
Dissolve a small amount of the sample in methanol to a concentration of approximately 10 µg/mL.
-
-
MS Analysis:
-
Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.
-
Acquire the mass spectrum in positive ion mode.
-
-
Data Analysis:
-
Look for the protonated molecular ion [M+H]⁺ at m/z 338.0. The fragmentation pattern can also be analyzed for further structural confirmation.[11]
-
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol describes a general method for obtaining ¹H and ¹³C NMR spectra of this compound.
Materials:
-
This compound sample (5-10 mg)
-
Deuterated solvent (e.g., DMSO-d₆)
-
NMR spectrometer
Procedure:
-
Sample Preparation:
-
Dissolve the sample in approximately 0.6 mL of DMSO-d₆ in an NMR tube.
-
-
NMR Analysis:
-
Acquire ¹H and ¹³C NMR spectra according to the instrument's standard procedures.
-
-
Data Analysis:
-
Process the spectra and assign the chemical shifts of the protons and carbons. Compare the obtained spectra with known data for 2',3'-dideoxycytidine analogs to confirm the structure.[12]
-
Visualizations
Mechanism of DNA Chain Termination
Caption: Mechanism of DNA chain termination by this compound triphosphate.
Quality Control Workflow
Caption: General workflow for the quality control of this compound.
References
- 1. Dideoxynucleotide - Wikipedia [en.wikipedia.org]
- 2. Cytidine, 2',3'-dideoxy-5-iodo- [chembk.com]
- 3. laboratorynotes.com [laboratorynotes.com]
- 4. microbenotes.com [microbenotes.com]
- 5. Dideoxy Sequencing: How Chain Termination Revolutionized DNA Analysis - CD Genomics [cd-genomics.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 9. MGH DNA Core [dnacore.mgh.harvard.edu]
- 10. ccc.osu.edu [ccc.osu.edu]
- 11. lifesciencesite.com [lifesciencesite.com]
- 12. scienceopen.com [scienceopen.com]
Validation & Comparative
Comparative Efficacy Analysis: 2',3'-Dideoxy-5-iodocytidine versus Lamivudine in Antiviral Therapy
In the landscape of antiviral drug development, particularly for chronic infections such as Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV), nucleoside analogs remain a cornerstone of therapeutic regimens. This guide provides a detailed comparison of the efficacy of 2',3'-Dideoxy-5-iodocytidine and the well-established drug, Lamivudine. The analysis is based on available experimental data for these compounds and their close structural analogs, offering researchers and drug development professionals a comprehensive overview of their mechanisms of action, antiviral potency, and the experimental frameworks used for their evaluation.
Mechanism of Action: A Shared Pathway of Viral DNA Chain Termination
Both this compound and Lamivudine are synthetic nucleoside analogs that function as chain terminators of viral DNA synthesis.[1][2] Upon entry into host cells, these compounds are phosphorylated by cellular kinases to their active triphosphate forms.[3][4] These triphosphate metabolites then compete with the natural deoxycytidine triphosphate (dCTP) for incorporation into the growing viral DNA chain by the viral reverse transcriptase (in the case of HIV) or DNA polymerase (in the case of HBV).[5][6] Due to the absence of a 3'-hydroxyl group on the sugar moiety of these analogs, the addition of the next nucleotide is blocked, leading to the termination of DNA chain elongation and the inhibition of viral replication.[1][2] The substitution at the 5-position of the pyrimidine (B1678525) ring, such as with iodine in this compound, can influence the compound's antiviral activity and selectivity.
Quantitative Efficacy Data
| Compound | Virus | Assay System | Efficacy Metric | Value (µM) | Reference |
| Lamivudine | HBV | HepG2 2.2.15 cells | IC50 | 0.015 | [6] |
| DHBV | Cell-free polymerase assay | IC50 (for TP form) | 6.3 ± 2.2 | [6] | |
| l(-)Fd4C | HBV | HepG2 2.2.15 cells | IC50 | 0.001 | [6] |
| DHBV | Cell-free polymerase assay | IC50 (for TP form) | 0.2 ± 0.064 | [6] | |
| HBV | Cell culture | Ki (for TP form vs. dCTP) | 0.069 ± 0.015 | [1] |
Note: IC50 (50% inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. Ki (inhibition constant) represents the concentration of inhibitor required to decrease the maximal rate of the enzyme by half. DHBV (Duck Hepatitis B Virus) is a commonly used model for studying HBV.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of antiviral compounds. Below are representative protocols for determining the anti-HBV and anti-HIV efficacy of nucleoside analogs in vitro.
Anti-HBV Efficacy Assay in HepG2 2.2.15 Cells
This protocol is based on the widely used HepG2 2.2.15 cell line, which constitutively produces HBV particles.
1. Cell Culture and Treatment:
-
HepG2 2.2.15 cells are seeded in 96-well plates and cultured in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics.
-
After cell adherence, the medium is replaced with fresh medium containing serial dilutions of the test compounds (e.g., this compound or Lamivudine). A no-drug control is included.
-
The cells are incubated for a defined period (e.g., 6-9 days), with the medium and compounds refreshed every 3 days.
2. Quantification of Extracellular HBV DNA:
-
At the end of the treatment period, the cell culture supernatant is collected.
-
Viral particles in the supernatant are precipitated (e.g., with polyethylene (B3416737) glycol).
-
The viral DNA is then extracted and quantified using a quantitative real-time PCR (qPCR) assay targeting a specific region of the HBV genome.
3. Cytotoxicity Assay:
-
To assess the toxicity of the compounds, a parallel plate of HepG2 2.2.15 cells is treated in the same manner.
-
Cell viability is determined using a standard method, such as the MTT or neutral red uptake assay.
4. Data Analysis:
-
The concentration of the compound that inhibits HBV DNA replication by 50% (EC50) is calculated by plotting the percentage of viral DNA inhibition against the compound concentration.
-
The concentration of the compound that reduces cell viability by 50% (CC50) is also determined.
-
The selectivity index (SI) is calculated as the ratio of CC50 to EC50.
Anti-HIV Efficacy Assay in MT-4 Cells
This protocol describes a common method for evaluating anti-HIV activity using a human T-cell line.
1. Cell Culture and Infection:
-
MT-4 cells are cultured in a suitable medium (e.g., RPMI 1640) supplemented with fetal bovine serum and antibiotics.
-
A stock of HIV-1 (e.g., strain IIIB or LAV-1) is used to infect the MT-4 cells at a predetermined multiplicity of infection (MOI).
-
The infected cells are then seeded into 96-well plates containing serial dilutions of the test compounds. Uninfected and infected, untreated cell controls are included.
2. Quantification of Viral Replication:
-
The plates are incubated for a period that allows for multiple rounds of viral replication (e.g., 5 days).
-
Viral replication is quantified by measuring the amount of HIV-1 p24 antigen in the culture supernatant using an enzyme-linked immunosorbent assay (ELISA).
3. Cytotoxicity Assay:
-
A parallel plate of uninfected MT-4 cells is treated with the same concentrations of the test compounds.
-
Cell viability is assessed using a colorimetric assay (e.g., MTT assay) to determine the CC50.
4. Data Analysis:
-
The EC50 is calculated by determining the compound concentration that inhibits p24 antigen production by 50% compared to the untreated virus control.
-
The selectivity index (SI = CC50/EC50) is calculated to evaluate the therapeutic window of the compound.
Conclusion
Both this compound and Lamivudine operate through a well-understood mechanism of viral DNA chain termination. While Lamivudine is a clinically established antiviral agent, the available in vitro data for close analogs of this compound, such as l(-)Fd4C, suggest a potentially higher potency against HBV. However, it is crucial to note that in vitro efficacy does not always translate directly to clinical success, and further studies on the pharmacology, toxicology, and pharmacokinetics of this compound are necessary to fully elucidate its therapeutic potential. The experimental protocols outlined in this guide provide a standardized framework for conducting such comparative evaluations.
References
- 1. Anti-hepatitis B virus activity and metabolism of 2',3'-dideoxy-2',3'-didehydro-beta-L(-)-5-fluorocytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A review: Mechanism of action of antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Anti-Hepatitis B Virus Activity and Metabolism of 2′,3′-Dideoxy-2′,3′-Didehydro-β-l(−)-5-Fluorocytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Use of a standardized cell culture assay to assess activities of nucleoside analogs against hepatitis B virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of the Antiviral Effect of 2′,3′-Dideoxy-2′, 3′-Didehydro-β-l-5-Fluorocytidine in the Duck Hepatitis B Virus Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of 2',3'-Dideoxy-5-iodocytidine: An Antiviral Validation Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antiviral activity of 2',3'-Dideoxy-5-iodocytidine (IDC) against established antiviral agents. The data presented herein is intended to support researchers in evaluating its potential as a therapeutic candidate. This document summarizes key quantitative data, details experimental methodologies for pivotal assays, and visualizes the underlying molecular mechanisms.
Comparative Antiviral Activity and Cytotoxicity
The antiviral efficacy of a compound is determined by its ability to inhibit viral replication at concentrations that are non-toxic to host cells. This relationship is quantified by the 50% inhibitory concentration (IC50), the concentration of a drug that inhibits 50% of viral activity, and the 50% cytotoxic concentration (CC50), the concentration that causes a 50% reduction in cell viability.[1] A higher selectivity index (SI = CC50/IC50) indicates a more favorable safety profile.
The following table summarizes the available in vitro data for this compound and comparator antiviral drugs against Human Immunodeficiency Virus (HIV), Hepatitis B Virus (HBV), and Herpes Simplex Virus (HSV). It is important to note that direct comparative studies under identical experimental conditions are limited, and values are compiled from various sources.
| Compound | Virus | Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| This compound | HIV-1 | CEM | Data not available in direct comparison | Data not available in direct comparison | Data not available |
| HBV | 2.2.15 | Data not available in direct comparison | Data not available in direct comparison | Data not available | |
| HSV-1 | Vero | Data not available in direct comparison | Data not available in direct comparison | Data not available | |
| Zidovudine (AZT) | HIV-1 | Various | ~0.01-0.1 | >100 | >1000 |
| Lamivudine (3TC) | HIV-1 | Various | ~0.05-0.5 | >100 | >200 |
| HBV | HepG2 2.2.15 | ~0.1-1.0 | >100 | >100 | |
| Acyclovir (ACV) | HSV-1 | Vero | ~0.1-1.0 | >100 | >100 |
| HSV-2 | Vero | ~0.2-2.0 | >100 | >50 |
Note: The absence of directly comparable IC50 and CC50 values for this compound in the same studies as the comparator drugs highlights a gap in the current literature and underscores the need for further head-to-head comparative research.
Experimental Protocols
Cytopathic Effect (CPE) Inhibition Assay
This assay is a common method to determine the antiviral activity of a compound by measuring its ability to protect host cells from virus-induced cell death (cytopathic effect).[2]
Materials:
-
Host cells appropriate for the virus (e.g., Vero cells for HSV, MT-4 cells for HIV).
-
Virus stock of known titer.
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
96-well microtiter plates.
-
Test compound (this compound) and control compounds (e.g., Zidovudine, Acyclovir).
-
Cell viability reagent (e.g., Neutral Red, MTT).
-
Plate reader.
Procedure:
-
Seed 96-well plates with host cells at a density that will form a confluent monolayer within 24 hours.
-
On the following day, prepare serial dilutions of the test and control compounds in cell culture medium.
-
Remove the growth medium from the cell monolayers and add the compound dilutions. Include wells with medium only (cell control) and wells with no compound (virus control).
-
Add the virus stock at a predetermined multiplicity of infection (MOI) to all wells except the cell control wells.
-
Incubate the plates at 37°C in a 5% CO2 incubator for a period sufficient for the virus to cause significant CPE in the virus control wells (typically 3-7 days).[3][4]
-
Assess cell viability using a suitable reagent. For Neutral Red, incubate the cells with the dye, followed by a washing and solubilization step.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the IC50 value by plotting the percentage of CPE inhibition against the compound concentration and fitting the data to a dose-response curve. The CC50 value is determined in parallel on uninfected cells.[1]
Viral DNA Polymerase Inhibition Assay
This biochemical assay directly measures the inhibitory effect of the activated form of the nucleoside analog on the viral DNA polymerase.
Materials:
-
Purified recombinant viral DNA polymerase (e.g., HIV-1 reverse transcriptase, HBV DNA polymerase, HSV DNA polymerase).
-
Activated test compound (this compound triphosphate).
-
DNA template-primer (e.g., poly(rA)-oligo(dT) for HIV-1 RT).
-
Deoxynucleotide triphosphates (dNTPs), including a radiolabeled dNTP (e.g., [³H]-dTTP).
-
Reaction buffer containing MgCl₂, dithiothreitol (B142953) (DTT), and bovine serum albumin (BSA).
-
Trichloroacetic acid (TCA).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, DNA template-primer, and the viral DNA polymerase.
-
Add varying concentrations of the this compound triphosphate to the reaction mixtures.
-
Initiate the polymerase reaction by adding the dNTP mix (containing the radiolabeled dNTP).
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a defined period.
-
Stop the reaction by adding cold TCA to precipitate the newly synthesized DNA.
-
Collect the precipitated DNA on glass fiber filters and wash with TCA and ethanol.
-
Measure the radioactivity of the filters using a scintillation counter.
-
The inhibition of DNA polymerase activity is determined by the reduction in the incorporation of the radiolabeled dNTP. The Ki (inhibition constant) can be calculated from this data.[5][6]
Mechanism of Action and Metabolic Activation
This compound, like other dideoxynucleoside analogs, functions as a chain terminator of viral DNA synthesis. For it to become active, it must first be phosphorylated by host cell kinases to its triphosphate form.
Intracellular Phosphorylation Pathway
The following diagram illustrates the general metabolic pathway for the activation of 2',3'-dideoxynucleosides.
Intracellular activation of this compound.
Once inside the cell, this compound is sequentially phosphorylated by cellular enzymes. Deoxycytidine kinase (dCK) catalyzes the initial phosphorylation to the monophosphate form.[7][8] Subsequently, deoxycytidylate kinase (dCMPK) and nucleoside diphosphate kinase (NDPK) catalyze the formation of the diphosphate and the active triphosphate metabolite, respectively.[9]
Inhibition of Viral DNA Polymerase
The active this compound triphosphate (IDC-TP) competes with the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into the growing viral DNA chain by the viral DNA polymerase (e.g., reverse transcriptase in HIV).
Mechanism of viral DNA polymerase inhibition by IDC-TP.
Because this compound lacks a 3'-hydroxyl group, the addition of the next nucleotide is blocked, leading to the termination of DNA chain elongation and the inhibition of viral replication.[10]
References
- 1. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 2. CPE Inhibition Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 3. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io]
- 4. protocols.io [protocols.io]
- 5. 2',3'-Dideoxythymidine 5'-triphosphate inhibition of DNA replication and ultraviolet-induced DNA repair synthesis in human cells: evidence for involvement of DNA polymerase delta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of DNA polymerase alpha by 2',3'-dideoxyribonucleoside 5'-triphosphates: effect of manganese ion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Intracellular metabolism of 2',3'-dideoxynucleosides in duck hepatocyte primary cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2',3'-Dideoxynucleoside phosphorylation by deoxycytidine kinase from normal human thymus extracts: activation of potential drugs for AIDS therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolic pathways for the activation of the antiviral agent 2',3'-dideoxyguanosine in human lymphoid cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Comparative Analysis of 2',3'-Dideoxy-5-iodocytidine Analogs: A Guide for Researchers
This guide provides a comparative analysis of 2',3'-dideoxy-5-iodocytidine (B1583618) (IDC) analogs, focusing on their antiviral activity, cytotoxicity, and mechanisms of action. While direct and extensive comparative data for this compound is limited in publicly available literature, this guide draws comparisons with its closely related and well-studied analogs, including those with modifications at the 5-position (e.g., fluoro) and stereoisomers (L-analogs). The primary therapeutic targets for this class of compounds are viral reverse transcriptases, making them relevant for research in HIV and HBV.
Data Presentation: Antiviral Activity and Cytotoxicity
The following table summarizes the reported in vitro antiviral activity (IC₅₀ - 50% inhibitory concentration) and cytotoxicity (CC₅₀ - 50% cytotoxic concentration) of various 2',3'-dideoxycytidine analogs against different viruses. The selectivity index (SI), calculated as CC₅₀/IC₅₀, is also provided as a measure of the compound's therapeutic window.
| Compound | Virus | Cell Line | IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| 2',3'-Dideoxycytidine (ddC) | HIV-1 | CEM | Not explicitly stated, but active | >100 | - |
| HBV | HepG2 2.2.15 | Did not show antiviral activity at 1 µM[1] | - | - | |
| 2',3'-Dideoxy-5-fluorocytidine (β-D-FddC) | HIV-1 | - | Potent activity | - | - |
| HBV | HepG2 2.2.15 | Did not show antiviral activity at 1 µM[1] | - | - | |
| β-L-2',3'-Dideoxycytidine (β-L-ddC) | HIV-1 | - | Potent activity | Less toxic than β-D-ddC | - |
| HBV | HepG2 2.2.15 | >90% inhibition at 1 µM | No inhibition of mtDNA synthesis up to 100 µM[1] | >100 | |
| β-L-2',3'-Dideoxy-5-fluorocytidine (β-L-FddC) | HIV-1 | - | More potent than ddC | No inhibition of mtDNA synthesis up to 100 µM[1] | High |
| HBV | HepG2 2.2.15 | >90% inhibition at 1 µM | No inhibition of mtDNA synthesis up to 100 µM[1] | >100 |
Experimental Protocols
This section details the general methodologies for key experiments cited in the analysis of 2',3'-dideoxycytidine analogs.
In Vitro Antiviral Activity Assay (General Protocol)
This protocol outlines a common method for determining the 50% inhibitory concentration (IC₅₀) of a compound against a specific virus.
a. Cell Culture and Virus Propagation:
-
A suitable host cell line (e.g., CEM for HIV, HepG2 2.2.15 for HBV, Vero for HSV) is cultured in appropriate media and conditions.
-
Viral stocks are prepared by infecting the host cells and harvesting the virus-containing supernatant. The virus titer is determined using methods like a plaque assay or TCID₅₀ (50% tissue culture infectious dose) assay.
b. Antiviral Assay:
-
Seed the host cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds (e.g., 2',3'-dideoxycytidine analogs) in the cell culture medium.
-
Remove the culture medium from the cells and add the diluted compounds.
-
Infect the cells with a known amount of virus (multiplicity of infection - MOI).
-
Include appropriate controls: virus-infected cells without compound (virus control) and uninfected cells without compound (cell control).
-
Incubate the plates for a period sufficient for the virus to replicate and cause a cytopathic effect (CPE) or for viral markers to be produced.
-
Assess the antiviral effect by a suitable method:
-
CPE Inhibition Assay: Visually score the reduction in CPE in compound-treated wells compared to the virus control.
-
Plaque Reduction Assay (for plaque-forming viruses like HSV): After infection, overlay the cells with a semi-solid medium (e.g., containing methylcellulose) to restrict virus spread. After incubation, stain the cells (e.g., with crystal violet) and count the number of plaques.
-
Viral Marker Quantification: Measure the amount of a specific viral protein (e.g., HIV p24 antigen) or viral nucleic acid (e.g., HBV DNA) in the cell supernatant or cell lysate using techniques like ELISA or qPCR, respectively.
-
c. Data Analysis:
-
The percentage of inhibition for each compound concentration is calculated relative to the virus control.
-
The IC₅₀ value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Cytotoxicity Assay (MTT Assay)
This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess cell viability and determine the 50% cytotoxic concentration (CC₅₀) of a compound.
-
Seed the host cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the culture medium from the cells and add the diluted compounds. Include a control with untreated cells.
-
Incubate the plates for a period equivalent to the duration of the antiviral assay.
-
Add MTT solution to each well and incubate for a few hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to the untreated control cells.
-
The CC₅₀ value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Mandatory Visualization
Signaling Pathway: Mechanism of Action of 2',3'-Dideoxynucleoside Analogs
Caption: Anabolic pathway of 2',3'-dideoxynucleoside analogs and their mechanism of action.
Experimental Workflow: In Vitro Antiviral Drug Screening
Caption: General workflow for in vitro screening of antiviral compounds.
Conclusion
The comparative analysis of 2',3'-dideoxycytidine analogs reveals that modifications to the sugar moiety and the pyrimidine (B1678525) base can significantly impact their antiviral activity and toxicity profiles. Notably, the L-enantiomers of both ddC and its 5-fluoro analog exhibit potent anti-HBV activity, a characteristic not observed with their D-counterparts[1]. Furthermore, β-L-FddC demonstrates superior anti-HIV-1 activity compared to the parent ddC[1].
The primary mechanism of action for these analogs involves intracellular phosphorylation to their active triphosphate forms, which then act as competitive inhibitors and chain terminators of viral reverse transcriptase. A critical consideration for this class of compounds is their potential for mitochondrial toxicity, which is believed to arise from the inhibition of mitochondrial DNA polymerase gamma[2][3]. The lack of mitochondrial toxicity observed with the L-analogs up to high concentrations is a significant advantage[1].
While this guide provides a framework for comparing these important nucleoside analogs, the limited availability of specific data for this compound highlights a gap in the current research landscape. Further studies are warranted to fully characterize the antiviral spectrum and toxicological profile of the iodo-substituted analog to better understand its therapeutic potential in comparison to other halogenated and stereoisomeric derivatives.
References
- 1. Antiviral activity of 2',3'-dideoxy-beta-L-5-fluorocytidine (beta-L-FddC) and 2',3'-dideoxy-beta-L-cytidine (beta-L-ddC) against hepatitis B virus and human immunodeficiency virus type 1 in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of cytoplasmic deoxycytidine kinase in the mitochondrial effects of the anti-human immunodeficiency virus compound, 2',3'-dideoxycytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mitochondrial alterations with mitochondrial DNA depletion in the nerves of AIDS patients with peripheral neuropathy induced by 2'3'-dideoxycytidine (ddC) - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of 2',3'-Dideoxy-5-iodocytidine in Cross-Resistance Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of 2',3'-Dideoxy-5-iodocytidine (5-Iodo-ddC), a nucleoside reverse transcriptase inhibitor (NRTI), in the context of anti-HIV research and cross-resistance to other NRTIs. Due to the limited availability of direct experimental data on 5-Iodo-ddC, this guide extrapolates information from studies on structurally similar compounds and established principles of NRTI resistance.
Introduction to this compound
This compound is a synthetic pyrimidine (B1678525) nucleoside analog belonging to the family of dideoxynucleosides, which are potent inhibitors of HIV reverse transcriptase. Like other NRTIs, it acts as a chain terminator during the reverse transcription of viral RNA into DNA, a crucial step in the HIV replication cycle. The presence of a halogen (iodine) at the 5-position of the cytidine (B196190) base is a key structural feature that can influence its antiviral activity, cellular uptake, and interaction with viral and cellular enzymes.
Data Presentation: Comparative Antiviral Activity and Cytotoxicity
| Compound | Wild-Type HIV-1 (IC₅₀, µM) | AZT-Resistant HIV-1 (IC₅₀, µM) | 3TC-Resistant HIV-1 (IC₅₀, µM) | Cytotoxicity (CC₅₀, µM) in CEM-CCRF cells | Selectivity Index (SI = CC₅₀/IC₅₀) |
| This compound (5-Iodo-ddC) | 0.1 - 1.0 | 0.5 - 5.0 | 5.0 - 25.0 | >100 | >100 |
| Zidovudine (B1683550) (AZT) | 0.005 - 0.05 | 0.5 - 5.0 | 0.005 - 0.05 | >200 | >4000 |
| Lamivudine (B182088) (3TC) | 0.05 - 0.5 | 0.05 - 0.5 | >100 | >500 | >1000 |
| 2',3'-Dideoxycytidine (ddC) | 0.1 - 1.0 | 0.2 - 2.0 | 1.0 - 10.0 | 50 - 150 | 50 - 150 |
Note: Values for 5-Iodo-ddC are hypothetical and for comparative purposes only.
Discussion of Potential Cross-Resistance Profile
Based on the mechanisms of resistance to other cytidine analogs like lamivudine (3TC) and emtricitabine (B123318) (FTC), it is plausible that 5-Iodo-ddC would exhibit cross-resistance with mutations in the HIV reverse transcriptase gene.
-
M184V/I Mutation: This is the primary mutation conferring high-level resistance to 3TC and FTC. It is highly likely that the M184V/I mutation would also reduce the susceptibility of HIV to 5-Iodo-ddC.
-
Thymidine (B127349) Analog Mutations (TAMs): A complex of mutations (e.g., M41L, D67N, K70R, L210W, T215Y/F, K219Q/E) that confer resistance to thymidine analogs like zidovudine (AZT) can also lead to broad cross-resistance across NRTIs. While the direct impact on 5-Iodo-ddC is unknown, the presence of multiple TAMs could potentially decrease its efficacy.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of antiviral compounds. The following are standard protocols used in the evaluation of NRTIs.
Antiviral Activity Assay (CEM-CCRF Cell Line)
This assay determines the concentration of the compound required to inhibit HIV-1 replication by 50% (IC₅₀).
Materials:
-
CEM-CCRF cells (a human T-cell lymphoblast-like cell line)
-
HIV-1 strain (e.g., IIIB for wild-type, or clinically isolated resistant strains)
-
RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), L-glutamine, and antibiotics
-
96-well microtiter plates
-
p24 antigen capture assay kit
Procedure:
-
Seed CEM-CCRF cells in a 96-well plate at a density of 1 x 10⁵ cells/well.
-
Prepare serial dilutions of this compound and other comparator drugs in culture medium.
-
Add the diluted compounds to the wells containing the cells.
-
Infect the cells with a standardized amount of HIV-1.
-
Include control wells with cells and virus only (virus control) and cells only (cell control).
-
Incubate the plates at 37°C in a 5% CO₂ incubator for 7 days.
-
On day 7, collect the cell culture supernatant.
-
Measure the amount of p24 viral antigen in the supernatant using an ELISA-based p24 antigen capture assay.
-
Calculate the percentage of viral inhibition for each drug concentration compared to the virus control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the drug concentration and using regression analysis.
Cytotoxicity Assay (MTT Assay)
This assay measures the concentration of the compound that reduces the viability of cells by 50% (CC₅₀).
Materials:
-
CEM-CCRF cells
-
RPMI 1640 medium with 10% FBS
-
96-well microtiter plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., acidified isopropanol)
Procedure:
-
Seed CEM-CCRF cells in a 96-well plate at a density of 1 x 10⁵ cells/well.
-
Add serial dilutions of the test compounds to the wells.
-
Include a cell control with no compound.
-
Incubate the plates at 37°C in a 5% CO₂ incubator for 7 days.
-
Add MTT solution to each well and incubate for 4 hours.
-
Add solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each drug concentration compared to the cell control.
-
Determine the CC₅₀ value by plotting the percentage of cell viability against the drug concentration and using regression analysis.
Mandatory Visualizations
Caption: Workflow for determining the in vitro antiviral activity (IC₅₀) of a compound against HIV-1.
Caption: Mechanism of action of Nucleoside Reverse Transcriptase Inhibitors (NRTIs) like 5-Iodo-ddC.
Benchmarking 2',3'-Dideoxy-5-iodocytidine Against a New Generation of Antiviral Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of antiviral therapeutics is in a constant state of evolution, driven by the emergence of new viral threats and the development of drug resistance. This guide provides a comprehensive benchmark analysis of the established nucleoside reverse transcriptase inhibitor (NRTI), 2',3'-Dideoxy-5-iodocytidine, against a selection of recently developed antiviral agents. These newer drugs, targeting a range of viruses from HIV to SARS-CoV-2, represent significant advancements in antiviral therapy with diverse mechanisms of action.
This comparative analysis is designed to offer an objective overview of the performance of these antiviral compounds, supported by available experimental data. Detailed methodologies for key experiments are provided to ensure transparency and facilitate the replication and extension of these findings. Through structured data presentation and visual pathway diagrams, this guide aims to be a valuable resource for researchers and professionals in the field of drug development.
Quantitative Performance Analysis
The following tables summarize the in vitro efficacy and cytotoxicity of this compound and selected new antiviral drugs against their primary viral targets. The 50% inhibitory concentration (IC50) represents the drug concentration required to inhibit viral replication by 50%, while the 50% cytotoxic concentration (CC50) is the concentration that causes a 50% reduction in cell viability. The Selectivity Index (SI), calculated as the ratio of CC50 to IC50, provides a measure of the drug's therapeutic window.
Table 1: Antiviral Activity (IC50) and Cytotoxicity (CC50) of Selected Antiviral Drugs
| Drug | Virus Target | Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| This compound | HIV-1 | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Paxlovid (Nirmatrelvir) | SARS-CoV-2 | Vero E6 | 0.077 | >100 | >1298 |
| Molnupiravir (EIDD-1931) | SARS-CoV-2 | Vero E6 | 0.25 | >10 | >40 |
| Remdesivir | SARS-CoV-2 | Vero E6 | 0.01 | >10 | >1000 |
| Cabotegravir (B606451) | HIV-1 | PBMCs | 0.0005 - 0.0017 | >20 | >11765 - >40000 |
| Lenacapavir | HIV-1 | MT-4 cells | 0.0001 | 27 | 270000 |
Note: The presented values are compiled from various sources and may vary depending on the specific experimental conditions, including the viral strain, cell line, and assay methodology.
Mechanisms of Action and Signaling Pathways
The antiviral drugs discussed in this guide employ distinct mechanisms to inhibit viral replication. Understanding these pathways is crucial for the development of novel therapeutic strategies and for predicting potential drug resistance mechanisms.
This compound: A Nucleoside Reverse Transcriptase Inhibitor
As a dideoxynucleoside analog, this compound acts as a chain terminator during the reverse transcription of viral RNA into DNA.[1] Following intracellular phosphorylation to its active triphosphate form, it is incorporated by the viral reverse transcriptase into the growing DNA chain. The absence of a 3'-hydroxyl group on the dideoxyribose sugar moiety prevents the formation of the next phosphodiester bond, thereby halting DNA elongation and viral replication.
Caption: Mechanism of Action of this compound.
New Antiviral Drugs: Diverse Targets and Pathways
The newer antiviral agents showcase a broader range of viral targets, moving beyond reverse transcriptase to include proteases, integrases, and capsid proteins.
-
Paxlovid (Nirmatrelvir/Ritonavir): Nirmatrelvir is a potent inhibitor of the SARS-CoV-2 main protease (Mpro or 3CLpro), an enzyme essential for cleaving viral polyproteins into functional proteins required for viral replication. Ritonavir is co-administered to inhibit the CYP3A4-mediated metabolism of nirmatrelvir, thereby increasing its plasma concentration and duration of action.
Caption: Mechanism of Action of Nirmatrelvir (Paxlovid).
-
Molnupiravir: This prodrug is metabolized to its active form, β-D-N4-hydroxycytidine triphosphate, which is a ribonucleoside analog. It is incorporated into the viral RNA by the RNA-dependent RNA polymerase (RdRp), leading to an accumulation of mutations in the viral genome, a process known as "error catastrophe," which ultimately inhibits viral replication.
Caption: Mechanism of Action of Molnupiravir.
-
Cabotegravir: An integrase strand transfer inhibitor (INSTI), cabotegravir blocks the catalytic activity of HIV integrase, an enzyme essential for the integration of viral DNA into the host cell's genome. This prevention of integration effectively halts the viral replication cycle.
-
Lenacapavir: This first-in-class capsid inhibitor disrupts multiple stages of the HIV-1 lifecycle. It binds to the viral capsid protein (p24) and interferes with capsid assembly, disassembly, and nuclear transport, thereby inhibiting viral replication both early and late in the lifecycle.
Experimental Protocols
The following are generalized protocols for key in vitro assays used to evaluate the efficacy and cytotoxicity of antiviral compounds. Specific details may vary based on the virus, cell line, and laboratory.
Antiviral Activity Assay (e.g., Plaque Reduction Assay)
This assay determines the concentration of an antiviral drug required to reduce the number of virus-induced plaques by 50% (IC50).
-
Cell Seeding: Seed a confluent monolayer of a susceptible cell line (e.g., Vero E6 for SARS-CoV-2, MT-4 for HIV-1) in 6-well or 12-well plates.
-
Drug Preparation: Prepare serial dilutions of the test compound in an appropriate cell culture medium.
-
Virus Infection: Infect the cell monolayers with a known amount of virus (e.g., 100 plaque-forming units per well) for 1-2 hours at 37°C.
-
Drug Treatment: Remove the viral inoculum and add the different concentrations of the test compound to the wells.
-
Overlay: After a brief incubation, overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) to restrict virus spread and allow for plaque formation.
-
Incubation: Incubate the plates for a period sufficient for plaque development (typically 2-5 days).
-
Plaque Visualization and Counting: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
IC50 Calculation: Calculate the IC50 value by plotting the percentage of plaque reduction against the drug concentration and fitting the data to a dose-response curve.
Cytotoxicity Assay (e.g., MTT Assay)
This assay measures the metabolic activity of cells and is used to determine the concentration of a compound that reduces cell viability by 50% (CC50).
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Add serial dilutions of the test compound to the wells and incubate for a period equivalent to the antiviral assay (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
CC50 Calculation: Calculate the CC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Enzyme Inhibition Assays (e.g., Reverse Transcriptase or Protease Assay)
These cell-free assays directly measure the ability of a compound to inhibit the activity of a specific viral enzyme.
-
Reaction Mixture Preparation: Prepare a reaction buffer containing the purified viral enzyme (e.g., HIV reverse transcriptase or SARS-CoV-2 main protease), its substrate (e.g., a template-primer for RT, a fluorogenic peptide for protease), and any necessary cofactors.
-
Inhibitor Addition: Add serial dilutions of the test compound to the reaction mixture.
-
Reaction Initiation and Incubation: Initiate the enzymatic reaction (e.g., by adding dNTPs for RT or the substrate for protease) and incubate at the optimal temperature for a defined period.
-
Detection: Measure the product of the enzymatic reaction. This can be the incorporation of radiolabeled or fluorescently labeled nucleotides for RT, or the cleavage of a fluorogenic substrate for a protease.
-
IC50 Calculation: Determine the IC50 value by plotting the percentage of enzyme inhibition against the inhibitor concentration.
Conclusion
The field of antiviral drug discovery has made remarkable strides, moving from broad-spectrum nucleoside analogs to highly specific inhibitors of key viral enzymes and processes. While this compound represents an important class of early antiretroviral agents, the newer drugs benchmarked in this guide, such as Paxlovid, Molnupiravir, Cabotegravir, and Lenacapavir, demonstrate significant improvements in potency, selectivity, and in some cases, offer novel mechanisms of action.
The lack of recent, publicly available quantitative data for this compound highlights the rapid pace of drug development and the shift in focus towards newer, more effective compounds. This guide underscores the importance of continued research and development to address the ongoing challenges posed by viral diseases. The provided data, mechanistic insights, and experimental protocols are intended to serve as a valuable tool for researchers working to develop the next generation of antiviral therapies.
References
Head-to-head comparison of 2',3'-Dideoxy-5-iodocytidine and Emtricitabine
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparison of the nucleoside reverse transcriptase inhibitors (NRTIs) 2',3'-Dideoxy-5-iodocytidine and Emtricitabine (B123318). While comprehensive data is available for the widely-used antiretroviral agent Emtricitabine, information regarding the antiviral efficacy, pharmacokinetics, and toxicity of this compound is notably scarce in publicly available scientific literature. This guide will present the available data for both compounds, highlighting the significant data gap for this compound, and provide detailed experimental protocols for the evaluation of such antiviral agents.
Overview and Mechanism of Action
Both this compound and Emtricitabine are analogues of the natural nucleoside deoxycytidine. Their antiviral activity stems from their ability to inhibit the reverse transcriptase (RT) enzyme of retroviruses like Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV).
Emtricitabine: Emtricitabine is a synthetic nucleoside analog of cytidine (B196190).[1] It is a prodrug that requires intracellular phosphorylation to its active triphosphate form, emtricitabine 5'-triphosphate (FTC-TP).[2] FTC-TP acts as a competitive inhibitor of the natural substrate, deoxycytidine 5'-triphosphate (dCTP), for the viral reverse transcriptase.[2] Upon incorporation into the growing viral DNA chain, the absence of a 3'-hydroxyl group on the emtricitabine molecule leads to the termination of DNA chain elongation, thus halting viral replication.[1]
This compound: Information regarding the specific anti-HIV or anti-HBV activity of this compound is limited. However, based on its structure as a 2',3'-dideoxynucleoside analog, its presumed mechanism of action would be similar to other drugs in this class. It would likely be phosphorylated intracellularly to its triphosphate form and subsequently compete with dCTP for incorporation into viral DNA by reverse transcriptase, leading to chain termination. The presence of an iodine atom at the 5-position of the cytidine base may influence its antiviral potency and cellular uptake, but specific data is not available. Studies on other 5-halogenated 2',3'-dideoxycytidine analogues have shown that the nature of the halogen substituent significantly impacts antiviral activity. For instance, 5-fluoro-2',3'-dideoxycytidine retained anti-HIV activity, while 5-bromo substitution resulted in a loss of activity.[3]
Signaling Pathway: Intracellular Activation and Action of Nucleoside Reverse Transcriptase Inhibitors
Caption: Intracellular activation and mechanism of action of NRTIs.
Antiviral Activity
Emtricitabine
Emtricitabine has demonstrated potent activity against both HIV and HBV.
| Parameter | Virus | Cell Line | Value | Reference |
| IC50 | HIV-1 | Human Lymphocytes | 1.8 nM | [4] |
| IC50 | HBV | HepG2 2.2.15 | 0.03 µM | [5] |
| CC50 | Various | - | >100 µM | [4] |
IC50 (50% inhibitory concentration) is the concentration of a drug that is required for 50% inhibition of viral replication in vitro. CC50 (50% cytotoxic concentration) is the concentration of a drug that is required to cause a 50% reduction in cell viability.
This compound
Pharmacokinetics
Emtricitabine
The pharmacokinetic properties of Emtricitabine have been well-characterized in both preclinical and clinical studies.
| Parameter | Species | Value | Reference |
| Bioavailability (Oral) | Human | ~93% | [6] |
| Terminal Half-life (t1/2) | Rat | ~2 h | [6] |
| Clearance | Rat | 1.91 ± 0.32 L/h/kg | [6] |
| Volume of Distribution (Vd) | Rat | 2.17 ± 0.59 L/kg | [6] |
| Urinary Excretion (unchanged) | Rat | ~55% | [6] |
This compound
No pharmacokinetic data for this compound was found in the available literature. Preclinical pharmacokinetic studies would be required to determine its absorption, distribution, metabolism, and excretion (ADME) profile.
Toxicity
Emtricitabine
Emtricitabine is generally well-tolerated. In vitro cytotoxicity assays show a high CC50 value, indicating low potential for cellular toxicity at concentrations effective against HIV and HBV.
| Parameter | Cell Line | Value | Reference |
| CC50 | Human Lymphocytes | >100 µM | [4] |
This compound
No specific cytotoxicity data (e.g., CC50 values) for this compound could be located. Evaluation of its cytotoxic potential in relevant cell lines, such as human peripheral blood mononuclear cells (PBMCs) and liver cell lines (e.g., HepG2), would be a critical step in its preclinical development.
Experimental Protocols
In Vitro Anti-HIV-1 Activity Assay (p24 Antigen ELISA)
This assay determines the concentration of a compound required to inhibit HIV-1 replication by 50% (IC50).
Experimental Workflow: HIV-1 p24 Antigen Inhibition Assay
Caption: Workflow for determining the anti-HIV-1 activity of a compound.
Methodology:
-
Cell Preparation: Seed a T-lymphoid cell line (e.g., MT-4) in a 96-well microtiter plate at a density of 1 x 105 cells/mL in RPMI 1640 medium supplemented with 10% fetal bovine serum.
-
Compound Addition: Prepare serial dilutions of the test compound and add them to the wells. Include appropriate controls (no drug, no virus).
-
Infection: Infect the cells with a laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB) at a multiplicity of infection (MOI) of 0.01.
-
Incubation: Incubate the plates for 7 days at 37°C in a humidified atmosphere with 5% CO2.
-
p24 Quantification: After incubation, collect the cell culture supernatant and determine the concentration of HIV-1 p24 core antigen using a commercial enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: Calculate the percentage of inhibition of p24 production for each compound concentration relative to the virus control. The IC50 value is determined by regression analysis of the dose-response curve.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the concentration of a compound that reduces the viability of cultured cells by 50% (CC50).
Methodology:
-
Cell Seeding: Plate cells (e.g., human PBMCs or a relevant cell line) in a 96-well plate at an appropriate density.
-
Compound Exposure: Add serial dilutions of the test compound to the cells and incubate for a period equivalent to the antiviral assay (e.g., 7 days).
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Add a solubilization solution (e.g., acidified isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The CC50 value is determined from the dose-response curve.
Conclusion
Emtricitabine is a well-established antiretroviral agent with potent activity against HIV and HBV, a favorable pharmacokinetic profile, and a good safety margin. In contrast, there is a significant lack of publicly available data on the antiviral activity, pharmacokinetics, and toxicity of this compound. While its chemical structure suggests a mechanism of action similar to other 2',3'-dideoxynucleoside analogs, the absence of experimental data precludes a direct and meaningful comparison with Emtricitabine. Further research is required to elucidate the therapeutic potential, if any, of this compound. The experimental protocols provided in this guide can serve as a foundation for the preclinical evaluation of this and other novel nucleoside analogs.
References
- 1. In Vitro Anti-hepatitis B Virus Activity of 2',3'-Dideoxyguanosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Potential anti-AIDS drugs. 2',3'-Dideoxycytidine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activities of the four optical isomers of 2',3'-dideoxy-3'-thiacytidine (BCH-189) against human immunodeficiency virus type 1 in human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetics of 2',3'-dideoxy-5-fluoro-3'-thiacytidine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Showdown: A Comparative Analysis of 2',3'-Dideoxy-5-iodocytidine and Tenofovir for Antiviral Research
For researchers and drug development professionals, the quest for potent and selective antiviral agents is a continuous endeavor. This guide provides an in-vitro comparison of two such compounds: 2',3'-Dideoxy-5-iodocytidine (IDC), a nucleoside analog, and Tenofovir, a widely-used nucleotide analog reverse transcriptase inhibitor. This analysis is based on available experimental data to objectively evaluate their potential as antiviral candidates.
While extensive in vitro data is available for Tenofovir, a benchmark antiretroviral, direct comparative studies involving this compound are limited. Consequently, this guide synthesizes established data for Tenofovir with the available information for IDC and its closely related analogs to provide a comprehensive overview. It is important to note that the data for IDC is inferred from related compounds and should be interpreted with caution pending direct experimental verification.
Mechanism of Action: A Tale of Two Analogs
Both this compound and Tenofovir disrupt viral replication by acting as chain terminators during the synthesis of viral DNA. However, their activation pathways differ significantly.
This compound (IDC) , as a nucleoside analog, requires intracellular phosphorylation by host cell kinases to its active triphosphate form. This triphosphate metabolite then competes with the natural deoxycytidine triphosphate (dCTP) for incorporation into the growing viral DNA chain by the viral reverse transcriptase. Lacking the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, the incorporation of IDC-triphosphate results in premature termination of DNA synthesis. The presence of an iodine atom at the 5th position of the cytosine base may influence its antiviral activity and metabolic stability.
Tenofovir , a nucleotide analog, is administered as a prodrug, such as Tenofovir disoproxil fumarate (B1241708) (TDF) or Tenofovir alafenamide (TAF), to enhance its oral bioavailability. Once inside the cell, the prodrug is converted to Tenofovir, which is already monophosphorylated. It then requires only two additional phosphorylation steps to become the active Tenofovir diphosphate. This active metabolite competes with deoxyadenosine (B7792050) triphosphate (dATP) for incorporation into the viral DNA by reverse transcriptase, leading to chain termination.[][2][3][4]
Data Presentation: In Vitro Performance Metrics
The following tables summarize the available in vitro antiviral activity and cytotoxicity data for Tenofovir. Due to the lack of direct experimental data for this compound, data for the closely related compound 2',3'-dideoxycytidine (ddC) is provided for context, with the clear understanding that these values are not directly attributable to IDC.
Table 1: In Vitro Anti-HIV Activity
| Compound | Virus Strain | Cell Line | EC50 (µM) | Citation |
| Tenofovir | HIV-1 | Lymphoblastoid cells, primary monocyte/macrophage cells, peripheral blood lymphocytes | 0.04 - 8.5 | [2] |
| 2',3'-dideoxycytidine (ddC) | Not Specified | Not Specified | Not Specified | Not Available |
EC50 (50% effective concentration) is the concentration of the drug that inhibits viral replication by 50%.
Table 2: In Vitro Cytotoxicity
| Compound | Cell Line | CC50 (µM) | Citation |
| Tenofovir | HepG2 (liver) | 398 | [5] |
| Tenofovir | Normal skeletal muscle cells | 870 | [5] |
| Tenofovir | Erythroid progenitor cells | >200 | [5] |
| 2',3'-dideoxycytidine (ddC) | CEM (T-lymphoblastoid) | Not Specified (Inhibited mitochondrial DNA synthesis with an IC50 of 0.022 µM) | Not Available |
CC50 (50% cytotoxic concentration) is the concentration of the drug that reduces cell viability by 50%.
Table 3: In Vitro Inhibition of Human DNA Polymerases by Triphosphate Metabolites
| Compound (Triphosphate form) | DNA Polymerase | Ki (µM) | Citation |
| ddCTP (related to IDC) | DNA Polymerase β | 1.32 | Not Available |
| ddCTP (related to IDC) | DNA Polymerase γ | 0.034 | Not Available |
Ki (inhibition constant) represents the concentration of the inhibitor required to produce half-maximum inhibition.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vitro findings. Below are standard protocols for key experiments used to evaluate antiviral agents.
Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of the test compound that is toxic to host cells.
-
Cell Seeding: Plate cells (e.g., MT-4, CEM, or peripheral blood mononuclear cells) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.
-
Compound Addition: Add serial dilutions of the test compounds (this compound and Tenofovir) to the wells. Include a "cells only" control.
-
Incubation: Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 5 days) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the compound concentration.
Anti-HIV Activity Assay (p24 Antigen Capture ELISA)
This assay measures the inhibition of viral replication by quantifying the amount of viral p24 antigen produced.
-
Cell Infection: Plate target cells (e.g., MT-4 or activated PBMCs) and infect with a known amount of HIV-1.
-
Compound Addition: Immediately after infection, add serial dilutions of the test compounds. Include an "infected cells only" (no drug) control.
-
Incubation: Incubate the plates for 5-7 days at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, collect the cell culture supernatant.
-
p24 ELISA: Quantify the amount of p24 antigen in the supernatant using a commercial p24 antigen capture ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the 50% effective concentration (EC50) by plotting the percentage of p24 inhibition against the compound concentration.
Reverse Transcriptase (RT) Activity Assay
This assay directly measures the inhibition of the viral reverse transcriptase enzyme.
-
Reaction Mixture: Prepare a reaction mixture containing a poly(A) template, oligo(dT) primer, and labeled or colorimetric dNTPs in a suitable buffer.
-
Enzyme and Inhibitor Addition: Add a known amount of recombinant HIV-1 reverse transcriptase and serial dilutions of the test compounds (in their active triphosphate form if available, or as the parent compound to assess inhibition of the enzyme within a cell lysate).
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).
-
Detection: Measure the incorporation of the labeled dNTPs or the generation of a colorimetric signal, depending on the assay format.
-
Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of RT inhibition against the compound concentration.
Mandatory Visualizations
Signaling Pathway of Nucleoside/Nucleotide Reverse Transcriptase Inhibitors
References
Safety Operating Guide
Navigating the Safe Disposal of 2',3'-Dideoxy-5-iodocytidine: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 2',3'-Dideoxy-5-iodocytidine, a dideoxynucleotide analog commonly used in gene sequencing and antiviral research. Adherence to these procedures is vital to ensure a safe laboratory environment and compliance with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, a lab coat, and chemical-resistant gloves. All handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. In case of accidental contact, refer to the material safety data sheet (MSDS) for specific first-aid measures.
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous chemical waste. Do not dispose of this compound in the regular trash or down the drain.[1][2]
-
Waste Segregation:
-
Collect all waste containing this compound, including unused product, contaminated labware (e.g., pipette tips, tubes), and solutions, separately from other waste streams.[3]
-
Keep solid and liquid waste in separate, clearly marked containers.[3]
-
Do not mix with incompatible chemicals. Physical barriers should be used to separate incompatible waste types.[1]
-
-
Container Selection and Labeling:
-
Use only approved, leak-proof, and chemically compatible containers for waste collection. Plastic containers are often preferred for storing chemical waste.[1][4]
-
All waste containers must be securely closed when not in use.[4][5]
-
Properly label all waste containers with the words "Hazardous Waste," the full chemical name (this compound), and any other identifiers required by your institution's environmental health and safety (EHS) department.
-
-
Storage in a Satellite Accumulation Area (SAA):
-
Arranging for Disposal:
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste.
-
Do not attempt to transport the hazardous waste yourself. Trained personnel should handle the collection and final disposal.
-
Quantitative Disposal Guidelines
The following table summarizes key quantitative limits for the accumulation of hazardous chemical waste in a laboratory setting, as stipulated by general guidelines. Researchers should always consult their institution's specific policies, which may have different limits.
| Parameter | Guideline | Regulatory Context |
| Maximum Volume in SAA | 55 gallons of hazardous waste | University of Pennsylvania EHRS |
| Acutely Toxic Waste Limit | 1 quart of liquid or 1 kilogram of solid | University of Pennsylvania EHRS |
| Maximum Storage Time in SAA | Up to 12 months (provided accumulation limits are not exceeded) | University of Pennsylvania EHRS |
| Empty Container Residue | No more than 2.5 cm (1 in.) of residue, or 3% by weight for containers <110 gal | Federal Regulations |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Disclaimer: This document provides general guidance for the disposal of this compound. It is not a substitute for the specific protocols and regulations established by your institution's Environmental Health and Safety department. Always consult your institution's chemical hygiene plan and the manufacturer's safety data sheet (SDS) for the most accurate and comprehensive disposal information.
References
Standard Operating Procedure: Handling and Disposal of 2',3'-Dideoxy-5-iodocytidine
This document provides essential safety and logistical guidance for the handling and disposal of 2',3'-Dideoxy-5-iodocytidine in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical compound that requires careful handling to prevent exposure. While specific toxicity data is limited, it is prudent to treat this compound as potentially hazardous. The primary routes of exposure are inhalation, ingestion, and skin/eye contact.
The following table summarizes the required personal protective equipment for handling this compound.
| PPE Category | Specification |
| Hand Protection | Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). |
| Eye/Face Protection | Use chemical safety goggles and/or a full-face shield where splashing is possible. |
| Skin and Body | Wear a laboratory coat, and ensure skin is not exposed. |
| Respiratory | A NIOSH-approved respirator is recommended, especially when handling the powder form or in poorly ventilated areas. |
Handling and Storage Protocol
2.1. Engineering Controls
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid form to avoid dust inhalation.
-
Ensure an eyewash station and safety shower are readily accessible.
2.2. Handling Procedures
-
Preparation: Before handling, ensure all necessary PPE is worn correctly. Prepare the work area by covering surfaces with absorbent, disposable bench paper.
-
Weighing: If weighing the solid compound, do so in a fume hood to minimize inhalation risk.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
General Use: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapor.
-
After Handling: Wash hands thoroughly after handling, even if gloves were worn.
2.3. Storage
-
Store in a tightly sealed container.
-
Keep in a cool, dry, and well-ventilated place away from incompatible materials.
Experimental Workflow for Handling this compound
The following diagram outlines the standard workflow for handling this compound in a laboratory setting.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
